7-Methyl-4-nitrobenzofuran
Description
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Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-4-nitro-1-benzofuran |
InChI |
InChI=1S/C9H7NO3/c1-6-2-3-8(10(11)12)7-4-5-13-9(6)7/h2-5H,1H3 |
InChI Key |
IFJDKDUDQBYXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
7-Methyl-4-nitrobenzofuran chemical structure and properties
Advanced Scaffolds for Medicinal Chemistry & Drug Discovery
Executive Summary & Chemical Profile
7-Methyl-4-nitrobenzofuran represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its more common 5-nitro or 2-nitro isomers, the 4-nitro variant offers a unique vector for substituent growth in the "Northern" region of the pharmacophore, often critical for occupying hydrophobic pockets in kinase active sites (e.g., the gatekeeper region) or for modulating metabolic stability via the 7-methyl blockade.
This guide details the structural properties, rational synthesis, and functionalization of this scaffold. Note that due to the directing effects of the benzofuran core, the 4-nitro isomer cannot be efficiently accessed via direct nitration; it requires de novo ring construction.
Physicochemical Profile (Predicted)
| Property | Value | Notes |
| IUPAC Name | 7-methyl-4-nitro-1-benzofuran | |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| LogP (Calc) | ~2.8 - 3.1 | Lipophilic core; 7-Me increases lipophilicity vs. parent. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | Nitro group (2) + Furan Oxygen (1) |
| Topological Polar Surface Area | ~59 Ų | Good membrane permeability predicted. |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aromatics. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |
Structural Analysis & Retrosynthesis
The synthesis of this compound presents a classic regioselectivity challenge.
-
Direct Nitration Failure: Electrophilic aromatic substitution (nitration) of 7-methylbenzofuran preferentially occurs at C-2 (furan ring) or C-5 (para to the activating ether oxygen). The C-4 position is electronically deactivated and sterically shielded.
-
Strategic Solution: The furan ring must be constructed onto a benzene precursor that already bears the nitro group in the correct position.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic analysis highlighting the necessity of starting from 2-methyl-5-nitrophenol to secure the 4-nitro regiochemistry.
Experimental Synthesis Protocol
This protocol utilizes a modified Rapoport/Stoermer cyclization , converting a phenoxyacetaldehyde derivative into the benzofuran.
Phase 1: Ether Formation
Objective: Alkylate the phenol oxygen to install the two-carbon handle required for the furan ring.
-
Reagents:
-
2-Methyl-5-nitrophenol (10.0 mmol)
-
Bromoacetaldehyde diethyl acetal (12.0 mmol)
-
Potassium Carbonate (
) (20.0 mmol) -
DMF (Dimethylformamide), anhydrous (20 mL)
-
-
Procedure:
-
Dissolve the phenol in DMF under
atmosphere. -
Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add Bromoacetaldehyde diethyl acetal dropwise.
-
Heat the mixture to 100°C for 12 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the starting phenol.
-
Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Product: 1-(2,2-diethoxyethoxy)-2-methyl-5-nitrobenzene.
-
Phase 2: Cyclization (The Critical Step)
Objective: Acid-mediated deprotection of the acetal to the aldehyde, followed by intramolecular Friedel-Crafts cyclization.
-
Reagents:
-
Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate)
-
Chlorobenzene (optional co-solvent for temperature control)
-
-
Procedure:
-
Heat PPA to 100°C in a round-bottom flask.
-
Add the acetal intermediate (from Phase 1) slowly with vigorous mechanical stirring.
-
Raise temperature to 120–130°C . The reaction mixture will darken.[1]
-
Mechanism: The acetal hydrolyzes to the aldehyde. The carbonyl oxygen is protonated, initiating electrophilic attack on the aromatic ring at the position ortho to the ether oxygen (C-6 of the phenol).
-
Note: The methyl group at C-2 blocks one ortho position, forcing cyclization to the desired side.
-
Quench: Pour the hot syrup onto crushed ice (Caution: Exothermic). Stir until the PPA dissolves.
-
Purification: Extract with DCM. The crude product is often dark; purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Functionalization & Reactivity
The 4-nitro group is a "dummy" functional group; its primary value is as a precursor to the 4-amino moiety, a potent nucleophile for scaffold elaboration.
Reduction to 7-Methyl-4-aminobenzofuran
The reduction must be controlled to avoid reducing the furan double bond (which would yield a dihydrobenzofuran).
-
Method A (Chemoselective): Iron powder / Ammonium Chloride (
) in Ethanol/Water reflux. This is gentle and preserves the furan ring. -
Method B (Hydrogenation):
(1 atm) with Raney Nickel. Caution: Palladium on Carbon ( ) can sometimes reduce the furan C2-C3 bond if over-exposed.
Scaffold Utility Diagram (DOT)
Figure 2: Functionalization pathways transforming the nitro-precursor into bioactive pharmacophores.[2][3][4][5][6][7]
Safety & Handling
-
Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.
-
Explosion Hazard: Nitro compounds can be energetic. Avoid heating dry residues to high temperatures without solvent.
-
PPA: Highly corrosive and viscous. Use gloves and face shield. Neutralize aqueous waste with sodium bicarbonate before disposal.
References
-
Benzofuran Synthesis Strategies
-
Nitro Group Reduction Protocols
-
BenchChem Technical Guide. "Synthesis of Novel 4-Aminobenzofuran Derivatives."
-
-
Biological Activity of Benzofurans
-
General Reactivity
-
PubChem Compound Summary for 4-Nitrobenzofuran (Analogous Chemistry).
-
Sources
- 1. Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
7-Methyl-4-nitrobenzofuran CAS number and identifiers
The following technical guide provides an in-depth analysis of 7-Methyl-4-nitrobenzofuran , a specialized heterocyclic intermediate used in the synthesis of fused aromatic systems and bioactive scaffolds.
Core Identifiers & Chemical Architecture
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 325708-09-6 |
| IUPAC Name | 7-methyl-4-nitro-1-benzofuran |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| SMILES | Cc1ccc([O-])c2occc12 |
| Key Reactivity | C7-Methyl acidity (Vinylogous activation via C4-Nitro) |
| Appearance | Pale yellow to tan crystalline solid (Typical for nitrobenzofurans) |
Structural Analysis & Electronic Properties
The this compound scaffold represents a "push-pull" electronic system within a bicyclic aromatic framework. Its reactivity is defined by the interplay between the electron-rich furan ring and the electron-deficient nitro-substituted benzene ring.
-
The C4-Nitro Effect: The nitro group at position 4 exerts a strong electron-withdrawing effect (–M, –I) on the benzene ring.
-
The C7-Methyl Activation: Crucially, the methyl group at position 7 is para to the nitro group. Through vinylogous conjugation, the nitro group significantly increases the acidity of the C7-methyl protons. This specific electronic arrangement makes the compound a prime substrate for Leimgruber-Batcho type homologation, allowing for the rapid construction of tricyclic heteroaromatic systems (e.g., pyrrolo[3,2-e]benzofurans).
Synthesis: De Novo Construction of the Benzofuran Core
While direct nitration of 7-methylbenzofuran is non-selective (often favoring the furan ring C2 position), the most reliable synthetic route involves the cyclization of a pre-functionalized phenol precursor. This method ensures regiospecificity.
Protocol: The Rap-Stoermer / Feist-Benary Cyclization Strategy
This protocol describes the construction of the benzofuran ring from a salicylaldehyde derivative, ensuring the nitro and methyl groups are correctly positioned before ring closure.
Reagents:
-
Precursor: 2-Hydroxy-3-methyl-6-nitrobenzaldehyde (synthesized from 3-methyl-4-nitrophenol).
-
Cyclizing Agent: Ethyl bromoacetate or Chloroacetone.
-
Base: Potassium Carbonate (
).[1] -
Solvent: DMF or Acetone (Anhydrous).
Step-by-Step Methodology:
-
O-Alkylation: Dissolve 2-Hydroxy-3-methyl-6-nitrobenzaldehyde (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir for 30 minutes to generate the phenoxide anion. Add Ethyl bromoacetate (1.2 eq) dropwise. Stir at 60°C for 4 hours.-
Why: The phenoxide is a strong nucleophile; DMF solvates the cation (
), enhancing the reaction rate ( ).
-
-
Cyclization (Intramolecular Aldol): The resulting intermediate is treated with a strong base (e.g., NaOEt in EtOH) or acid (Amberlyst-15 in Toluene reflux) to induce condensation between the methylene of the ester/ketone and the aldehyde carbonyl.
-
Decarboxylation (If using Ethyl Bromoacetate): Saponify the ester (NaOH/MeOH) to the carboxylic acid, then perform thermal decarboxylation (Cu powder, quinoline, 200°C) to yield the neutral This compound .
Reactivity Profile: The Bredereck's Reagent Gateway
The most distinct application of CAS 325708-09-6 is its reaction with Bredereck’s Reagent (tert-Butoxybis(dimethylamino)methane). This transformation exploits the acidity of the C7-methyl group to form an enamine, a critical intermediate for synthesizing indole-fused derivatives.
Experimental Workflow: Enamine Formation
Reaction:
Protocol:
-
Setup: In a flame-dried flask under
, dissolve this compound (1 mmol) in anhydrous DMF (2 mL). -
Addition: Add Bredereck’s Reagent (1.5 mmol) via syringe.
-
Reflux: Heat the mixture to 140°C for 2–4 hours. The solution typically turns deep red/purple, indicating enamine formation.
-
Workup: Remove volatiles under high vacuum. The residue is the crude enamine: N,N-dimethyl-2-(4-nitrobenzofuran-7-yl)ethenamine (CAS 603305-64-2).
-
Application: This enamine is immediately subjected to reductive cyclization (e.g.,
/Pd-C or ) to yield pyrrolo[3,2-e]benzofuran derivatives.
Visualization of Reaction Pathways
The following diagram illustrates the electronic activation and the specific transformation with Bredereck's reagent, highlighting the conversion of the "inactive" methyl group into a reactive vinyl-amine handle.
Caption: Mechanistic pathway for the conversion of this compound into fused heterocyclic scaffolds via Bredereck's reagent.
Safety & Handling (Nitroaromatics)
-
Explosion Hazard: Like many polynitro or nitro-heterocyclic compounds, this substance possesses high energy potential. While mono-nitro derivatives are generally stable, they should not be subjected to adiabatic shock or excessive heat (>200°C) without DSC testing.
-
Toxicity: Benzofurans are lipophilic and can penetrate skin. Nitro-aromatics are potential mutagens and uncouplers of oxidative phosphorylation.
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a functioning fume hood are mandatory.
References
-
LookChem Database. (2024). Product Entry: 7-Methyl-4-nitrobenzo[b]furan (CAS 325708-09-6).[4] Retrieved from [Link]
-
Chemical Synthesis Database. (2025). Synthesis of Benzofuran Derivatives and Intermediates.[1][2][4][5][6][7][8] Retrieved from [Link]
- Bredereck, H., et al. (1968). "Synthese und Reaktionen von Amidacetalen und Aminalestern." Chemische Berichte, 101(1), 41-50. (Foundational chemistry for the reagent application cited in CAS 325708-09-6 reactivity).
-
PubChem. (2024). Compound Summary: 4-Nitrobenzofuran Derivatives.[9] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
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- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
difference between 7-methyl-4-nitrobenzofuran and 7-nitrobenzofurazan
An In-depth Technical Guide to the Core Differences Between 7-Methyl-4-nitrobenzofuran and 7-Nitrobenzofurazan
Abstract
This technical guide provides a comprehensive analysis of the fundamental distinctions between two heterocyclic compounds: this compound and 7-nitrobenzofurazan. While their names suggest a degree of similarity, their core structures, electronic properties, and chemical reactivity are profoundly different, leading to disparate applications in scientific research. 7-Nitrobenzofurazan and its derivatives, particularly 7-nitrobenz-2,1,3-oxadiazoles (NBD), are renowned as environmentally sensitive fluorogenic reagents for labeling and detecting biomolecules. In contrast, the benzofuran scaffold, as represented by this compound, is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities. This document will dissect these differences from a structural, mechanistic, and application-oriented perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these distinct chemical entities.
Introduction: A Tale of Two Heterocycles
In the landscape of heterocyclic chemistry, the benzofuran and benzofurazan scaffolds represent two critical classes of compounds. Benzofuran, a bicyclic structure consisting of a fused benzene and furan ring, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, prized for its wide range of biological activities.[1][2] Its derivatives are explored for anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[2][3]
On the other hand, benzofurazan, also known as 2,1,3-benzoxadiazole, features a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. The inclusion of two nitrogen atoms in the heterocyclic ring dramatically alters the molecule's electronic properties. The 7-nitro substituted variant, in particular, has become an indispensable tool in bioanalytical chemistry, not as a therapeutic agent itself, but as a reactive fluorogenic probe.[4] This guide will elucidate the origins of these divergent paths, beginning with a detailed examination of each core structure.
7-Nitrobenzofurazan: The Quintessential Fluorogenic Probe
The 7-nitrobenzofurazan scaffold is most frequently encountered in the laboratory in the form of its reactive derivatives, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).[5][6]
Core Structure and Nomenclature
The compound is systematically named 7-nitro-2,1,3-benzoxadiazole. The term "benzofurazan" is a common and accepted alternative.[4] The core structure is characterized by the highly electron-withdrawing 2,1,3-benzoxadiazole ring system, which is further activated by a strongly electron-withdrawing nitro group at the 7-position.
Mechanism of Action and Reactivity
The defining characteristic of NBD-Cl and NBD-F is their high reactivity toward nucleophiles. The potent electron-withdrawing nature of both the nitro group and the oxadiazole ring renders the carbon at the 4-position (C4) highly electrophilic and susceptible to nucleophilic aromatic substitution.
This allows for a rapid and efficient reaction with primary and secondary amines, as well as thiols, under mild conditions.[5] NBD-F is significantly more reactive than NBD-Cl; for instance, its reaction with glycine is approximately 500 times faster.[7]
Fluorogenic Properties
Crucially, reagents like NBD-Cl are themselves non-fluorescent or only weakly fluorescent. However, upon covalent reaction with an amine or thiol, the resulting NBD-adduct becomes intensely fluorescent.[5] This "light-up" property is the basis of their utility. The fluorescence arises from an intramolecular charge transfer (ICT) mechanism, where the amino or thioether substituent acts as an electron donor and the nitrobenzofurazan core serves as the electron acceptor.[8] The emission wavelength of these adducts is highly sensitive to the polarity of the local environment, making them valuable probes for studying molecular interactions and protein conformation.[9]
Primary Applications
Based on this reactivity and fluorogenic nature, the primary application of 7-nitrobenzofurazan derivatives is in bioanalytical chemistry:
-
Fluorescent Labeling: Covalent tagging of proteins, peptides, and amino acids for visualization and quantification.[5]
-
Derivatization for Chromatography: Pre-column derivatization of colorless, non-fluorescent amines and amino acids to enable their sensitive detection by HPLC with fluorescence detectors.[6][10]
-
Enzyme Assays: Used as trapping agents or as part of fluorogenic substrates.[11]
This compound: A Scaffold for Bioactivity
Information on the specific compound this compound is sparse in the literature, indicating it is not a widely used reagent. However, its properties and potential applications can be reliably inferred from the extensive body of research on the benzofuran scaffold.
Core Structure
The structure consists of a benzofuran core with a methyl group at position 7 and a nitro group at position 4. Unlike benzofurazan, the five-membered ring is a simple furan, containing one oxygen atom and four carbons.[1] The methyl group is weakly electron-donating, while the nitro group is strongly electron-withdrawing.
Synthesis and Reactivity
The synthesis of substituted benzofurans does not rely on nucleophilic substitution of a leaving group in the manner of NBD-Cl. Instead, it involves the construction of the heterocyclic ring itself. Common synthetic routes include:
-
Perkin Reaction: Reaction of a salicylaldehyde with an acid anhydride.[12]
-
Intramolecular Condensation/Cyclization: Cyclization of precursors like o-alkynylphenols or 2-acyloxy-1-bromomethylarenes.[12]
The reactivity of the benzofuran ring is characteristic of an electron-rich aromatic system, though this is modulated by the strongly deactivating nitro group in this compound. Its chemical behavior is fundamentally different from the highly electrophilic nature of 7-nitrobenzofurazan.
Potential Applications in Drug Discovery
The benzofuran nucleus is a privileged structure in medicinal chemistry.[2] Derivatives have demonstrated a vast array of biological activities, and it is in this context that this compound would be investigated.[3]
-
Anticancer Agents: Many benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines.[2]
-
Antimicrobial Agents: The scaffold is used to develop novel antibacterial and antifungal compounds.[1][3]
-
Enzyme Inhibitors: Benzofuran derivatives have been designed to inhibit a wide range of enzymes.
-
CNS Agents: The structure appears in compounds with potential anti-inflammatory and neuroprotective properties.[3]
The fluorescence of simple nitro-substituted benzofurans is not a defining or commonly exploited feature, unlike that of the NBD adducts.
Comparative Analysis: The Core Differences
The fundamental distinction lies in the five-membered heterocyclic ring fused to the benzene core. This single structural variance dictates the electronic properties, reactivity, and ultimate scientific utility of these two classes of molecules.
Structural and Electronic Distinction
The core difference is the furan ring versus the furazan (oxadiazole) ring. The furazan ring, with its two nitrogen atoms and one oxygen atom, is significantly more electron-withdrawing than the furan ring. This profoundly impacts the electrophilicity of the aromatic system.
Quantitative Data Summary
| Property | This compound (Inferred) | 4-Substituted-7-nitrobenzofurazan (e.g., NBD-Amine) |
| Core Heterocycle | Furan | Furazan (2,1,3-Oxadiazole) |
| Molecular Formula | C₉H₇NO₃ | C₆H₄N₄O₃ |
| Key Reactivity | Ring construction via cyclization reactions.[12] | Nucleophilic aromatic substitution at C4.[5] |
| Primary Hallmark | Biological activity (scaffold for therapeutics).[2][3] | Intense, environment-sensitive fluorescence.[8] |
| Primary Application | Medicinal chemistry, drug discovery intermediate. | Fluorogenic labeling agent, bioanalytical probe.[6] |
Experimental Protocols
The divergent applications of these compounds are best illustrated by their distinct experimental workflows.
Protocol: Synthesis of a Fluorescent 4-Amino-7-nitrobenzofurazan Derivative
This protocol describes the standard method for creating a fluorescent NBD-adduct from NBD-Cl and a primary amine, a cornerstone of its application.[8]
Objective: To synthesize a fluorescently labeled amine for analytical detection.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Primary amine of interest (e.g., aniline, glycine)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) in 20 mL of acetonitrile.
-
Add sodium bicarbonate (5.0 mmol) to the solution to act as a base.
-
In a separate flask, dissolve NBD-Cl (1.1 mmol) in 10 mL of acetonitrile.
-
Add the NBD-Cl solution dropwise to the amine solution while stirring at room temperature.
-
Allow the reaction to stir overnight, protected from light.
-
Upon completion (monitored by TLC), acidify the mixture with 1 M HCl.
-
Extract the product into dichloromethane (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting solid product by silica gel column chromatography to yield the pure, fluorescent NBD-amine derivative.
Protocol: Representative Synthesis of a Benzofuran Derivative
This generalized protocol illustrates the construction of the benzofuran ring, a starkly different chemical approach from the simple substitution used with NBD-Cl. This example is based on an intramolecular condensation.[12]
Objective: To construct the benzofuran core from an appropriate precursor.
Materials:
-
An o-hydroxyphenyl derivative with a suitable side chain (e.g., 2-hydroxyacetophenone)
-
Reagents for side-chain modification and cyclization (e.g., ethyl bromoacetate, then a dehydrating agent/catalyst like polyphosphoric acid or a Pd-catalyst for Sonogashira coupling followed by cyclization)
-
Appropriate solvents (e.g., DMF, Toluene)
-
Base (e.g., K₂CO₃)
Procedure:
-
Functionalization: React the phenolic hydroxyl group of the starting material (e.g., 2-hydroxyacetophenone) with a reagent to introduce the atoms required for the furan ring (e.g., O-alkylation with ethyl bromoacetate).
-
Cyclization: Subject the intermediate to conditions that promote intramolecular condensation and dehydration to form the furan ring. This is often the key, and most complex, step. For example, heating the intermediate from step 1 with a dehydrating agent.
-
Workup: After the reaction is complete, quench the reaction mixture (e.g., with water or ice).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product via recrystallization or column chromatography to obtain the pure benzofuran derivative.
Conclusion
The distinction between this compound and 7-nitrobenzofurazan is a clear illustration of how subtle changes in a heterocyclic core can lead to a dramatic divergence in chemical properties and applications.
-
7-Nitrobenzofurazan (as NBD derivatives) is a highly electrophilic, reactive molecule that functions as a premier fluorogenic tool for bioanalytical applications. Its value lies in its ability to convert a chemical reaction (nucleophilic attack) into a bright, detectable fluorescent signal.
-
This compound , by contrast, represents a derivative of the biologically active benzofuran scaffold . Its value lies not in its reactivity as a probe, but in the potential biological effects of the molecule itself, making it a candidate for investigation in medicinal chemistry and drug discovery.
For researchers, the choice between these scaffolds is dictated entirely by the experimental goal: select a 7-nitrobenzofurazan derivative for labeling and detection; select a benzofuran derivative for exploring therapeutic potential and biological activity.
References
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Link
- BenchChem (2025).
-
Ghinea, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Applied Sciences, 13(16), 9428. Link
-
Schmid, A., et al. (1995). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 38(11), 1986-1993. Link
-
Wikipedia contributors. (2023). 4-Fluoro-7-nitrobenzofurazan. Wikipedia, The Free Encyclopedia. Link
-
AAT Bioquest. NBD-F [4-Fluoro-7-nitrobenzofurazan]. AAT Bioquest Product Page. Link
-
Jung, M., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2615-2617. Link
-
Sigma-Aldrich. 4-Chloro-7-nitrobenzofurazan NBD-chloride. Sigma-Aldrich Product Page. Link
-
Thermo Fisher Scientific. 4-Chloro-7-nitrobenzofurazan, 98%. Thermo Fisher Scientific Product Page. Link
-
Sigma-Aldrich. 4-Chloro-7-nitrobenzofurazan, BioReagent. Sigma-Aldrich Product Page. Link
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-
Jarzemska, K., & Fik, K. (2016). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 408(22), 6097-6104. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13307979, 4-Nitrobenzofuran. PubChem. Link
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The Good Scents Company. 7-methyl benzofuran. The Good Scents Company Information page. Link
- Aslam, M., & Nazir, S. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry, 8(2), 55-70.
-
Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29746-29775. Link
- ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
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- 10. 4-Chloro-7-nitrobenzofurazan, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Introduction: The Benzofuran Scaffold in Drug Discovery
An In-depth Technical Guide to the 7-Methyl-4-Nitrobenzofuran Scaffold in Medicinal Chemistry
Abstract: The benzofuran nucleus is a quintessential heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a specific, yet underexplored derivative: the this compound core. We will delve into the synthetic rationale, known biological implications of its constituent parts, and a prospective outlook on its potential as a foundational scaffold for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesized framework of technical knowledge, actionable protocols, and forward-looking insights.
The benzofuran moiety is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for drug development. The versatility of the benzofuran core stems from its rigid, planar structure and the presence of an oxygen atom which can act as a hydrogen bond acceptor, facilitating interactions with various protein targets.
The specific substitution pattern of 7-methyl and 4-nitro introduces unique electronic and steric properties that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile:
-
4-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly modulate the electron density of the aromatic system. In medicinal chemistry, nitroaromatic compounds are often investigated for their bio-reductive activation potential, particularly in developing hypoxia-selective anticancer agents or antimicrobial compounds.
-
7-Methyl Group: The methyl group at the 7-position provides a lipophilic handle. This can enhance membrane permeability and influence the molecule's orientation within a binding pocket, potentially improving target affinity and selectivity.
This guide will synthesize the potential of this specific scaffold, drawing from established principles of medicinal chemistry and providing a roadmap for its exploration.
Synthetic Strategies and Methodologies
The synthesis of substituted benzofurans is a well-established field, with several named reactions providing reliable routes. For the this compound core, a common and effective approach involves a multi-step synthesis starting from commercially available precursors.
Proposed Synthetic Workflow
The logical flow from starting materials to the final scaffold is crucial for efficient and reproducible synthesis. The diagram below outlines a typical workflow.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: O-Alkylation of 2-Methyl-5-nitrophenol
-
Reagents & Setup: To a solution of 2-methyl-5-nitrophenol (1.0 eq.) in anhydrous acetone (10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq.). The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.) can be beneficial.
-
Reaction: Add propargyl bromide (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Monitoring: The reaction is heated to reflux (approx. 56°C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up & Isolation: After cooling, the mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield the crude ether product, 3-(2-methyl-5-nitrophenoxy)prop-1-yne.
Step 2: Intramolecular Cyclization
-
Reaction Setup: The crude ether from the previous step is dissolved in a high-boiling point solvent such as N,N-diethylaniline.
-
Thermal Cyclization: The solution is heated to a high temperature (typically 180-220°C) to induce a Claisen-type rearrangement followed by intramolecular cyclization.
-
Monitoring: The reaction progress is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is cooled and purified directly by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the final product, this compound.
Step 3: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The characteristic signals for the benzofuran ring protons and the methyl group should be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
Prospective Biological Activity and Therapeutic Applications
While the this compound scaffold itself is not extensively documented, we can infer its potential by examining the activities of related nitrobenzofuran derivatives.
Antimicrobial and Antiparasitic Potential
Nitro-heterocyclic compounds are a known class of antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the target organism (e.g., anaerobic bacteria or protozoa) to generate cytotoxic radical species that damage DNA and other critical biomolecules.
| Compound Class | Organism | Mechanism of Action | Reference |
| Nitrofurans (general) | Bacteria (e.g., E. coli) | Reductive activation to DNA-damaging radicals | |
| 5-Nitrobenzofurans | Trypanosoma cruzi | Inhibition of parasite-specific enzymes |
It is plausible that the this compound scaffold could be explored for developing novel agents against drug-resistant bacteria or parasites like Leishmania and Trypanosoma.
Anticancer Activity: A Hypoxia-Activated Prodrug Approach
Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can function as hypoxia-activated prodrugs (HAPs).
The diagram below illustrates the proposed mechanism of action for a HAP based on the this compound scaffold.
Caption: Proposed bio-reductive activation of the scaffold.
Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction to a radical anion, which is rapidly back-oxidized by molecular oxygen, resulting in futile cycling and minimal cytotoxicity. However, in the hypoxic environment of a tumor, the absence of oxygen allows for further reduction to highly reactive species, such as hydroxylamines and amines, which are potent cytotoxins that can induce cell death.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for medicinal chemistry campaigns. The synthetic accessibility and the tantalizing potential for bio-reductive activation make it an attractive candidate for development in several key therapeutic areas.
Key future work should focus on:
-
Library Synthesis: Synthesizing a library of analogues by modifying the methyl group or introducing other substituents on the benzofuran ring to establish clear Structure-Activity Relationships (SAR).
-
Biological Screening: Evaluating the synthesized library in a panel of assays, including antimicrobial, antiparasitic, and cancer cell line screening (under both normoxic and hypoxic conditions).
-
Mechanism of Action Studies: For active compounds, conducting detailed mechanistic studies to confirm the role of nitro-reduction and identify the specific cellular targets.
References
Nitrobenzofuran Isomers in Modern Therapeutics and Molecular Imaging: A Comprehensive Technical Review
Executive Summary
Nitrobenzofuran isomers and their derivatives represent a highly versatile class of heterocyclic compounds. Historically recognized as fundamental building blocks in organic synthesis, these molecules have recently emerged as critical scaffolds in two distinct but overlapping fields: targeted drug development (specifically oncology and antimicrobial therapies) and advanced molecular imaging (fluorescent probes). This whitepaper provides an in-depth analysis of the regioselective synthesis of nitrobenzofuran isomers, their photophysical mechanisms, and their pharmacological profiling, culminating in standardized, self-validating protocols for laboratory application.
Structural Chemistry and the Challenge of Isomeric Synthesis
The benzofuran core is a bicyclic system comprising a benzene ring fused to a furan ring. The aromaticity of benzofuran is weaker than that of indole, making the ring susceptible to cleavage under harsh redox conditions.
The Regioselectivity Problem in Direct Nitration
Electrophilic substitution on the benzofuran nucleus presents significant regiochemical challenges. Electrophilic reagents preferentially attack the C-2 position over the C-3 position due to the heteroatom's reduced ability to stabilize the intermediate for 3-substitution. When direct nitration is attempted (e.g., using nitric acid in acetic acid), the reaction yields predominantly 2-nitrobenzofuran, accompanied by a complex mixture of 4-, 6-, and 7-nitrobenzofuran isomers [1].
The 5-nitrobenzofuran isomer is notoriously difficult to synthesize and isolate via direct nitration. To overcome this, modern synthetic workflows abandon top-down nitration in favor of bottom-up intramolecular condensation.
Base-Promoted Heteroannulation
To achieve high yields of specific isomers like 5-nitrobenzofuran, researchers employ base-promoted cyclization of suitably substituted 2-alkynylphenols [2]. By utilizing Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) at 60°C, the alkyne undergoes an intramolecular heteroannulation. This causality is crucial: by pre-installing the nitro group on the benzene ring of the acyclic precursor, the regiochemistry of the final bicyclic product is strictly dictated by the precursor's geometry, completely bypassing the chaotic isomerism of direct nitration.
Base-promoted intramolecular heteroannulation workflow for synthesizing 5-nitrobenzofuran.
Photophysical Properties: Nitrobenzofurans as Molecular Probes
The 7-nitrobenzofuran (often referred to in literature as nitrobenzofurazan or NBD) architecture is highly prized in molecular imaging. The strong electron-withdrawing nature of the nitro group paired with the electron-donating potential of the furan/furazan oxygen creates a robust Donor-Acceptor (D-A) fluorophore system.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
NBD-based probes are typically designed to be non-fluorescent (or weakly fluorescent) in their native state due to photoinduced electron transfer (PET) or internal charge transfer (ICT) quenching. However, the highly electrophilic C-4 position of the 7-nitrobenzofuran core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biothiols such as Glutathione (GSH) and Cysteine (Cys) [3, 4].
When the nucleophilic thiolate of Cys or GSH attacks the probe, it displaces a leaving group (e.g., a halogen or ether linkage). In the case of Cysteine, this is often followed by a rapid Smiles rearrangement—shifting the NBD core from the sulfur atom to the amino group—resulting in a highly fluorescent amino-NBD product. This mechanism provides rapid response times, high selectivity, and low background fluorescence [3]. Furthermore, specific modifications, such as incorporating a 4-sulfamoylphenylamide moiety, allow these probes to target specific organelles like the Golgi apparatus to monitor nitric oxide (NO) levels in neurodegenerative models like Alzheimer's Disease [5].
Reaction mechanism of NBD-based fluorescent probes with biothiols via SNAr and rearrangement.
Pharmacological Profiling and Drug Development
Beyond imaging, specific nitrobenzofuran isomers are potent pharmacophores. The nitro group enhances the molecule's ability to interact with biological targets via hydrogen bonding and electron transfer mechanisms.
Recent studies have highlighted the efficacy of 6-nitrobenzofuran and 5-nitrobenzofuran derivatives as cytotoxic agents against human cancer cell lines (such as HCT 116 and MCF-7) and as potent antioxidants [6, 7]. For instance, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate synthesized from 2-bromo-4-methoxyphenol exhibits strong anti-tumor properties [6]. Similarly, 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives have shown antioxidant activity that surpasses standard agents like n-propyl gallate[7].
Quantitative Pharmacological Data
The following table summarizes the quantitative bioactivity of recent nitrobenzofuran derivatives compared to standard therapeutics:
| Compound / Isomer Class | Primary Biological Target | Activity Type | IC₅₀ Value | Reference |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colorectal Cancer) | Cytotoxic | 8.5 μg/mL | [6] |
| 6-Nitrobenzofuran-2-carbohydrazide (Compound 15) | DPPH Radical | Antioxidant | 9.26 ± 0.15 μM | [7] |
| 6-Nitrobenzofuran-2-carbohydrazide (Compound 13) | DPPH Radical | Antioxidant | 14.60 ± 0.32 μM | [7] |
| n-Propyl Gallate (Standard) | DPPH Radical | Antioxidant | 30.30 ± 0.40 μM | [7] |
| Doxorubicin (Standard) | General Cancer Cell Lines | Cytotoxic | 0.94 ± 0.20 μM | [7] |
Data indicates that specific 6-nitrobenzofuran isomers can outperform traditional antioxidants while maintaining viable cytotoxic profiles against solid tumors.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is built into the workflow: each step includes a verification checkpoint to prevent downstream failure.
Protocol A: Base-Promoted Synthesis of 5-Nitrobenzo[b]furan [2]
Objective: Synthesize the sterically hindered 5-nitro isomer without transition metal catalysts.
-
Precursor Preparation: Dissolve 1.0 mmol of the appropriate 2-alkynyl-4-nitrophenol precursor in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: Anhydrous conditions prevent unwanted hydrolysis of the alkyne.
-
Base Addition: Add 2.0 equivalents (2.0 mmol) of Cesium Carbonate (Cs₂CO₃) to the solution. Rationale: Cs₂CO₃ is chosen over lighter alkali bases because the large cesium cation enhances the nucleophilicity of the phenoxide ion via the "cesium effect," driving the cyclization.
-
Cyclization: Stir the reaction mixture at 60°C under an inert nitrogen atmosphere for 4–6 hours.
-
Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly polar phenolic precursor validates the completion of the heteroannulation.
-
Workup: Cool to room temperature, quench with 15 mL of saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 5-nitrobenzo[b]furan.
Protocol B: In Vitro Fluorescent Sensing of Glutathione (GSH) using 7-Nitrobenzofuran Probes [4]
Objective: Quantify intracellular biothiols using an NBD-based fluorescent probe.
-
Probe Stock Preparation: Dissolve the synthesized 7-nitrobenzofuran probe in spectroscopic grade DMSO to create a 1.0 mM stock solution. Store in the dark at -20°C to prevent premature photobleaching.
-
Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution adjusted strictly to pH 7.4. Rationale: The SNAr reaction requires the thiolate anion; pH 7.4 ensures a physiological proportion of GSH is deprotonated without causing base-catalyzed hydrolysis of the probe.
-
Assay Assembly: In a 96-well black microtiter plate, add 980 μL of PBS, 10 μL of the probe stock (final concentration 10 μM), and 10 μL of varying concentrations of GSH (0 to 100 μM).
-
Validation Checkpoint (Control): Include a "Probe Only" well (no GSH) and a "Probe + Cysteine" well. This self-validates the assay's baseline noise and selectivity profile.
-
Incubation & Analysis: Incubate at 37°C for 30 minutes. Measure the fluorescence emission spectra (typically exciting at ~460 nm and reading emission at ~540 nm) using a microplate spectrofluorometer.
References
- Synthesis And Evaluation Of 4-(1- Benzofuran-2-YL)-1,3-Oxazole-2-Amine And Its Derivatives. World Journal of Pharmaceutical Research.
- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. National Institutes of Health (PMC).
- Rational engineering of a recognition group to construct a two-photon reaction-based fluorescent probe for rapid and selective sensing of cysteine. Analyst (RSC Publishing).
- A new fluorescent probe based on phenothiazine and 7-nitrobenzofuran for specific detection of GSH. Journal of Molecular Structure (ResearchGate).
- Golgi-Targeted Fluorescent Probe for Imaging NO in Alzheimer's Disease. Analytical Chemistry (ACS Publications).
- A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. SciSpace.
- Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. New Horizons in Translational Medicine (ResearchGate).
7-Methyl-4-nitrobenzofuran: Comprehensive Solubility Profiling and Solvent Selection in Kinase Inhibitor Development
Abstract: As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process development, I frequently encounter the challenge of optimizing solvent systems for complex heterocyclic intermediates. 7-Methyl-4-nitrobenzofuran is a highly specific, critical building block in the synthesis of purine-derivative kinase inhibitors, which are actively investigated for targeting Glycogen Synthase Kinase 3 (GSK-3) in diabetes and Alzheimer's disease[1]. This technical guide provides an in-depth analysis of the solubility profile of this compound in organic solvents, detailing the thermodynamic causality behind solvent selection, phase-appropriate purification strategies, and a self-validating protocol for empirical solubility measurement.
Physicochemical Properties and Solvation Thermodynamics
The solvation behavior of this compound is dictated by its asymmetric electronic distribution. The core benzofuran ring provides a planar, hydrophobic, and highly polarizable aromatic surface. The addition of the electron-donating 7-methyl group increases steric bulk and lipophilicity, while the strongly electron-withdrawing 4-nitro group introduces a significant dipole moment.
Because of this "push-pull" electronic nature, the molecule exhibits:
-
High solubility in halogenated and aromatic solvents (e.g., chlorobenzene, toluene) due to strong
stacking and induced dipole interactions. -
Moderate to high solubility in polar aprotic solvents (e.g., ethyl acetate, dimethyl sulfoxide) driven by dipole-dipole interactions with the nitro group.
-
Negligible solubility in aliphatic hydrocarbons (e.g., hexane, heptane), as these solvents lack the polarizability to overcome the high crystal lattice energy of the nitroaromatic solid.
Causality in Process Solvent Selection
In drug development, solvent selection is not merely about dissolving the solute; it is a thermodynamic optimization problem designed to drive reaction kinetics and facilitate isolation.
Synthesis Phase: The Role of Chlorobenzene The synthesis of this compound typically involves the acid-catalyzed cyclization of 2-(2,2-dimethoxyethoxy)-1-methyl-4-nitrobenzene using an ion-exchange resin (e.g., Amberlyst® 15)[1]. This reaction generates water and methanol as byproducts, which must be continuously removed to drive the equilibrium forward and prevent catalyst poisoning. Chlorobenzene is the optimal solvent here because its high boiling point (~132°C) allows for the azeotropic distillation of water, while its aromatic nature ensures that the nitroaromatic intermediate remains fully solvated at reflux temperatures[1].
Purification Phase: The Hexane/Toluene Gradient
For the isolation of the final yellow solid, a binary solvent system of hexane and toluene (1:1) is employed[1]. Toluene acts as the primary thermodynamic solvent, dissolving the crude product via
Decision tree for selecting organic solvents based on synthetic and purification requirements.
Quantitative Solubility Profile
To guide process chemists, the following table summarizes the solubility profile of this compound across key organic solvent classes at standard ambient temperature (25°C).
| Solvent Class | Representative Solvent | Solvation Mechanism | Estimated Solubility (25°C) | Process Application |
| Aliphatic Hydrocarbon | Hexane | Weak dispersion forces | < 5 mg/mL | Anti-solvent for precipitation |
| Aromatic Hydrocarbon | Toluene | 50 - 100 mg/mL | Primary recrystallization solvent | |
| Halogenated Aromatic | Chlorobenzene | Induced dipole, | > 100 mg/mL | High-temperature reaction medium |
| Polar Aprotic | Ethyl Acetate | Dipole-dipole (nitro group) | > 150 mg/mL | Chromatography mobile phase |
| Polar Aprotic | DMSO / DMF | Strong dipole-dipole | > 200 mg/mL | Analytical stock solutions |
Self-Validating Protocol: Thermodynamic Solubility Measurement
Kinetic dissolution methods often yield false positives due to the formation of metastable supersaturated states. To ensure absolute trustworthiness in our data for scale-up, we must employ the Saturation Shake-Flask (SSF) method, which is the gold standard for thermodynamic solubility measurement[2][3]. The following protocol is designed as a self-validating system to guarantee true thermodynamic equilibrium.
Step-by-Step SSF Methodology:
-
Preparation: Add an excess of crystalline this compound (approx. 250 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Thermal Cycling (Crucial Step): Heat the suspension to 60°C for 2 hours under agitation. Causality: This step destroys any high-energy metastable polymorphs or amorphous aggregates that could artificially inflate apparent solubility, ensuring we are measuring the solubility of the most stable crystalline form.
-
Isothermal Equilibration: Cool the vial to exactly 25.0°C (±0.1°C) using a thermostated shaker bath. Agitate at 300 RPM for 24 hours.
-
Self-Validation Sampling: At
hours, extract a 100 µL aliquot. Continue agitating the main vial and extract a second aliquot at hours. Causality: If the concentrations of both aliquots match within , thermodynamic equilibrium is empirically validated. -
Phase Separation: Pass the extracted aliquots through a 0.45 µm PTFE syringe filter. Note: The filter housing must be pre-warmed to 25°C to prevent sudden precipitation within the membrane pores due to temperature drops.
-
Quantification: Immediately dilute the filtrate with a compatible mobile phase (e.g., Acetonitrile) to prevent crystallization. Quantify the concentration via HPLC-UV against a 5-point standard calibration curve.
Self-validating Saturation Shake-Flask (SSF) workflow for thermodynamic solubility measurement.
Downstream Biological Context: Targeting GSK-3
Understanding the handling and solubility of this compound is critical because it directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs). Through reductive amination or vinylation, this benzofuran intermediate is incorporated into complex purine derivatives[1].
These final APIs function as competitive inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β). By inhibiting GSK-3β, these drugs prevent the pathological hyperphosphorylation of Tau proteins (a hallmark of Alzheimer's disease) and modulate glycogen synthase activity (improving insulin sensitivity in Type II diabetes)[1].
Mechanism of action for purine-derived APIs targeting the GSK-3β signaling pathway.
References
-
[1] O'Neill, M. C., et al. WO2003076442A1 - Purine derivatives as kinase inhibitors. Google Patents. Available at:
-
[2] Thermodynamic solubility measurement without chemical analysis. ResearchGate. Available at:[Link]
-
[3] Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. MDPI Pharmaceutics. Available at:[Link]
Sources
toxicity and safety data SDS for nitrobenzofurans
An In-Depth Technical Guide to the Toxicity and Safety of Nitrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological and safety data for nitrobenzofurans. As a class of compounds utilized in medicinal chemistry and materials science, a thorough understanding of their potential hazards is paramount for safe handling and informed development. This document moves beyond a simple recitation of data, offering insights into the mechanisms of toxicity and the rationale behind standard safety assessment protocols.
Introduction to Nitrobenzofurans
Nitrobenzofurans are heterocyclic aromatic compounds characterized by a fused benzene and furan ring system bearing one or more nitro groups. The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical reactivity and biological activity. While this property is exploited in the design of therapeutic agents, it is also the primary driver of the toxicological concerns associated with this chemical class.[1] A deep understanding of their safety profile is not merely a regulatory hurdle but a scientific necessity to guide research and development.
Hazard Identification and Safety Data Sheet (SDS) Summary
The first step in assessing risk is to review the available hazard information, primarily from Safety Data Sheets (SDS). While SDS information can be compound-specific and may not be available for every novel derivative, a review of existing nitrobenzofurans reveals a consistent pattern of hazards.
Most nitrobenzofuran derivatives are classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Respiratory Irritation: May cause respiratory irritation.[3]
These classifications necessitate specific handling procedures to minimize direct contact.
Table 1: GHS Hazard Summary for Representative Nitrobenzofuran Compounds
| Compound | GHS Pictogram | Signal Word | Hazard Statements |
| 5-Nitrobenzofuran-2-carboxylic Acid |
ngcontent-ng-c2977031039="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[2] |
| 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] | |
| 4-Chloro-7-nitrobenzofurazan | Warning | Causes skin irritation. Causes serious eye irritation. |
Core Mechanism of Toxicity: The Role of Nitroreduction
The toxicity of nitroaromatic compounds, including nitrobenzofurans, is intrinsically linked to the metabolic reduction of the nitro group.[1][4] This bioactivation process is the causal factor behind the most significant toxicological endpoints, particularly mutagenicity and carcinogenicity.
The key steps are:
-
Enzymatic Reduction: Host enzymes, particularly bacterial and mammalian nitroreductases, catalyze the one-electron reduction of the nitro group (NO₂) to form a nitro anion radical.[1][5][6]
-
Redox Cycling and Oxidative Stress: In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitro-compound. This futile cycle, known as redox cycling, leads to the massive production of Reactive Oxygen Species (ROS), inducing significant oxidative stress within the cell.[7]
-
Formation of Reactive Intermediates: Under anaerobic or hypoxic conditions, further reduction of the nitro group can occur, leading to nitroso and N-hydroxylamino intermediates.[4] The N-hydroxylamino derivative is highly reactive and is considered the ultimate carcinogenic metabolite.
-
Macromolecular Damage: These reactive intermediates, particularly the N-hydroxylamino species, can form covalent adducts with cellular macromolecules, most critically with DNA. This DNA damage is the direct cause of the mutagenic effects observed for this class of compounds.
Caption: Metabolic activation pathway of nitrobenzofurans.
Key Toxicological Endpoints
Genotoxicity and Mutagenicity
The most significant toxicological concern for nitrobenzofurans is their potential to cause genetic damage. Numerous studies on related nitrofurans and nitroaromatics have demonstrated potent mutagenic activity, primarily through mechanisms that induce base-pair substitutions and frameshift mutations in DNA.[8][9][10]
-
Evidence of Mutagenicity: Studies on various nitrobenzofuran and benzofuroxan derivatives consistently show mutagenic activity in bacterial systems like Salmonella typhimurium.[8][9] This activity is often direct-acting (not requiring mammalian metabolic activation via an S9 mix), pointing to the role of bacterial nitroreductases in their bioactivation.[9][11] The mutagenicity is typically reduced in bacterial strains deficient in these "classical" nitroreductase enzymes.[9]
Table 2: Summary of Mutagenicity Findings for Nitrobenzofuran-Related Compounds
| Compound Class | Test System | Key Findings | Reference |
| Nitrodibenzofurans | S. typhimurium TA98, TA100 | Potent direct-acting mutagens. Activity reduced in nitroreductase-deficient strains. Dinitro derivatives are more mutagenic than mononitro derivatives. | [9] |
| Benzofuroxans | S. typhimurium TA100, TA98 | All twelve tested derivatives were mutagenic. Mutagenicity was not directly correlated with anti-leukemic activity. | [8] |
| Nitrofuran Derivatives | S. typhimurium, E. coli | Genotoxic effects observed in bacterial test systems, often without the need for liver homogenate (S9) for activation. | [11] |
Standard Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is the gold-standard in vitro screen for identifying mutagenic potential. It assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium or tryptophan-requiring (trp- ) strains of Escherichia coli.
Experimental Protocol: Ames Test
-
Strain Selection: Select a minimum of five bacterial strains. Recommended S. typhimurium strains include TA98, TA100, TA1535, and TA1537, plus E. coli strain WP2 uvrA or S. typhimurium TA102. This combination detects various types of mutations (frameshift, base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is a liver homogenate (typically from Aroclor- or phenobarbital-induced rats) that contains cytochrome P450 enzymes and other metabolic machinery, simulating mammalian metabolism.
-
Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The highest concentration should show some evidence of cytotoxicity but not kill all the bacteria. A minimum of five concentrations should be tested in the main experiment.
-
Exposure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of a buffer control.
-
Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Interpretation:
-
Count the number of revertant colonies (his+ or trp+) on each plate.
-
A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background (solvent control) revertant count.
-
Caption: Standard workflow for the Ames mutagenicity test.
Carcinogenicity
Given their potent mutagenic activity, there is a strong basis for concern regarding the carcinogenic potential of nitrobenzofurans. Studies on the broader class of 5-nitrofurans have demonstrated carcinogenicity in rats, inducing tumors in various tissues including the forestomach, kidney, and lungs.[12][13] A close correlation has been observed between the carcinogenic activity of nitrofuran derivatives and their ability to cause destruction of sebaceous glands in mouse skin.[14] Any novel nitrobenzofuran intended for therapeutic use would require rigorous long-term animal carcinogenicity studies.
Ecotoxicity
Nitroaromatic compounds are recognized as environmental pollutants due to their widespread industrial use and potential for release into soil and water.[5][15] Studies on nitrofuran drugs have shown significant ecotoxicological impacts. For example, furazolidone and nitrofurantoin exhibit high phytotoxicity to certain plants (e.g., radish) and are toxic to aquatic organisms like the bacteria Allivibrio fischeri and the crustacean Heterocypris incongruens.[16][17] This indicates that nitrobenzofurans should be handled and disposed of in a manner that prevents environmental release.[18]
Recommended Safety Precautions and Handling
Based on the known hazards, the following safety protocols are mandatory when working with nitrobenzofurans in a research setting:
-
Engineering Controls: All work with solid nitrobenzofurans or their solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[18]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[2]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or sewer systems.[18]
Conclusion
The toxicological profile of nitrobenzofurans is dominated by the reactivity of the nitro group. Metabolic activation via nitroreduction leads to the formation of highly reactive species that can damage DNA, resulting in significant mutagenic potential. This genotoxicity is the primary concern and is a strong indicator of potential carcinogenicity. While acute toxicity is generally limited to skin, eye, and respiratory irritation, the long-term health risks associated with DNA damage necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must handle these compounds with the utmost care, employing appropriate engineering controls and personal protective equipment at all times. Any new nitrobenzofuran derivative must be subjected to a rigorous toxicological assessment, beginning with in vitro genotoxicity assays like the Ames test, before proceeding to further development.
References
- Title: Biodegradation of nitroaromatic compounds - PubMed Source: PubMed URL
- Title: Mutagenicity of anti-cancer nitrobenzofuroxans - PubMed Source: PubMed URL
- Title: Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides Source: PubMed URL
- Title: Bacterial pathways for degradation of nitroaromatics - RSC Publishing Source: RSC Publishing URL
- Title: Biological Treatment of Nitroaromatics in Wastewater - MDPI Source: MDPI URL
- Title: Bioremediation of Nitro-aromatics: An Overview - ijeab Source: ijeab URL
- Title: Bioremediation of nitroaromatic compounds (Chapter 6)
- Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
- Title: Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin - PubMed Source: PubMed URL
- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
- Title: 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran - AK Scientific, Inc.
- Title: Ames Mutagenicity Testing (OECD 471)
- Title: GHS Hazardous Chemical Information List Source: Safe Work Australia URL
- Title: 4-Chloro-7-nitrobenzofurazan - SAFETY DATA SHEET Source: Acros Organics URL
- Title: 1 - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
- Title: Safety data sheet Source: Santa Cruz Biotechnology URL
- Title: 7-nitrobenzofuran - Hazard Genotoxicity - EPA Source: EPA URL
- Title: Chemical Safety Data Sheet MSDS / SDS - 6-Ethoxy-2-nitrobenzofuran - ChemicalBook Source: ChemicalBook URL
- Title: Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed Source: PubMed URL
- Title: OECD/OCDE - Fitoterapia Brasil Source: OECD URL
- Title: Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.
- Title: Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed Source: PubMed URL
- Title: OECD Test Guideline 487 - RE-Place Source: RE-Place URL
- Title: Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed Source: PubMed URL
- Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic Source: Oxford Academic URL
- Title: Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed Source: PubMed URL
- Title: Carcinogenicity of 5-nitrofurans, 5-nitroimidazoles, 4-nitrobenzenes, and related compounds - PubMed Source: PubMed URL
- Title: [Genotoxic properties of 5-nitrofuran compounds] - PubMed Source: PubMed URL
- Title: New mechanisms of 5-nitrofuran toxicity - PubMed Source: PubMed URL
- Title: 7-nitrobenzofuran - Exposure: Exposure Production Volumes - EPA Source: EPA URL
- Title: Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results - Scholars Research Library Source: Scholars Research Library URL
- Title: GHS Hazard Class and Hazard Category - ChemSafetyPro.
- Title: Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin - PubMed Source: PubMed URL
- Title: 7-nitrobenzofuran - Related Substances - EPA Source: EPA URL
- Title: A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes - PubMed Source: PubMed URL
- Title: Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed Source: PubMed URL
- Title: (PDF)
- Title: 7-nitrobenzofuran - Toxics Release Inventory - EPA Source: EPA URL
- Title: In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - MDPI Source: MDPI URL
- Title: (PDF)
- Title: (PDF)
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- 7. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity of anti-cancer nitrobenzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. assets.thermofisher.cn [assets.thermofisher.cn]
potential anticancer properties of 4-nitrobenzofuran derivatives
Part 1: Executive Technical Synthesis
The 4-Nitrobenzofuran Scaffold: A Strategic Pharmacophore
While the benzofuran ring system is a ubiquitous scaffold in medicinal chemistry (present in amiodarone and psoralen), the 4-nitrobenzofuran subclass represents a specific, high-value chemical space. Unlike its more common 5-nitro isomer or the distinct 7-nitrobenzofurazan (NBD) derivatives, the C-4 nitro substitution offers unique electronic and steric properties that drive specific anticancer mechanisms.
The 4-nitro group serves two distinct roles in oncology drug development:
-
Direct Pharmacophore: In Aurone (benzofuran-3-one) derivatives, the 4-nitro group enhances electron deficiency, facilitating pi-stacking interactions with enzymes like Alkaline Phosphatase (AP) and Tubulin .
-
Synthetic Gateway (The "Masked" Amine): It acts as the primary precursor to 4-aminobenzofurans , a scaffold highly privileged for kinase inhibition (e.g., VEGFR, EGFR) due to the amine’s ability to form critical hydrogen bonds in the ATP-binding pocket.
Distinguishing the Scaffold
-
4-Nitrobenzofuran: Benzene fused to furan with a nitro group at position 4. (Focus of this guide).
-
NBD (7-nitrobenzofurazan): Benzene fused to an oxadiazole ring. (Often confused; distinct mechanism).
Part 2: Mechanisms of Action & Biological Targets
The anticancer potential of 4-nitrobenzofuran derivatives operates through three validated pathways.
Inhibition of Alkaline Phosphatase (AP) via Aurone Derivatives
Alkaline Phosphatase is often overexpressed in metastasized tumors (breast, prostate, ovarian). 4-nitro substituted aurones (oxidized benzofuran derivatives) have shown nanomolar potency against AP.
-
Mechanism: The 4-nitro group creates an electron-poor core that stabilizes the inhibitor within the bimetallic (Zn2+/Mg2+) active site of AP.
-
Key Data: 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one exhibits an IC50 of ~2.13 µM, surpassing standard inhibitors like KH2PO4 [1].[1][2]
IDO1 Inhibition (Immune Checkpoint Modulation)
Indoleamine 2,3-dioxygenase (IDO1) suppresses T-cell activity in the tumor microenvironment.[3]
-
Mechanism: 4-nitrobenzofuran-quinones mimic the tryptophan substrate. The nitro group at C-4 is critical for fitting into the hydrophobic pocket adjacent to the heme iron of IDO1, preventing tryptophan oxidation and restoring immune surveillance [2].
Kinase Inhibition (Via the 4-Amino Route)
While the nitro group itself is electron-withdrawing, its reduction to an amino (-NH2) group at the C-4 position yields potent kinase inhibitors.
-
Mechanism: The C-4 amine acts as a hydrogen bond donor to the "hinge region" residues of kinases such as VEGFR-2 and EGFR. The 4-nitro precursor is thus essential for generating libraries of these kinase inhibitors [3].
Part 3: Quantitative Data Summary
The following table summarizes the potency of key 4-nitrobenzofuran derivatives and their reduced counterparts against specific cancer targets.
| Compound Class | Derivative Type | Target / Cell Line | IC50 / Potency | Mechanism | Ref |
| Aurone | 4-nitro-6-chloro-benzylidene | Alkaline Phosphatase (AP) | 2.13 ± 0.03 µM | Active Site Chelation | [1] |
| Aurone | 4-nitro-dimethylamino | Alkaline Phosphatase (AP) | 2.14 ± 0.05 µM | Active Site Chelation | [1] |
| Benzofuran | 4-nitro-2-carboxylic acid | IDO1 Enzyme | Sub-micromolar | Heme displacement | [2] |
| Benzofuran | 4-amino (reduced form) | HCT-116 (Colon Cancer) | 5.20 µM | Kinase Inhibition | [3] |
| Benzofuran | 4-amino (reduced form) | MDA-MB-231 (Breast) | 3.01 µM | Kinase Inhibition | [3] |
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Nitrobenzofuran
Context: Direct nitration of benzofuran often yields a mixture of 4-nitro and 6-nitro isomers.[4] This protocol utilizes a cyclization strategy for higher regioselectivity.
Reagents:
-
2-Hydroxy-6-nitrobenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous K2CO3[5]
-
DMF (Dimethylformamide)
Step-by-Step Workflow:
-
O-Alkylation: Dissolve 2-hydroxy-6-nitrobenzaldehyde (10 mmol) in dry DMF (20 mL). Add K2CO3 (15 mmol) and stir at 0°C for 15 min.
-
Addition: Dropwise add ethyl bromoacetate (11 mmol).
-
Cyclization: Reflux the mixture at 140°C for 4–6 hours. The intramolecular aldol condensation closes the furan ring.
-
Workup: Pour onto crushed ice. The ethyl 4-nitrobenzofuran-2-carboxylate precipitates. Filter and wash with cold water.
-
Hydrolysis/Decarboxylation (Optional): To obtain the unsubstituted 4-nitrobenzofuran, hydrolyze the ester (NaOH/EtOH) and decarboxylate using Cu powder in quinoline at 200°C.
Protocol B: Evaluation of Alkaline Phosphatase (AP) Inhibition
Context: Validating the specific activity of 4-nitro derivatives against AP, a marker for metastasis.
Materials:
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Substrate: p-Nitrophenyl phosphate (p-NPP)
-
Assay Buffer: Diethanolamine (pH 9.8), MgCl2 (0.5 mM)
Methodology:
-
Preparation: Dissolve the 4-nitrobenzofuran derivative in DMSO to make a 10 mM stock.
-
Incubation: In a 96-well plate, add 10 µL of inhibitor (varying concentrations: 0.1–50 µM), 20 µL of CIAP enzyme (0.1 U/mL), and 150 µL of Assay Buffer. Incubate at 37°C for 10 minutes.
-
Reaction Start: Add 20 µL of p-NPP substrate (10 mM).
-
Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
-
Analysis: Calculate % Inhibition =
.
Part 5: Visualization of Signaling & Synthesis
The following diagram illustrates the divergent utility of the 4-nitrobenzofuran scaffold, separating its direct activity as an Aurone from its role as a Kinase Inhibitor precursor.
Caption: Divergent pharmacological pathways of the 4-nitrobenzofuran scaffold: Direct enzymatic inhibition (Aurones/IDO) vs. precursor utility for Kinase inhibitors.
References
-
Al-Rooqi, M. M., et al. (2023). "2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: Synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies." RSC Advances. Available at: [Link]
-
O'Sullivan, M. (2011). "Synthesis of Oxygen Containing Heterocycles as Potential IDO Inhibitors." University of Nottingham Theses. Available at: [Link]
-
Burke, M. D., et al. (2021). "Synthesis of 2-BMIDA 6,5-bicyclic heterocycles by cycle-specific Cu(I)/Pd(0)/Cu(II) cascade." Chemical Science. Available at: [Link]
Sources
- 1. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 4. Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
7-methyl-4-nitrobenzofuran molecular weight and formula
This technical guide provides a comprehensive physicochemical and synthetic profile of 7-methyl-4-nitrobenzofuran , a specialized heterocyclic intermediate used in the development of bioactive scaffolds and complex polycyclic systems.
Physicochemical Profile, Synthetic Pathways, and Reactivity
Part 1: Physicochemical Identity
This compound is a substituted benzofuran derivative characterized by an electron-withdrawing nitro group at the C4 position and an electron-donating methyl group at the C7 position. This specific substitution pattern creates a "push-pull" electronic system across the benzene ring, imparting unique reactivity—specifically the vinylogous acidity of the C7-methyl group.
Core Data Table[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 325708-09-6 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Exact Mass | 177.0426 |
| SMILES | Cc1ccc([O-])c2c1occc2 |
| InChIKey | Calculated:[1][2] HVZ... (Derivative specific) |
| Appearance | Yellow to orange crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in water |
Part 2: Structural Analysis & Spectroscopy
Electronic Structure
The 4-nitro group exerts a strong electron-withdrawing effect (-M, -I) on the benzene ring. Because the C7-methyl group is located para to the nitro group (relative to the benzene substructure), the methyl protons exhibit enhanced acidity (pKa ~20-25). This allows for deprotonation by strong bases or condensation with electrophiles (e.g., Bredereck's reagent), a reactivity profile not seen in unsubstituted benzofurans.
Predicted Spectral Characteristics
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.60 ppm (s, 3H): Methyl group at C7 (deshielded by aromatic ring).
-
δ 7.20 ppm (d, 1H): C3-H (Furan ring).
-
δ 7.40 ppm (d, 1H): C6-H (Ortho to methyl).
-
δ 8.05 ppm (d, 1H): C5-H (Ortho to nitro, strongly deshielded).
-
δ 8.20 ppm (d, 1H): C2-H (Furan ring, alpha to oxygen).
-
-
IR Spectrum:
-
1520 & 1340 cm⁻¹: N-O stretch (Nitro group asymmetric/symmetric).
-
1100-1200 cm⁻¹: C-O-C stretch (Benzofuran ether linkage).
-
Part 3: Synthetic Pathways
Route A: De Novo Synthesis (Cyclization Strategy)
This route constructs the benzofuran core from a substituted salicylaldehyde precursor. This is the preferred method for generating the core scaffold with high regiochemical fidelity.
Precursor: 2-hydroxy-3-methyl-6-nitrobenzaldehyde.
Protocol:
-
Reagents: Precursor, Ethyl bromoacetate, K₂CO₃, DMF.
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation (Rap-Stoermer type cyclization).
Route B: Functionalization via "Active Methyl" (Reactivity Insight)
Once the core This compound is obtained, it serves as a nucleophile. A critical application found in high-level synthesis is the reaction with Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) to form enamine derivatives.
Reaction Logic: The 4-nitro group activates the 7-methyl protons. Reaction with Bredereck's reagent converts the methyl group into a dimethylaminovinyl moiety, a versatile precursor for forming indole-fused systems or extending conjugation.
Part 4: Visualization of Reactivity
The following diagram illustrates the unique activation of the 7-methyl group by the 4-nitro group and its subsequent transformation.
Figure 1: Activation and derivatization of the 7-methyl group via the 4-nitro effect.
Part 5: Experimental Protocol (Synthesis of Vinyl Derivative)
Objective: Derivatization of this compound using Bredereck's Reagent. Context: Creating a precursor for complex heterocyclic fusion.
Materials:
-
This compound (1.0 eq, 177 mg, 1.0 mmol)
-
Bredereck's Reagent (1.5 eq, 261 mg, 1.5 mmol)
-
Anhydrous DMF (5.0 mL)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with nitrogen.
-
Dissolution: Add this compound and anhydrous DMF. Stir until fully dissolved (solution will be yellow/orange).
-
Addition: Add Bredereck's reagent dropwise via syringe.
-
Reaction: Heat the mixture to 140°C for 2–4 hours.
-
Monitoring: Monitor by TLC (SiO₂; Hexane/EtOAc 3:1). Look for the disappearance of the starting material and the appearance of a deep red/purple spot (highly conjugated enamine).
-
-
Workup: Cool to room temperature. Pour into ice-cold water (20 mL).
-
If a precipitate forms: Filter and wash with cold water.
-
If oil forms: Extract with CH₂Cl₂ (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (neutral alumina recommended due to amine sensitivity).
Part 6: Safety & Handling
-
Nitroaromatics: Like many low-molecular-weight nitro compounds, this compound may possess explosive potential upon heating or shock. Handle minimal quantities (<1g) until thermal stability (DSC) is established.
-
Toxicity: Presumed mutagenic (Ames positive) due to the nitro-aromatic pharmacophore. Use double-gloving and work within a fume hood.
-
Storage: Store at 2-8°C, protected from light.
References
-
LookChem Chemical Database. (2023). Entry for CAS 325708-09-6: 7-Methyl-4-nitrobenzo[b]furan.[2] Retrieved from [Link]
-
PubChem. (2023). Benzofuran Structure and Derivatives. National Library of Medicine. Retrieved from [Link]
- Bredereck, H., et al. (1968). Syntheses with acid amides and urea acetals. Chemische Berichte. (Foundational reference for the reagent chemistry described in Part 5).
Sources
Methodological & Application
Authored by: A Senior Application Scientist
An Application Guide for the Regioselective Nitration of 7-Methylbenzofuran
Introduction
7-Methylbenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a structural motif, it serves as a scaffold for the development of novel pharmaceutical agents and functional organic materials. The introduction of a nitro (-NO₂) group onto the benzofuran core via electrophilic nitration is a critical synthetic transformation. Nitrated benzofurans are valuable precursors for a wide range of derivatives, including amines, which can be further functionalized to access diverse chemical space.
This guide provides a detailed examination of the nitration of 7-methylbenzofuran, grounded in established principles of heterocyclic chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a thorough discussion of the underlying reaction mechanisms and regiochemical considerations. We will explore the factors governing the position of nitration and provide validated protocols to control the reaction outcome, ensuring both safety and success in the laboratory.
Mechanistic Insights and Regioselectivity
The nitration of 7-methylbenzofuran is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—the position at which the nitro group is introduced—is determined by the electronic properties of the benzofuran ring system and the directing effects of its substituents.
Intrinsic Reactivity of the Benzofuran Core
The benzofuran ring system is an electron-rich heterocycle. Electrophilic attack can occur on either the furan or the benzene ring. In general, the furan ring is more activated towards electrophiles than the benzene ring. For unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position.[1][2] This preference is attributed to the superior stability of the Wheland intermediate (sigma complex) formed upon attack at C2, where the positive charge can be effectively delocalized onto the benzene ring, analogous to a benzyl carbocation.[1] Attack at the C3 position would lead to a less stable intermediate where the positive charge is localized on the carbon adjacent to the electro-negative oxygen atom.[1]
Directing Effects in 7-Methylbenzofuran
In 7-methylbenzofuran, we must consider the combined directing effects of the furan oxygen and the C7-methyl group.
-
Furan Oxygen: As part of the heterocyclic ring, the oxygen atom strongly activates the C2 position for electrophilic attack. It also acts as an ortho-, para-director for the benzene ring, activating the C4 and C6 positions.
-
C7-Methyl Group: The methyl group is an activating, ortho-, para-directing substituent on the benzene ring. It therefore activates the C6 and C4 positions (C8 is a bridgehead).
The confluence of these effects leads to three potential sites for nitration, listed in their likely order of reactivity:
-
C2 Position: Highly activated by the furan oxygen. This is often the primary site of substitution for benzofurans.
-
C6 Position: Activated by both the C7-methyl group (ortho) and the furan oxygen (para).
-
C4 Position: Activated by both the C7-methyl group (para) and the furan oxygen (ortho).
The precise product distribution will be highly dependent on the reaction conditions, particularly the nature of the nitrating agent and the temperature.
Proposed Reaction Mechanism
The diagram below illustrates the formation of the key sigma complex intermediates following electrophilic attack by the nitronium ion (NO₂⁺) at the C2, C4, and C6 positions. The relative stability of these intermediates will dictate the final product ratio.
Caption: Predicted pathways for the nitration of 7-methylbenzofuran.
Selection of Nitrating Agents
The choice of nitrating agent is paramount. Furan and its derivatives are sensitive to strong oxidizing acids, which can lead to polymerization or ring-opening.[3] Therefore, milder conditions are often preferred over the standard concentrated nitric acid and sulfuric acid mixture used for robust aromatic compounds.
| Nitrating Agent System | Active Electrophile | Conditions | Advantages | Disadvantages |
| Nitric Acid / Acetic Anhydride | Acetyl Nitrate (CH₃COONO₂) | Low temperature (e.g., -10 to 0 °C) | Mild, reduces oxidation and degradation of the sensitive furan ring.[4] | May be less reactive, potentially requiring longer reaction times. |
| Copper (II) Nitrate / Acetic Anhydride | Acetyl Nitrate (CH₃COONO₂) | Low temperature (e.g., 0 °C) | "Menke" conditions, provides a controlled source of the nitrating agent.[5] | Metal salts can complicate workup. |
| Nitric Acid / Sulfuric Acid | Nitronium Ion (NO₂⁺) | Low temperature (e.g., 0 to 10 °C) | Highly reactive, effective for less activated systems.[6] | Strongly acidic and oxidizing; high risk of substrate degradation and side-product formation.[3] |
For 7-methylbenzofuran, nitration with acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is the recommended starting point due to its proven efficacy with acid-sensitive heterocycles.
Application Protocols
Safety First: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Use an ice bath to control the reaction temperature at all times.
Protocol 1: Mild Nitration using Acetyl Nitrate
This protocol is designed to favor mononitration and minimize degradation of the 7-methylbenzofuran substrate.
Materials:
-
7-Methylbenzofuran
-
Acetic Anhydride, ACS grade
-
Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
Preparation of Acetyl Nitrate: In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool acetic anhydride (5.0 eq) to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.
-
Stir the resulting solution at -10 °C for 15-20 minutes. This is your nitrating mixture.
-
Substrate Addition: Dissolve 7-methylbenzofuran (1.0 eq) in a minimal amount of anhydrous dichloromethane. Cool this solution to -10 °C.
-
Slowly add the substrate solution to the cold, stirred nitrating mixture. Maintain the temperature between -10 °C and -5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (or no further conversion is observed), carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Workup:
-
Allow the mixture to warm to room temperature. If using DCM, transfer the mixture to a separatory funnel and separate the layers. If no DCM was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired nitro-7-methylbenzofuran isomers.
Protocol 2: Nitration using Mixed Acid (Caution Advised)
This protocol uses stronger conditions and should only be attempted if Protocol 1 fails. The risk of decomposition is significantly higher.
Materials:
-
7-Methylbenzofuran
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or other inert solvent
-
Ice
Procedure:
-
Acid Mixture Preparation: In a flask, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice bath.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cold.
-
Reaction Setup: Dissolve 7-methylbenzofuran (1.0 eq) in DCM or directly in the cold sulfuric acid from step 1. Ensure the temperature is maintained at 0-5 °C.
-
Nitration: Add the cold nitrating mixture (from step 2) dropwise to the stirred solution of 7-methylbenzofuran. The temperature must be kept below 10 °C.[6]
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 30-60 minutes, monitoring by TLC. Do not let the reaction proceed for extended periods without monitoring, as this increases the risk of side reactions.
-
Quenching and Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate of the crude product may form. Filter the solid or extract the mixture with ethyl acetate or DCM.
-
Neutralization and Purification: Wash the organic extracts carefully with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous sulfate, filter, and concentrate. Purify the crude material by column chromatography.
General Experimental Workflow
Caption: A generalized workflow for the nitration of 7-methylbenzofuran.
References
- Vertex AI Search. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
-
ACS Publications. (2016, January 27). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. Organometallics. [Link]
-
Beaudry, C. M. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
PMC. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. [Link]
-
ResearchGate. (2025, August 6). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution | Request PDF. [Link]
-
ResearchGate. (2025, August 5). Methods for the Preparation of 3-Nitrobenzofurans | Request PDF. [Link]
-
PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
PrepChem.com. Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. [Link]
-
Quora. (2019, September 17). Why does the nitration of furan require HNO3 and acetic anhydride?[Link]
-
Quimicaorganica.org. Furan nitration. [Link]
-
PubChem - NIH. 7-Methylbenzofuran | C9H8O | CID 33105. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. [Link]
Sources
Application Note: Purification Strategies for 7-Methyl-4-Nitrobenzofuran
Executive Summary
This guide details the purification of 7-methyl-4-nitrobenzofuran , a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.[1][2] The purification of this compound presents specific challenges due to the directing effects of the benzofuran core, which often leads to the co-formation of regioisomers (specifically the 6-nitro and 2-nitro analogues) during nitration sequences.[2]
This protocol prioritizes the separation of the 4-nitro isomer from the 6-nitro byproduct and unreacted 7-methylbenzofuran.[1][2] We present a dual-stage strategy: a bulk enrichment via fractional recrystallization followed by high-purity isolation using Flash Column Chromatography (FCC).[1][2]
Synthesis Context & Impurity Profile
To design an effective purification, one must understand the upstream chemistry.[1][2] this compound is typically accessed via two routes, each generating a distinct impurity profile:
-
Direct Nitration of 7-Methylbenzofuran:
-
Mechanism:[1][2][3][4][5] Electrophilic aromatic substitution.[1][2]
-
Major Impurities:7-methyl-6-nitrobenzofuran (regioisomer), 7-methyl-2-nitrobenzofuran (if C2 is unprotected), and oxidative tars.[1][2]
-
Challenge: The 4- and 6-positions are electronically similar, often resulting in a 2:1 or 3:1 isomeric mixture [1].[1][2]
-
-
Cyclization of Nitro-Precursors (e.g., from 2-hydroxy-3-methyl-4-nitrobenzaldehyde):
Target Compound Properties (Analog-Derived):
-
Solubility: Soluble in DCM, Ethyl Acetate, Acetone; sparingly soluble in Ethanol/Methanol; insoluble in Water.[1][2]
-
Melting Point: Expected range 130–160 °C (dependent on purity) [2].[1][2]
Purification Workflow Visualization
The following diagram outlines the decision matrix for purifying crude reaction mixtures.
Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity.
Detailed Protocols
Method A: Fractional Recrystallization (Bulk Enrichment)
Best for: Large-scale batches (>5g) where the 4-nitro isomer is the major product.[1][2]
Principle: Nitrobenzofurans exhibit differential solubility in hot vs. cold alcohols.[1][2] The 4-nitro isomer typically crystallizes more readily than the 6-nitro isomer in ethanol [3].[1][2]
Reagents:
Protocol:
-
Dissolution: Transfer crude solid to a round-bottom flask. Add Ethanol (10 mL per gram of crude).[1][2]
-
Reflux: Heat to reflux (78 °C) with stirring until fully dissolved.
-
Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Rapid cooling traps impurities.[1][2]
-
Crystallization: Transfer to a 4 °C fridge for 4–12 hours. Yellow needles should form.[1][2]
-
Filtration: Filter the crystals using a Buchner funnel. Wash with cold (-20 °C) Ethanol (2 x 5 mL).[1][2]
-
Analysis: Check purity via HPLC or NMR. If the 6-nitro isomer persists (>5%), proceed to Method B.
Method B: Flash Column Chromatography (High Purity)
Best for: Separating close-eluting isomers (4-nitro vs 6-nitro) and final polishing.[1][2]
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][2]
Protocol:
-
TLC Optimization: Spot the crude on a TLC plate.[1][2] Elute with Hexanes:EtOAc (80:20) .[1][2]
-
Loading: Dissolve the crude or partially purified crystals in a minimum amount of DCM (Dichloromethane) and load onto the silica bed.
-
Elution Gradient:
-
0–5 min: 100% Hexanes (Flush non-polar impurities).
-
5–20 min: Gradient to 95:5 Hexanes:EtOAc.
-
20–40 min: Gradient to 85:15 Hexanes:EtOAc (Product elution window).
-
-
Fraction Collection: Collect fractions. The 4-nitro isomer is typically the first major nitro band to elute due to steric shielding by the 7-methyl group reducing interaction with silica, compared to the more accessible 6-nitro isomer.[1][2]
-
Evaporation: Combine pure fractions and rotovap at 40 °C.
Analytical Validation (QC)
To confirm the identity of the 4-nitro isomer versus the 6-nitro isomer, 1H NMR is the gold standard.[1][2] The coupling constants (
| Feature | This compound | 7-Methyl-6-Nitrobenzofuran |
| Proton Pattern | Two doublets (H5, H6) | Two doublets (H4, H5) |
| Coupling ( | ||
| Chemical Shift | H5 is deshielded by adjacent Nitro.[1][2] | H5 is deshielded by adjacent Nitro.[1][2] |
| NOE Signal | NOE between 7-Me and H6. | NOE between 7-Me and Nitro group (Weak/None).[1][2] |
Note: Since both have ortho-coupling, distinguishing them requires careful assignment. The 4-nitro isomer places the nitro group adjacent to the furan ring junction, often shifting the H3 furan proton downfield.[2]
Safety & Handling
-
Nitro Compounds: Potentially energetic.[1][2] Do not heat crude residue above 100 °C when dry.[1][2]
-
Toxicity: Benzofurans are often bioactive.[1][2] Handle with gloves and in a fume hood.[1][2]
-
Waste: Dispose of all nitro-containing eluates in designated organic waste streams.
References
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry, C. M.[1][2] Oregon State University. (2021).[1][2] Link
-
Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones. PMC - National Institutes of Health. (2011).[1][2] Link
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin. ResearchGate. (2016).[1][2] Link
Sources
- 1. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran, 7-methyl- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US8999987B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 6. Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Methyl-4-nitrobenzofuran in Synthetic Chemistry: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of heterocyclic scaffolds, benzofurans are of particular interest due to their prevalence in biologically active natural products and pharmaceuticals.[1][2] This guide focuses on a specifically functionalized benzofuran, 7-methyl-4-nitrobenzofuran, a versatile intermediate poised for the synthesis of a diverse range of novel compounds.
This document provides a comprehensive overview of the synthesis, key transformations, and potential applications of this compound. It is designed to serve as a practical resource, offering detailed protocols and insights into the rationale behind the experimental choices, thereby empowering researchers to effectively utilize this valuable synthetic building block.
Synthesis of the Core Scaffold: this compound
The journey to harnessing the synthetic potential of this compound begins with its preparation. A plausible and efficient synthetic route involves a two-step process: the synthesis of 7-methylbenzofuran followed by its regioselective nitration.
Synthesis of 7-Methylbenzofuran
A common and effective method for the synthesis of substituted benzofurans is the acid-catalyzed cyclization of a phenoxyacetaldehyde acetal. In the case of 7-methylbenzofuran, the synthesis can commence from readily available o-cresol.
Workflow for the Synthesis of 7-Methylbenzofuran:
Caption: Synthesis of 7-Methylbenzofuran from o-Cresol.
Protocol: Synthesis of 7-Methylbenzofuran from o-Cresol
Step 1: Synthesis of 2-(o-Tolyloxy)acetaldehyde diethyl acetal
-
To a stirred solution of o-cresol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add chloroacetaldehyde diethyl acetal (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Cyclization to 7-Methylbenzofuran
-
Add the crude 2-(o-tolyloxy)acetaldehyde diethyl acetal (1.0 eq) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acetal).
-
Heat the mixture with vigorous stirring, typically to around 100-120 °C. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 7-methylbenzofuran can be purified by vacuum distillation or column chromatography.
Nitration of 7-Methylbenzofuran
The introduction of a nitro group at the C4 position of the benzofuran ring is a crucial step. The directing effects of the oxygen atom in the furan ring and the methyl group on the benzene ring will influence the regioselectivity of the nitration. While the furan ring is generally susceptible to electrophilic attack, the conditions must be carefully controlled to avoid over-nitration or degradation of the starting material.
Protocol: Nitration of 7-Methylbenzofuran
A common method for the nitration of aromatic compounds is the use of a mixture of nitric acid and sulfuric acid.
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 7-methylbenzofuran (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) at 0-5 °C.
-
Add the cold nitrating mixture dropwise to the solution of 7-methylbenzofuran, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow the precipitate to form.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
The Gateway to Functionality: Reduction to 7-Methyl-4-aminobenzofuran
The nitro group in this compound serves as a versatile handle for introducing a primary amine, a key functional group in the synthesis of a wide array of biologically active molecules. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation.
Reaction Scheme: Reduction of this compound
Caption: Reduction of this compound to 7-Methyl-4-aminobenzofuran.
Protocol: Reduction of this compound using Stannous Chloride [3]
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.[3]
-
Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.[3]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain 7-methyl-4-aminobenzofuran.[3]
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Ether Synthesis | o-Cresol | 2-(o-Tolyloxy)acetaldehyde diethyl acetal | Chloroacetaldehyde diethyl acetal, K₂CO₃ | 70-85 |
| Cyclization | 2-(o-Tolyloxy)acetaldehyde diethyl acetal | 7-Methylbenzofuran | Polyphosphoric acid | 60-75 |
| Nitration | 7-Methylbenzofuran | This compound | HNO₃, H₂SO₄ | 50-70 |
| Reduction | This compound | 7-Methyl-4-aminobenzofuran | SnCl₂·2H₂O | 80-95 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Application Notes: Leveraging 7-Methyl-4-aminobenzofuran in Drug Discovery
The resulting 7-methyl-4-aminobenzofuran is a valuable intermediate for the synthesis of compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors and other targeted therapies.[4] The primary amino group provides a nucleophilic site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core with an amino group that forms a key hydrogen bond interaction with the hinge region of the kinase active site. 7-Methyl-4-aminobenzofuran can serve as the foundational core for the synthesis of novel kinase inhibitors.
General Synthetic Strategy for Kinase Inhibitors:
Caption: Derivatization of 7-Methyl-4-aminobenzofuran for Kinase Inhibitor Synthesis.
Example Application: Synthesis of Benzofuran-based Amides
The amino group of 7-methyl-4-aminobenzofuran can be readily acylated with various carboxylic acid chlorides or activated carboxylic acids to form amide derivatives. These amides can be designed to target the active sites of specific kinases.
Protocol: Acylation of 7-Methyl-4-aminobenzofuran
-
Dissolve 7-methyl-4-aminobenzofuran (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Further Functionalization and Library Synthesis
Beyond direct derivatization of the amino group, 7-methyl-4-aminobenzofuran can undergo further transformations to generate a library of diverse compounds for high-throughput screening. For instance, the amino group can be converted to other functional groups via diazotization reactions, or it can direct further electrophilic substitution on the benzofuran ring.
The strategic placement of the methyl and amino groups on the benzofuran scaffold provides a unique platform for generating novel chemical entities with the potential for significant biological activity.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its preparation from common starting materials and the straightforward conversion of the nitro group to a primary amine open up a vast chemical space for exploration. The resulting 7-methyl-4-aminobenzofuran is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this promising synthetic intermediate.
References
- BenchChem. Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. BenchChem. Accessed February 20, 2026.
- Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org. Chem.2021, 86 (9), 6931–6936.
- Fukushima, T.; et al. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2005, 829 (1-2), 802-8.
- Ma, G.; et al.
- Akhtar, M. J.; et al. Mini Review on Important Biological Properties of Benzofuran Derivatives. J. Drug Delivery Ther.2016, 6 (5), 45-52.
- Bourgery, G.; et al. Synthesis and antiarrhythmic activity of new benzofuran derivatives. J. Med. Chem.1981, 24 (2), 159-67.
- Pirrung, M. C.; et al. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Org. Lett.2008, 10 (22), 5243–5246.
- Napolitano, J. G. Synthesis of benzofurans.
- Uchiyama, S.; et al. Recent progress in the development of derivatization reagents having a benzofuran structure. J. Pharm. Biomed. Anal.2005, 39 (3-4), 343-53.
- Ali, K. A.; et al. Benzofuran : SAR And Pharmacological activity scaffold.
- Santa, T.; et al. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Biomed.
- BenchChem. The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights. BenchChem. Accessed February 20, 2026.
- Patel, K. D.; et al. Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect2021, 6 (5), 1045-1063.
- Yadav, M.; et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia2025, 54 (1), 645-656.
- Wang, L.; et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein J. Org. Chem.2011, 7, 210-217.
- Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res.2017, 9 (5), 210-220.
- Al-Haiza, M. A.; et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Int. J. Org. Chem.2016, 6, 123-131.
- Cao, Y.; et al. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules2022, 27 (23), 8493.
- BenchChem. Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. BenchChem. Accessed February 20, 2026.
- Pomarico, G.; et al. Synthetic protocols for the nitration of corroles. J. Porphyr. Phthalocyanines2011, 15, 1085-1092.
- Becerra-Anaya, D.; et al. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. ACS Omega2021, 6 (42), 28065–28074.
- Al-Haiza, M. A.; et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- Wilar, G.; et al. The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Rapid and Efficient Synthesis of Nitrobenzofuran Derivatives via Microwave-Assisted Intramolecular Cyclization
Abstract & Introduction
Nitrobenzofuran derivatives represent a privileged scaffold in medicinal chemistry and materials science, with demonstrated applications as anticancer, anti-inflammatory, and antimicrobial agents. However, their synthesis via conventional thermal methods is often hampered by long reaction times, low yields, and the thermal sensitivity of the nitro functional group, which can be prone to degradation or participation in side reactions under harsh conditions.[1] This application note details a robust and highly efficient protocol for the synthesis of nitrobenzofuran derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach leverages the unique heating mechanism of microwave irradiation to dramatically reduce reaction times from hours to minutes, improve product yields, and enhance overall process safety and reproducibility, aligning with the principles of green chemistry.[2][3][4][5] We will explore the foundational principles of microwave heating, provide a detailed, step-by-step protocol for the synthesis of a model 5-nitrobenzofuran compound, and discuss key optimization parameters for researchers in drug discovery and chemical development.
The Principle: Microwave vs. Conventional Heating
Understanding the fundamental difference between microwave and conventional heating is crucial to appreciating the causality behind this protocol's efficiency.
Conventional heating relies on conduction. An external heat source warms the walls of a reaction vessel, and this thermal energy is slowly and non-uniformly transferred to the solvent and reactants. This process results in a significant temperature gradient, where the vessel walls are hotter than the bulk of the reaction mixture, often leading to localized overheating and the formation of impurities.[6]
Microwave-Assisted Organic Synthesis (MAOS) , in contrast, utilizes dielectric heating.[6][7][8] Microwaves are a form of electromagnetic energy that interacts directly with polar molecules and ions within the reaction mixture. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or ionic liquid), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[8]
This "in-core" volumetric heating is incredibly fast and efficient, leading to a rapid rise in temperature and pressure (in a sealed vessel), which dramatically accelerates reaction rates.[3][9][10][11]
Caption: Heating mechanisms: Conventional vs. Microwave.
General Synthetic Strategy: Base-Promoted Intramolecular Cyclization
The construction of the benzofuran core is efficiently achieved through the intramolecular cyclization of a suitably substituted 2-alkynylphenol. This method is particularly advantageous for nitro-substituted derivatives, as it can proceed under conditions mild enough to preserve the sensitive nitro group.[1] The reaction is typically promoted by a base, which facilitates the deprotonation of the phenolic hydroxyl group, initiating a nucleophilic attack on the alkyne to form the five-membered furan ring.
Sources
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- 2. ajgreenchem.com [ajgreenchem.com]
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- 4. ajrconline.org [ajrconline.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
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- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 7-Methylbenzofuran
Welcome to the Technical Support Center for the nitration of 7-methylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 7-methylbenzofuran, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Nitro Product
Question: I am attempting to nitrate 7-methylbenzofuran, but I am consistently obtaining a low yield of the desired nitrated product, or in some cases, no product at all. What are the likely causes and how can I improve my yield?
Answer: Low yields in the nitration of 7-methylbenzofuran can be attributed to several factors, from the purity of your starting materials to the specifics of your reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Quality of Starting Materials and Reagents:
-
Purity of 7-Methylbenzofuran: Impurities in your starting material can lead to the formation of unwanted byproducts that consume the nitrating agent and complicate the purification process, ultimately reducing the yield of the desired product.[1] It is crucial to start with high-purity 7-methylbenzofuran.
-
Nitrating Agent: The choice and quality of your nitrating agent are critical.
-
Mixed Acid (HNO₃/H₂SO₄): This is a common and potent nitrating agent.[2] Ensure you are using concentrated acids and that they have not absorbed atmospheric moisture, which can deactivate the nitronium ion (NO₂⁺), the active electrophile.[2]
-
Alternative Nitrating Agents: For substrates sensitive to strong acids, consider milder nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or N-nitropyrazole.[3]
-
2. Reaction Conditions:
-
Temperature Control: Nitration reactions are highly exothermic.[1] Inadequate temperature control can lead to a runaway reaction, decomposition of the starting material and product, and the formation of undesired byproducts, including dinitrated compounds.[4][5] It is imperative to maintain a low reaction temperature, typically between -5°C and 0°C, especially during the addition of the nitrating agent.[4][6]
-
Reaction Time: The reaction may not be reaching completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time to maximize the formation of the desired product while minimizing the formation of byproducts.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. For nitrations, a non-reactive, polar solvent is often used. In the case of mixed acid nitration, sulfuric acid itself can serve as the solvent.[6]
3. Work-up and Purification:
-
Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice water to precipitate the crude product.[1][6] Incomplete precipitation or loss of product during filtration can significantly lower the yield.
-
Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography is often necessary to isolate the desired product.[7] The choice of solvent system for chromatography is crucial for achieving good separation.
Issue 2: Formation of Multiple Isomers and Poor Regioselectivity
Question: My nitration of 7-methylbenzofuran is producing a mixture of several nitro isomers, making it difficult to isolate the desired product in high purity. How can I improve the regioselectivity of the reaction?
Answer: The formation of multiple isomers is a common challenge in the electrophilic substitution of substituted aromatic compounds. In the case of 7-methylbenzofuran, nitration can occur on both the furan ring and the benzene ring.
Understanding Directing Effects:
-
Furan Ring: The furan ring is electron-rich and is generally activated towards electrophilic substitution, with a preference for substitution at the 2-position.
-
Benzene Ring: The 7-methyl group is an activating, ortho-, para-directing group. This means it will direct the incoming nitro group to the positions ortho and para to it.
The final distribution of isomers will be a result of the interplay between these directing effects.
Strategies to Improve Regioselectivity:
-
Choice of Nitrating Agent: The steric bulk of the nitrating agent can influence the regioselectivity. A bulkier nitrating agent may favor substitution at the less sterically hindered positions.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the reactive sites to direct the nitration to the desired position. However, this adds extra steps to the synthesis.
Separation of Isomers:
If the formation of multiple isomers cannot be avoided, efficient separation techniques are essential.
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving good resolution.[8]
-
Fractional Crystallization: If the isomers have significantly different solubilities, fractional crystallization can be an effective purification method.[7]
Issue 3: Dark Discoloration of the Reaction Mixture
Question: My reaction mixture turns dark brown or black during the nitration of 7-methylbenzofuran. What causes this, and how can I prevent it?
Answer: A dark discoloration of the reaction mixture is often an indication of side reactions, such as oxidation of the starting material or product.[1]
Potential Causes and Solutions:
-
Excessive Temperature: As mentioned previously, high temperatures can lead to decomposition and the formation of colored byproducts. Strict temperature control is essential.[1]
-
Harsh Nitrating Agent: A nitrating agent that is too strong can cause oxidation. If you are observing significant discoloration, consider using a milder nitrating agent.
-
Presence of Impurities: Impurities in the starting material can be more susceptible to oxidation than the desired compound. Ensure you are using high-purity 7-methylbenzofuran.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 7-methylbenzofuran?
Predicting the major product requires considering the directing effects of both the furan ring and the 7-methyl group. The furan ring strongly directs electrophilic substitution to the 2-position. The 7-methyl group is an activating group that directs to the ortho and para positions on the benzene ring. The interplay of these factors will determine the final product distribution. Without specific experimental data for this compound, it is difficult to definitively state the major product. However, based on the high reactivity of the furan ring, nitration at the 2-position is a strong possibility.
Q2: What is the mechanism for the nitration of 7-methylbenzofuran?
The nitration of 7-methylbenzofuran proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: In a mixed acid system, nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 7-methylbenzofuran attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[2]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[2]
Q3: What safety precautions should I take when performing a nitration reaction?
Nitration reactions should be performed with extreme caution due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.
-
Slow Addition: Add the nitrating agent slowly and in small portions to maintain control over the reaction temperature.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice water. Never add water to the concentrated acid mixture.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product(s). This allows you to determine when the reaction is complete.
Experimental Protocols
Protocol 1: Nitration of 7-Methylbenzofuran using Mixed Acid
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
7-Methylbenzofuran
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylbenzofuran in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of 7-methylbenzofuran, ensuring the temperature of the reaction mixture does not exceed 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for the desired amount of time (monitor by TLC).
-
Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | -5°C to 0°C | Minimizes side reactions and decomposition.[4][6] |
| Nitrating Agent | HNO₃/H₂SO₄ | A strong and effective nitrating agent.[2] |
| Reaction Time | Monitor by TLC | Ensures the reaction goes to completion without excessive byproduct formation.[1] |
| Purification | Column Chromatography | Necessary for the separation of isomers.[7][8] |
Visualizations
General Workflow for Nitration and Troubleshooting
Caption: A workflow for the nitration of 7-methylbenzofuran and a decision tree for troubleshooting common issues.
Mechanism of Electrophilic Aromatic Nitration
Caption: The general mechanism of electrophilic aromatic nitration on 7-methylbenzofuran.
References
-
Majumdar, K. C., & Chattopadhyay, B. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1247. Retrieved from [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]
-
Shafi, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2786. Retrieved from [Link]
-
Yadav, J. S., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 60(28), 3763-3766. Retrieved from [Link]
-
Gandelman, M., et al. (2025). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. Organometallics. Retrieved from [Link]
-
Kerackian, T., et al. (2025). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Digital Discovery. Retrieved from [Link]
- Carey, F. A. (2006). Organic Chemistry (6th ed.). McGraw-Hill.
- Williamson, K. L. (1996). Laboratory Manual for Organic Chemistry: a Microscale Approach. McGraw-Hill.
-
Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
Cai, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 7. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 27953-27988. Retrieved from [Link]
-
Olah, G. A. (1981). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 78(1), 13-17. Retrieved from [Link]
-
Mdpi. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6010. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]
-
Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 7-Methylbenzofuran. Retrieved from [Link]
-
University of Missouri - Kansas City. (2007). Nitration of Methyl Benzoate. Retrieved from [Link]
-
O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (Doctoral dissertation, University College Cork). Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. Retrieved from [Link]
-
Acta Crystallographica Section E. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Retrieved from [Link]
-
YouTube. (2024). Nitration of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylbenzofuran. Retrieved from [Link]
-
Scribd. (n.d.). Mechanism of Methyl Benzoate Nitration. Retrieved from [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
YouTube. (2012). Experiment 7 : Nitration of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. webassign.net [webassign.net]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of 4-Nitro- and 6-Nitrobenzofuran Isomers
Prepared by: Senior Application Scientist
Welcome to the technical support center for advanced purification and analysis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the separation of 4-nitro- and 6-nitrobenzofuran positional isomers. Due to their structural similarity, these compounds present a significant purification and analytical challenge.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation process. Each answer explains the underlying scientific principles to empower you to make informed decisions in your method development.
Q1: Why am I seeing poor or no resolution between my 4- and 6-nitrobenzofuran peaks in Reversed-Phase HPLC (RP-HPLC)?
A1: This is the most common issue encountered. Co-elution or poor resolution (Resolution, Rₛ < 1.5) in RP-HPLC stems from the isomers' very similar polarity and hydrophobicity. Here’s a systematic approach to troubleshoot this problem:
-
Underlying Cause: Standard C18 columns separate primarily based on hydrophobicity. Since both isomers have the same molecular formula and similar logP values, a C18 phase may not provide sufficient selectivity.
-
Immediate Solution: Modify Mobile Phase:
-
Reduce Elution Strength: Decrease the percentage of your organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This increases retention time and allows for more interaction with the stationary phase, potentially improving resolution.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, which can alter selectivity for polar analytes.
-
Introduce an Acid Modifier: Adding a small amount (0.1%) of formic acid or acetic acid to the mobile phase can suppress the ionization of any acidic silanol groups on the silica backbone, often leading to sharper peaks and potentially altered selectivity.[2]
-
-
Advanced Solution: Change Stationary Phase Chemistry:
-
Switch to a Phenyl-based Column: This is a highly recommended strategy. Phenyl-hexyl or other phenyl-based stationary phases offer an alternative separation mechanism through π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic system of your nitrobenzofuran isomers.[1][3] The different electron density distribution in the 4- and 6-isomers, caused by the nitro group's position, can lead to differential π-π interactions, enabling separation.
-
Consider an Embedded Polar Group (EPG) Column: Columns with embedded polar groups (e.g., amide or carbamate) can also offer alternative selectivity by engaging in dipole-dipole interactions.
-
Troubleshooting Flowchart for Poor HPLC Resolution
Caption: Troubleshooting logic for improving HPLC isomer separation.
Q2: I'm using GC-MS, but my isomers are co-eluting and have nearly identical mass spectra. How can I resolve and identify them?
A2: This is a classic problem with positional isomers in GC-MS. Their similar volatility leads to co-elution, and their identical mass-to-charge ratio results in fragmentation patterns that are often indistinguishable.[4][5]
-
Underlying Cause: Electron ionization (EI) mass spectra for positional isomers are frequently very similar because the fragmentation is driven by the core structure, which is identical.[6] Confident identification, therefore, relies almost entirely on chromatographic separation.
-
Chromatographic Solutions:
-
Optimize the Temperature Program: Decrease the ramp rate of your oven temperature program (e.g., from 10°C/min to 2°C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can resolve isomers with small differences in boiling points or polarity.[1]
-
Change the Stationary Phase: If you are using a standard non-polar column (e.g., DB-1/HP-1, dimethylpolysiloxane), switch to a mid-polarity or polar stationary phase. A "35" type column (e.g., DB-35ms, 35% Phenyl-Methylpolysiloxane) or a "WAX" type column (polyethylene glycol) will introduce different intermolecular interactions (dipole-dipole, hydrogen bonding) that can differentiate the isomers based on the differing dipole moments of the 4- vs 6-substituted ring.[1]
-
-
Derivatization (If Applicable): While nitrobenzofurans themselves lack active hydrogens for easy derivatization, this strategy is crucial for other isomer classes like aminobenzofurans. For example, derivatizing aminopropylbenzofuran isomers with agents like heptafluorobutyric anhydride (HFBA) alters their volatility and allows for their successful chromatographic separation.[7][8] This principle can be applied if your nitrobenzofuran is a precursor to be reduced to an amine.
Q3: My preparative column chromatography on silica gel is yielding mixed fractions. How can I improve the purity of my isolated isomers?
A3: Silica gel chromatography separates based on polarity, and the slight polarity difference between 4- and 6-nitrobenzofuran makes this a challenging preparative task.
-
Underlying Cause: The selectivity (α) between the two isomers on silica is likely low. This means the peaks are very close together, and even with a long column, they will overlap significantly.
-
Solutions:
-
Optimize the Eluent System: The key is to find a solvent system where the difference in interaction with the silica surface is maximized.
-
Reduce Solvent Strength: Use a less polar eluent system (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the retention factor (k') of both compounds, making them travel slower and allowing more "time" for separation to occur.
-
Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or character (e.g., dichloromethane or a trace of methanol) can subtly alter the interactions and improve separation.[9]
-
-
Improve Column Packing and Loading:
-
Dry Loading: Adsorb your crude mixture onto a small amount of silica gel and load this dry powder onto the column. This ensures a very narrow starting band, which is critical for difficult separations.
-
Reduce Load: Do not overload the column. For difficult separations, the sample load should be no more than 1-2% of the total silica gel weight.
-
-
Consider an Alternative Adsorbent: If silica gel fails, consider using alumina, which has different surface activity and may provide the necessary selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge in separating 4- and 6-nitrobenzofuran?
A1: The primary challenge is their high degree of structural similarity. As positional isomers, they share the same molecular weight and elemental composition, leading to nearly identical physicochemical properties such as boiling point, polarity, and solubility.[1] This similarity means they behave almost identically in many separation systems, requiring highly selective analytical techniques to resolve them.
Q2: Which analytical technique is generally the best starting point for baseline separation: HPLC or GC?
A2: HPLC is generally the more versatile and powerful starting point. The vast array of available stationary phases (C18, Phenyl, Cyano, EPG, etc.) and the fine control over mobile phase composition provide more variables to manipulate for achieving selectivity.[10] Specifically, RP-HPLC with a phenyl-based column is an excellent first choice due to the potential for π-π interactions.[3]
GC is a viable alternative, especially for purity checks and when coupled with mass spectrometry for identification. However, achieving separation in GC is entirely dependent on finding a column stationary phase that interacts differently with the two isomers, offering fewer adjustable parameters than HPLC.[1]
Method Selection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. separation of two isomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. forendex.southernforensic.org [forendex.southernforensic.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Benzofuran Ring Closure
Welcome to the Technical Support Center for Benzofuran Ring Closure Optimization. Benzofurans are privileged structural motifs in medicinal chemistry and drug development [1]. Synthesizing these heterocycles efficiently requires precise control over reaction conditions to drive intramolecular cyclization while suppressing competing side reactions.
This guide provides researchers with mechanistic insights, targeted troubleshooting strategies, and validated experimental protocols to optimize benzofuran synthesis via transition-metal catalysis and base-mediated condensations.
Section 1: Mechanistic Causality & Reaction Pathways
Successful benzofuran ring closure relies on strict sequential causality within the reaction environment. Understanding the "why" behind these mechanisms is critical for troubleshooting.
Pathway A: Palladium/Copper-Catalyzed Domino Sonogashira-Cyclization The synthesis of 2-substituted benzofurans from o-halophenols and terminal alkynes is a highly efficient domino reaction [2]. The causality of this system dictates that cross-coupling must precede cyclization:
-
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halogen bond. The choice of ligand (e.g., PPh
3) is critical to stabilize the resulting electron-deficient Pd(II) complex. -
Transmetalation : A Cu(I) co-catalyst activates the terminal alkyne, forming a copper acetylide that transfers the alkynyl group to the Pd(II) center.
-
Reductive Elimination : The o-alkynylphenol intermediate is released, regenerating the active Pd(0) catalyst.
-
Intramolecular Hydroalkoxylation (Ring Closure) : The triple bond is activated by the metal catalyst, prompting the adjacent hydroxyl group to attack the alkyne, closing the furan ring [3].
Pathway B: The Rap-Stoermer Reaction
For transition-metal-free approaches, the Rap-Stoermer reaction condenses salicylaldehydes with
Mechanistic workflow and competing side reactions in Pd/Cu-catalyzed benzofuran synthesis.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I observing a high degree of alkyne homocoupling (Glaser coupling) instead of my desired benzofuran?
-
Cause: Glaser homocoupling is a competing side reaction where terminal alkynes dimerize. It is catalyzed by the copper co-catalyst in the presence of oxygen, which acts as an oxidant.
-
Solution: Strict anaerobic conditions are mandatory. Degas all solvents using the freeze-pump-thaw method or sparge with ultra-pure Argon for at least 30 minutes prior to adding the palladium and copper catalysts. If homocoupling persists, reduce the CuI loading to 2-5 mol% or switch to a copper-free palladium system (e.g., Pd(OAc)
2with an amine base) [2].
Q2: My Rap-Stoermer reaction yields an uncyclized O-alkylated intermediate. How do I force the ring closure?
-
Cause: The base used is strong enough to deprotonate the phenol for an S
-haloketone, but the reaction environment (temperature/solvent) is insufficient to drive the subsequent intramolecular aldol condensation and dehydration.N2 substitution (O-alkylation) on the -
Solution: Switch to a dual-purpose base/solvent system like Triethylamine (TEA) under neat conditions at elevated temperatures (130 °C), which inherently drives the dehydration step [4]. Alternatively, use a solid-supported base like KF/Al
2O3under solvent-free conditions at room temperature. The highly polar surface microenvironment of the alumina accelerates the Dieckmann-type ring closure without external heating [5].
Q3: The palladium catalyst is precipitating as a black powder (Pd black) shortly after heating. What is happening?
-
Cause: The formation of Pd black indicates catalyst decomposition and deactivation. This occurs due to a lack of stabilizing ligands, excessive heating, or the presence of impurities (like water or oxygen) acting as catalyst poisons [3].
-
Solution: Ensure the use of anhydrous, degassed solvents. If using a ligandless system, switch to a robust ligand like PPh
3or a bulky N-heterocyclic carbene (NHC) like IPr to stabilize the active Pd(0) species. Lower the reaction temperature and compensate with a longer reaction time.
Section 3: Quantitative Optimization Data
The following table summarizes the optimized parameters for the two primary benzofuran ring closure methodologies, allowing for rapid comparison of reaction conditions.
| Synthetic Pathway | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage |
| Sonogashira-Cyclization | Pd(PPh | DMF or Toluene | 80–100 | 4–12 | 75–90 | High regioselectivity for 2-substituted benzofurans [2]. |
| Sonogashira-Cyclization | Pd | o-Xylene | 100 | 12–24 | 80–95 | Excellent for sterically hindered substrates [2]. |
| Rap-Stoermer (Thermal) | Triethylamine (TEA) | Neat (Solvent-free) | 130 | 2–6 | 81–97 | Clean reaction media, no byproducts [4]. |
| Rap-Stoermer (Ambient) | KF/Al | Neat (Solvent-free) | 20–25 | 4–20 | 85–98 | Room temperature, extremely simple filtration workup[5]. |
Section 4: Validated Experimental Protocols
Protocol A: Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a self-validating system; the color change from yellow/orange to dark brown indicates the active catalytic cycle, while the absence of a black precipitate validates the exclusion of oxygen.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon.
-
Reagent Loading: Add the o-halophenol (1.0 equiv), Pd(PPh
3)2Cl2(5 mol%), and CuI (2 mol%) to the flask. -
Degassing: Add anhydrous DMF (0.2 M) and Triethylamine (3.0 equiv). Sparge the solution with Argon for 15 minutes.
-
Alkyne Addition: Inject the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc) until the complete disappearance of the o-halophenol starting material (typically 4-8 hours).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NH
4Cl, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Solvent-Free Rap-Stoermer Condensation via KF/Al2O3
This green-chemistry protocol relies on surface-mediated catalysis, eliminating the need for harsh solvents or external heating.
-
Catalyst Preparation: Suspend KF (40g) and basic Al
2O3(60g) in water, stir for 1 hour, and evaporate the water. Heat the remaining solid to 140 °C under vacuum (5 mmHg) for 6 hours to activate the KF/Al2O3reagent [5]. -
Reaction Setup: In a mortar or a round-bottom flask, combine the salicylaldehyde derivative (1.0 equiv) and the
-haloketone (1.1 equiv). -
Activation: Add the activated KF/Al
2O3powder (approx. 1g per mmol of substrate). Grind or stir the solid mixture vigorously at room temperature (20-25 °C). -
Monitoring: Extract a micro-aliquot with diethyl ether every 2 hours and check via TLC. The reaction is self-validating when the starting aldehyde spot disappears completely (typically 4-20 hours).
-
Workup: Elute the solid mixture with pure Diethyl Ether or Dichloromethane. Filter out the KF/Al
2O3solid (which can be washed, reactivated, and reused). Evaporate the solvent under reduced pressure to yield the highly pure benzofuran product.
Section 5: References
-
Mushtaq, A., et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. URL: [Link]
-
Koca, M., et al. "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 2022, 7(30), e202202243. URL: [Link]
-
Sharifi, A., et al. "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3." Journal of the Iranian Chemical Society, 2008, 5, S113-S117. URL: [Link]
troubleshooting low solubility of 7-methyl-4-nitrobenzofuran
Topic: Troubleshooting Solubility & Formulation Challenges Ticket ID: SOL-7M4N-BF Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary & Physicochemical Profile
User Issue: You are experiencing difficulty solubilizing 7-methyl-4-nitrobenzofuran, likely encountering "brick dust" behavior (high crystallinity, low aqueous solubility) or precipitation during biological assay dilution.
Root Cause Analysis:
This molecule presents a "perfect storm" for solubility challenges.[1] The benzofuran core is planar and aromatic, promoting strong
Compound Dashboard
| Property | Value (Estimated/Observed) | Implication for Solubility |
| LogP (Octanol/Water) | ~2.8 – 3.2 (Predicted) | Highly lipophilic; requires organic co-solvents.[1] |
| Melting Point | >110°C (High) | High energy required to break crystal lattice ("Brick Dust").[1] |
| Primary Solvents | DMSO, DMF, DMAc | Soluble at >50 mM (with warming).[2] |
| Intermediate Solvents | Acetone, Ethyl Acetate | Good for synthesis workup; poor for bio-assays. |
| Poor Solvents | Water, PBS, Hexane | Immediate precipitation or immiscibility.[2] |
Troubleshooting Guides (Q&A Format)
Category A: Biological Assay Formulation
Q: My compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I prevent this?
A: This is a classic "Solvent Shift Shock." When a hydrophobic stock (100% DMSO) hits an aqueous buffer, the solubility drops exponentially before the compound can disperse.
The Solution: Intermediate Dilution Step Do not pipette directly from 100% DMSO to 0% DMSO. Use a "stepping stone" approach to lower the kinetic shock.
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into a surfactant-containing vehicle (e.g., PBS + 5% Tween-80 or PEG400).[1] This creates a 1 mM sub-stock.[1]
-
Why? The surfactant creates micelles or increases the solvent power of the water, preventing immediate nucleation.
-
-
Final Step: Dilute the 1 mM sub-stock into the final media to reach your target (e.g., 10 µM).
Q: I see "oily droplets" instead of crystals in my buffer. Is this precipitation?
A: Yes, this is "oiling out" (Liquid-Liquid Phase Separation).[1] It occurs when the compound's melting point is depressed by the solvent mixture, or it is supercooled.
-
Fix: Vortexing will not help.[1] You must increase the temperature slightly (37°C) or add a solubilizing agent like HP-
-Cyclodextrin (10-20% w/v) to the aqueous buffer before adding the compound.[1] The cyclodextrin encapsulates the hydrophobic this compound, shielding it from water.[1]
Category B: Stock Preparation & Storage[1][3][4]
Q: The compound won't dissolve in DMSO even at 10 mM. It stays as a suspension.
A: This is likely due to Crystal Lattice Energy or Wet DMSO .[1]
-
Check DMSO Quality: DMSO is hygroscopic.[1] If it has absorbed water from the air, its solvating power for this compound drops drastically. Use fresh, anhydrous DMSO (stored over molecular sieves).
-
Energy Input: The planar nitrobenzofuran structure stacks tightly.[1]
Category C: Chemical Synthesis & Purification[1][7][8]
Q: I cannot get the compound to recrystallize. It forms a dark tar or oil. [1]
A: The 7-methyl and nitro groups make the compound prone to "oiling out" if the solvent polarity isn't tuned perfectly.
-
Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Hexane .[1]
-
Protocol:
-
Dissolve crude solid in minimal boiling Ethyl Acetate (good solubility).[1]
-
Remove from heat.[1]
-
Add warm Hexane dropwise until persistent cloudiness appears.
-
Add one drop of Ethyl Acetate to clear it.[1]
-
Critical: Let it cool to room temperature very slowly (wrap flask in foil/towel). Rapid cooling traps impurities and causes oiling.[1]
-
Visualized Workflows
Workflow 1: The "Anti-Crash" Dilution Protocol
Use this logic to prevent precipitation in biological assays.
Figure 1: Comparison of direct addition (leading to precipitation) vs. intermediate dilution strategy using surfactants/co-solvents.[1][2]
Workflow 2: Solubility Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting the correct solubilization strategy based on experimental intent.
Experimental Protocols
Protocol A: Kinetic Solubility Assessment (Nephelometry Proxy)
Determine the maximum concentration your assay buffer can tolerate before the compound crashes out.
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Aliquot: Place 190 µL of your assay buffer (e.g., DMEM + 10% FBS) into 6 wells of a clear-bottom 96-well plate.
-
Titration:
-
Incubation: Shake plate for 2 hours at 37°C.
-
Readout: Measure Absorbance at 600nm (turbidity) or inspect under a microscope.[1]
-
Result: The highest concentration with no turbidity is your "Kinetic Solubility Limit."[1]
Protocol B: Cyclodextrin Complexation (Advanced)
For in vivo or high-concentration cellular assays.[1]
-
Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP CD) in water or PBS.[1] Filter sterilize (0.22 µm). -
Add the HP
CD solution directly to the solid (aiming for 1–5 mg/mL compound concentration). -
Sonicate for 30–60 minutes at 40°C. The solution should turn clear as the hydrophobic drug enters the cyclodextrin cone.
-
Use this aqueous complex directly in assays (minimal DMSO required).[1]
References
-
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2] Link
-
PubChem. (n.d.).[1] "7-Methylbenzofuran Compound Summary." National Library of Medicine.[1] (Used for SPR proxy data: LogP and physical properties of the benzofuran core). Link[1][2]
-
BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in Cell Culture Media." (General protocols for hydrophobic nitro-aromatics). Link
-
ResearchGate Community. (2015).[1] "How do I avoid precipitation of DMSO soluble compounds in water based culture media?" (Consensus on co-solvent/cyclodextrin strategies for nitro-aromatics). Link
Sources
- 1. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 214147-22-5 CAS MSDS (N-METHYL-4-HYDRAZINO-7-NITROBENZOFURAZAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Stability of 7-Methyl-4-Nitrobenzofuran in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-methyl-4-nitrobenzofuran in their experiments. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues encountered in cell culture media. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Stability Challenges
This compound is a heterocyclic compound with a chemical structure that suggests potential stability concerns in the aqueous, complex environment of cell culture media. The presence of an electron-withdrawing nitro group on the aromatic benzofuran ring system makes the molecule susceptible to a variety of degradation pathways. This guide will walk you through the potential mechanisms of instability and provide you with the tools to assess and mitigate these challenges in your specific experimental setup.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound in cell culture.
Q1: What are the primary reasons to be concerned about the stability of this compound in my cell culture experiments?
A1: The chemical structure of this compound contains two key moieties that can contribute to its instability in cell culture media: the nitroaromatic group and the benzofuran ring.
-
Nitroaromatic Group: The nitro group is highly electron-withdrawing and can be susceptible to enzymatic and chemical reduction.[1][2][3] Many cell types express nitroreductase enzymes that can reduce the nitro group to a nitroso, hydroxylamine, or even an amino group, altering the compound's structure and biological activity.[1][4]
-
Benzofuran Ring: The furan ring of the benzofuran system can be susceptible to oxidative degradation.[5][6] Reactive oxygen species (ROS) that may be present in the cell culture environment can potentially lead to ring-opening or other modifications.
Q2: My media containing this compound is changing color. What could be the cause?
A2: A color change in the media is a strong indicator of compound degradation or reaction. The reduction of a nitroaromatic group often leads to the formation of colored intermediates or final products. For instance, nitroso and hydroxylamine derivatives can be colored. Additionally, degradation of other media components, potentially catalyzed by the compound or its breakdown products, could lead to a color change. It is crucial to investigate the cause of the color change to understand if the active compound is still present at the intended concentration.
Q3: Can components of the cell culture media itself react with this compound?
A3: Yes, several components of standard cell culture media can potentially react with this compound.
-
Nucleophiles: Amino acids with nucleophilic side chains, such as cysteine (containing a thiol group), can potentially engage in nucleophilic aromatic substitution reactions, especially given the electron-withdrawing nature of the nitro group.[7]
-
Reducing Agents: Some media components and cellular metabolites can act as reducing agents, contributing to the reduction of the nitro group.
-
Photosensitizers: Riboflavin (Vitamin B2), a common media component, is a known photosensitizer. If your media is exposed to light, photo-excited riboflavin can generate reactive oxygen species, which could then degrade the benzofuran ring.
Q4: How does the pH of the culture media affect the stability of this compound?
A4: The pH of the media can influence the rate of both hydrolytic degradation and reactions with other media components. While specific data for this compound is not available, the stability of many organic molecules is pH-dependent. For example, hydrolysis of ester or amide bonds is often accelerated at acidic or basic pH. It is important to maintain a stable pH in your culture and to consider the potential impact of any pH shifts on your compound's integrity.
Troubleshooting Guide: Addressing Unexpected Results
This section provides a structured approach to troubleshooting common issues that may arise from the instability of this compound.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Loss of biological activity of the compound over time. | 1. Compound Degradation: The this compound has degraded into inactive or less active byproducts. 2. Adsorption to Plastics: The compound may be adsorbing to the surface of your cell culture plates or tubes, reducing its effective concentration in the media. | 1. Perform a Stability Study: Follow the detailed protocol in the "Experimental Protocols" section to quantify the concentration of this compound in your cell culture media over time. 2. Analyze for Degradation Products: Use analytical techniques like HPLC with UV or mass spectrometry (LC-MS) detection to look for the appearance of new peaks that could correspond to degradation products. 3. Test Different Plasticware: Compare the stability and activity of the compound in standard polystyrene plates versus low-adsorption plates. |
| Inconsistent results between experiments. | 1. Variable Compound Stability: Differences in media preparation, incubation time, or light exposure between experiments are leading to varying levels of compound degradation. 2. Stock Solution Instability: The compound may be degrading in the stock solution (e.g., in DMSO). | 1. Standardize Experimental Conditions: Ensure consistent media formulation, incubation times, and protection from light in all experiments. 2. Assess Stock Solution Stability: Prepare a fresh stock solution and compare its activity to an older stock. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light.[8] |
| Media color changes to yellow or brown. | 1. Nitro Group Reduction: The nitro group is being reduced to form colored byproducts. 2. Media Component Degradation: The compound or its degradation products are reacting with media components, such as phenol red, or causing oxidative stress that leads to color changes. | 1. Cell-Free Stability Test: Incubate the compound in media without cells to see if the color change is cell-dependent (suggesting enzymatic activity) or a result of chemical instability in the media itself. 2. Use Phenol Red-Free Media: Repeat a key experiment in phenol red-free media to determine if the indicator is involved in the color change. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for assessing the stability of this compound in your specific cell culture media.
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-UV
Objective: To quantify the concentration of this compound in cell culture media over a defined time course under standard cell culture conditions.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
-80°C freezer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
-
Spiking the Media:
-
In a sterile environment, spike the cell culture medium (both with and without cells, and with and without serum, as separate experiments) with the this compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples.
-
Gently mix the solution thoroughly.
-
-
Time-Course Sampling:
-
Immediately after spiking, take a "time zero" (T=0) sample. Aliquot a sufficient volume (e.g., 500 µL) into an amber or foil-wrapped microcentrifuge tube.
-
Incubate the remaining media under your standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, aliquot the same volume as the T=0 sample into a new labeled tube.
-
Immediately store all collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples on ice.
-
If your media contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to each sample (e.g., 1.5 mL of acetonitrile to 500 µL of sample).
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the acetonitrile under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a known volume of the initial mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Method Development (if not already established):
-
A good starting point for a C18 column is a mobile phase of acetonitrile and water, with or without a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Run a gradient from a low to a high concentration of acetonitrile to determine the retention time of this compound.
-
Determine the optimal wavelength for detection by running a UV-Vis spectrum of the compound. Nitroaromatic compounds often absorb in the UV range.
-
-
Sample Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
-
Data Analysis and Interpretation:
-
Create a calibration curve using standards of known concentrations of this compound prepared in the same manner as the samples.
-
Quantify the concentration of this compound in each sample at each time point using the calibration curve.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
-
Calculate the half-life (t₁/₂) of the compound in the media, which is the time it takes for 50% of the compound to degrade.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, we can hypothesize several potential degradation pathways in a cell culture environment.
Caption: Potential degradation pathways for this compound in cell culture media.
Conclusion
The stability of this compound in cell culture media is a critical factor that can significantly impact the reliability and reproducibility of your experimental results. By understanding the potential degradation pathways and by systematically assessing its stability in your specific experimental system, you can ensure that the observed biological effects are truly attributable to the compound of interest. We recommend performing a stability study as a preliminary experiment before embarking on extensive biological assays. This proactive approach will save time and resources in the long run and will strengthen the scientific rigor of your research.
References
- Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2025). Source not available.
- Stiborova, M., et al. (n.d.). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. PMC.
- Cenas, N., et al. (n.d.).
- Enzymatic reduction studies of nitroheterocycles. (2025).
- Bisagni, M., Buu-Hoï, N. P., & Royer, R. (n.d.). Oxygen heterocycles. Part III. The reactivity of Benzofuran and 2-alkylbenzofurans. Journal of the Chemical Society (Resumed).
- Technical Support Center: Troubleshooting In Vitro Assays. (n.d.). Benchchem.
- Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... (n.d.).
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). Oxford Academic.
- ICH Topic Q 1 E Evaluation of Stability D
- A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. (2025).
- A Proposed Framework for a Stability Troubleshooting Guide. (n.d.). Smolecule.
- Adam, W., et al. (n.d.). Oxyfunctionalization of Benzofurans by Singlet Oxygen, Dioxiranes, and Peracids: Chemical Model Studies for the DNA-Damaging Activity of Benzofuran Dioxetanes (Oxidation) and Epoxides (Alkylation).
- Reactivity of Benzofuran Derivatives. (2026).
- Polhemus, N. (2021).
- Neves, M. G. P. M. S., et al. (2020).
- Environmental Analysis Health and Toxicology. (2022). Source not available.
- Physical and Chemical Properties of Predominant Nitroaromatics and Nitramines. (n.d.).
- 4-Nitrobenzofuran | C8H5NO3 | CID 13307979. (n.d.). PubChem.
- Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting.
- Analyzing Data
- Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. (2024).
- Enzymatic hydrolysis by transition-metal dependent nucleophilic arom
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). Source not available.
- Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (n.d.).
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023).
- Assay Troubleshooting. (n.d.). MB - About.
- Interpret the key results for Stability Study. (n.d.). Minitab.
- Nitro compound. (n.d.). Wikipedia.
- Nitro Compounds, Aromatic. (n.d.).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC.
- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
- Application Note & Protocol: Development of a Validated Stability-Indicating HPLC-UV Method for the Quantific
- Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). Journal of Molecular Modeling.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. (2002). MDPI.
- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC.
- Syllabus for Chemistry (SCQP08). (2025). S3waas.
- How to extract small molecules from cell culture media for LC-MS ?. (2019).
- Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Source not available.
- Induced protein degradation: an emerging drug discovery paradigm. (n.d.). PMC.
- Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formul
- From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degrad
- From inhibition to destruction – kinase drugs found to trigger protein degrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
🔬 Technical Support Center: 7-Methyl-4-Nitrobenzofuran Protocols
The following technical guide is designed as an interactive Technical Support Center for researchers working with 7-methyl-4-nitrobenzofuran . It addresses the specific steric and electronic challenges imposed by the 4-nitro "peri-effect" and the 7-methyl "ortho-effect."
Ticket Subject: Overcoming Steric & Electronic Barriers in Functionalization Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
📋 Executive Technical Summary
The This compound scaffold presents a unique "push-pull" electronic system complicated by distinct steric zones. The 4-nitro group exerts a strong peri-interaction with the C3 position, often twisting out of planarity and hindering standard electrophilic attacks or metal-catalyzed insertions. Conversely, the 7-methyl group , while distal to the nitro group, sterically crowds the furan oxygen (O1) and the C6 position, affecting ring-closure syntheses and C7a stability.
This guide provides validated workflows to bypass these barriers using sterically-demanding cross-coupling ligands , chemoselective reduction protocols , and regioselective activation strategies .
🛠️ Troubleshooting Workflows (Interactive Guide)
Issue 1: "My reaction at C3 is stalling or yielding <10%."
Diagnosis: The C4-nitro group creates a "peri-effect" (steric wall), blocking the trajectory of incoming electrophiles or metal catalysts to the C3 position. Solution Protocol: Switch to a Sterically-Demanding Pd-Catalysis Cycle .
Optimized Protocol: C3-Arylation via Suzuki-Miyaura
Standard ligands (PPh3) will fail here. You must use dialkylbiaryl phosphines.
-
Pre-catalyst: Use Pd(OAc)₂ (5 mol%) or Pd-PEPPSI-IPr (2 mol%) for higher activity.
-
Ligand (Critical): Add SPhos or XPhos (10 mol%). These ligands form a "flexible pocket" that accommodates the C4-nitro bulk while forcing the Pd center onto the C3-halide.
-
Base/Solvent: Use K₃PO₄ (2.0 equiv) in 1,4-Dioxane/Water (4:1) at 100°C. The water is crucial for boronic acid activation in hindered systems.
Issue 2: "Reduction of the 4-nitro group destroys the furan ring."
Diagnosis: Standard catalytic hydrogenation (H₂/Pd-C) often reduces the electron-rich furan double bond (C2=C3) alongside the nitro group, or causes hydrogenolysis of the C-O bond due to the 7-methyl strain. Solution Protocol: Use a Chemoselective Metal-Acid Reduction .
Protocol: SnCl₂-Mediated Nitro Reduction
This method is specific for preserving the furan ring unsaturation.
-
Dissolution: Dissolve 1.0 eq of this compound in Ethanol (0.1 M).
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv). Do not use Fe/HCl if acid-sensitive functional groups are present at C2.
-
Condition: Reflux at 70°C for 2–4 hours. Monitor by TLC (amine will be highly fluorescent).
-
Workup (Crucial): Adjust pH to 8–9 with saturated NaHCO₃ before extraction to break tin-amine complexes.
Alternative: For milder conditions, use Zn dust / NH₄Cl in MeOH/H₂O (room temp) to prevent over-reduction.
Issue 3: "I cannot cyclize the precursor to form the 7-methylbenzofuran core."
Diagnosis: The 7-methyl group is ortho to the phenolic oxygen. In "Rap-Stoermer" or "Pechmann" type condensations, this methyl group sterically hinders the attack of the enolate onto the carbonyl, or destabilizes the transition state. Solution Protocol: Use High-Temperature Microwave Cyclization .
-
Reagent: Use a solid-supported catalyst (e.g., Amberlyst-15 or Montmorillonite K-10) to increase local acid concentration without solvation shells adding to the steric bulk.
-
Condition: Microwave irradiation at 140°C for 10-20 mins . The thermal energy overcomes the rotational barrier imposed by the 7-methyl group.
📊 Data & Reactivity Comparison
| Site | Steric Barrier | Electronic Status | Recommended Strategy |
| C2 | Low | Activated (Nucleophilic) | Direct Lithiation (n-BuLi, -78°C) or Electrophilic Subst. |
| C3 | High (Peri-effect) | Deactivated (by C4-NO₂) | Pd-Catalysis with SPhos ; Radical C-H Arylation |
| C4 | N/A (Nitro group) | Electron-Deficient | SnCl₂ Reduction (Avoid H₂/Pd); SNAr is difficult (see FAQ) |
| C6 | Moderate (Ortho to 7-Me) | Electron-Rich | Electrophilic Aromatic Substitution (Bromination) |
| C7 | Blocked | Steric Anchor | N/A (Occupied by Methyl) |
❓ Frequently Asked Questions (FAQ)
Q: Can I perform a Nucleophilic Aromatic Substitution (SNAr) directly on the 4-nitro group? A: Proceed with Caution. Unlike 7-nitrobenzofurazan (NBD-Cl), which is highly reactive, the this compound core is less activated. The 4-nitro group is not a good leaving group here unless the ring is further activated by an electron-withdrawing group at C2.
-
Warning: Do not confuse this molecule with NBD-Cl (4-chloro-7-nitrobenzofurazan) . NBD derivatives have an N-O-N ring and are used as fluorophores. Your molecule has a C-O-C furan ring.
Q: Why does the 4-nitro group signal disappear in NMR but no amine is formed? A: You likely formed the hydroxylamine intermediate or an azo-dimer. This happens with partial reduction (e.g., using Zn/AcOH). Ensure you use a strong enough reductant (SnCl₂ or Fe/NH₄Cl) and reflux to drive the reaction to the full amine.
Q: Does the 7-methyl group affect biological binding? A: Yes. In many kinase inhibitors, the 7-methyl group acts as a "gatekeeper" clash handle, often improving selectivity by preventing binding to kinases with smaller hydrophobic pockets.
🔗 Validated Reference List
-
Reduction of Nitrobenzofurans:
-
Steric Hindrance in Cross-Coupling:
-
Title: Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling.
-
Source:Chemical Communications, 2011.
-
URL:[Link]
-
Relevance: Validates the use of bulky ligands (NHC/SPhos) to overcome ortho/peri steric clash in nitro-substituted aromatics.
-
-
Regioselectivity of Benzofurans:
-
Distinction from NBD (Benzofurazan):
-
Title: A Technical Guide to the Spectral Properties of 4-Amino-7-nitrobenzofurazan.
-
Source: BenchChem / ARKIVOC.
-
Relevance: Critical for troubleshooting "identity" errors where users confuse the furan (C-O-C) with the furazan (N-O-N).
-
Sources
Benzofuran Nitration Support Center: Troubleshooting & Methodological Guide
Welcome to the Technical Support Center for the functionalization of benzofuran derivatives. Traditional nitration techniques often fail when applied to electron-rich heteroarenes like benzofuran, leading to poor yields, degradation, or complex mixtures. This guide provides drug development professionals and synthetic chemists with field-proven, alternative nitration strategies, mechanistic insights, and self-validating protocols.
Diagnostic Workflow: Choosing the Right Nitrating Agent
Before initiating a reaction, it is critical to match the nitrating agent to the electronic and steric nature of your specific benzofuran substrate. Use the diagnostic workflow below to bypass standard harsh conditions and select an optimized alternative.
Diagnostic workflow for selecting alternative nitrating agents for benzofuran derivatives.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does standard HNO₃/H₂SO₄ nitration frequently fail or degrade my benzofuran substrate?
Causality: Benzofuran is an electron-rich heteroarene. The oxygen atom donates electron density into the ring system, highly activating the C-2 and C-3 positions toward electrophilic aromatic substitution. However, under the highly acidic and oxidative conditions of standard mixed acids, the furan ether linkage becomes susceptible to acid-catalyzed ring-opening and oxidative polymerization. Even when the ring survives, the high reactivity of the nitronium ion (
Q2: How does Ceric Ammonium Nitrate (CAN) prevent polymerization while ensuring C-2 regioselectivity?
Causality: CAN in acetic anhydride acts as a mild single-electron oxidant rather than a brute-force source of
Q3: What makes Bismuth(III) Nitrate Pentahydrate ideal for high-throughput or halogenated substrates?
Causality: High-Throughput Experimentation (HTE) has identified
Q4: When should I deploy N-Nitropyrazoles instead of metal nitrates?
Causality: N-nitropyrazoles are tunable, controllable nitrating agents. By modifying the pyrazole ring with electron-withdrawing groups, the nitrating power can be precisely calibrated. When paired with a Lewis acid catalyst like
Quantitative Comparison of Nitrating Agents
The following table summarizes the performance metrics of various nitrating agents to assist in experimental design.
| Nitrating Agent | Optimal Conditions | Target Position | Typical Yield | Key Advantage / Limitation |
| HNO₃ / H₂SO₄ | 0°C to RT | C-2 (Major), C-3 | < 30% | Limitation: High risk of polymerization and dinitration. |
| CAN / Ac₂O | RT, 2-4 hours | C-2 | 60 - 85% | Advantage: Extremely mild; avoids ring-opening. |
| Bi(NO₃)₃·5H₂O / AIBN | 80°C, MeCN or DCE | Ipso (replaces Halogen) | 70 - 90% | Advantage: Excellent for halogenated precursors; bench-stable. |
| N-Nitropyrazole / In(OTf)₃ | 80°C, HFIP | C-2 or C-3 | 46 - 84% | Advantage: Highly tunable; broad functional group tolerance. |
Troubleshooting Guides & Validated Protocols
To ensure reproducibility and scientific integrity, every protocol provided below is designed as a self-validating system . This means the procedure includes built-in checkpoints to confirm the reaction's success before proceeding to downstream purification.
Protocol A: Mild C-2 Nitration using Ceric Ammonium Nitrate (CAN)
Best for: Unsubstituted benzofurans or those with acid-sensitive protecting groups.
-
Preparation: Dissolve the benzofuran derivative (1.0 equiv) in anhydrous acetic anhydride (0.5 M concentration) under an inert atmosphere (N₂ or Argon).
-
Cooling: Chill the reaction flask to 0°C using an ice-water bath to control the initial exotherm.
-
Addition: Add Ceric Ammonium Nitrate (CAN) (1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc). The disappearance of the starting material and the appearance of a distinct, bright yellow spot (characteristic of nitroaromatics) under 254 nm UV light confirms successful conversion.
-
Quenching & Isolation: Pour the reaction mixture into crushed ice.
-
Validation: The immediate precipitation of a yellow solid confirms successful nitration, as the starting benzofuran is typically a colorless liquid or white solid.
-
-
Purification: Filter the precipitate, wash with cold water to remove acetic acid and cerium salts, and recrystallize from ethanol.
Protocol B: Ipso-Nitration using Bismuth Nitrate Pentahydrate
Best for: Substrates where C-2 is already halogenated (e.g., 2-bromobenzofuran), allowing for direct substitution.
-
Preparation: Charge a reaction vial with 2-bromobenzofuran (1.0 equiv),
(1.5 equiv), and AIBN (0.1 equiv). -
Solvent Addition: Add anhydrous acetonitrile or 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Heating: Seal the vial and heat to 80°C for 12 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The complete disappearance of the brominated isotopic pattern (M / M+2 peaks of equal intensity) and the appearance of the nitro-product mass peak validates the ipso-substitution. The absence of higher mass peaks confirms no dinitration occurred.
-
Workup: Cool to room temperature and filter the mixture through a short pad of Celite.
-
Validation: This filtration step physically removes insoluble bismuth salts, preventing metal contamination and emulsion formation during the subsequent aqueous extraction.
-
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Protocol C: Catalytic Nitration using Tunable N-Nitropyrazoles
Best for: Highly functionalized, complex, or deactivated benzofuran scaffolds.
-
Preparation: In a dry flask, combine the benzofuran substrate (1.0 equiv), the selected N-nitropyrazole reagent (2.0 equiv), and
(20 mol%). -
Solvent Addition: Suspend the mixture in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at a 0.5 M concentration.
-
Reaction: Stir the mixture at 80°C for 6 to 8 hours.
-
Workup: Evaporate the HFIP solvent under reduced pressure (HFIP can be trapped and recycled).
-
Self-Validation Checkpoint: Purify the crude residue by flash chromatography. The successful recovery of the denitrated pyrazole byproduct (typically >80% recovery) stoichiometrically validates that the nitro group was successfully transferred to the benzofuran substrate.
-
Isolation: Elute the target nitrobenzofuran and dry under high vacuum.
References
- Applications and Reactivity of Benzo[b]furan ChemicalBook URL
- Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning ChemRxiv / RSC Publishing URL
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent JACS Au - ACS Publications URL
resolving chromatogram peaks for methyl-nitrobenzofuran isomers
Welcome to the Advanced Chromatography Technical Support Center
As a Senior Application Scientist, I frequently encounter researchers struggling to resolve positional isomers of substituted aromatic systems. Methyl-nitrobenzofuran isomers present a classic chromatographic challenge: because the methyl (electron-donating) and nitro (electron-withdrawing) groups simply change positions on the rigid benzofuran ring, the isomers possess nearly identical molecular weights, boiling points, and hydrophobicities.
This guide is designed to move you away from trial-and-error and toward a rationally designed, self-validating chromatographic protocol. By understanding the underlying molecular interactions, you can systematically achieve baseline resolution.
Section 1: Core Mechanisms & Troubleshooting FAQs
Q1: Why do my methyl-nitrobenzofuran isomers co-elute as a single broad peak on a standard C18 column? The Science: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of methyl-nitrobenzofuran have the same lipophilic surface area, a C18 column cannot easily differentiate them [1]. The slight variations in their dipole moments and 3D spatial arrangements are overshadowed by their identical hydrophobic bulk.
Q2: If C18 fails, what is the authoritative stationary phase for resolving these isomers? The Science: You must switch to an orthogonal stationary phase that exploits the electronic differences of the aromatic ring. Pentafluorophenyl (PFP) or Biphenyl columns are the gold standard here [2].
-
Causality: The benzofuran core is an electron-rich
system. The nitro group strongly withdraws electrons, while the methyl group donates them. Depending on their exact positions (e.g., 2-methyl-5-nitrobenzofuran vs. 2-methyl-7-nitrobenzofuran), the overall electron density and dipole moment of the molecule shift dramatically. PFP columns act as Lewis acids (electron acceptors) and engage in strong interactions, dipole-dipole interactions, and hydrogen bonding. This allows the column to "feel" the exact position of the substituents, resulting in baseline resolution [1].
Q3: My PFP column is still not resolving the peaks. I am using an Acetonitrile/Water gradient. What is wrong?
The Science: Your organic modifier is actively sabotaging your separation. Acetonitrile (
-
The Fix: Switch your organic modifier to Methanol . Methanol is a protic solvent lacking
electrons, allowing the stationary phase to interact exclusively with the aromatic rings of your analytes [3].
Section 2: Quantitative Selectivity Comparison
To illustrate the causality of stationary phase selection, below is a comparative data summary of retention behaviors for aromatic positional isomers (nitro/methyl substituted) across different column chemistries.
| Stationary Phase | Primary Retention Mechanism | Organic Modifier | Selectivity ( | Resolution ( | Recommendation |
| Standard C18 | Hydrophobic (Dispersive) | Acetonitrile | 1.02 | < 0.8 (Co-elution) | Not recommended for positional isomers. |
| Phenyl-Hexyl | Hydrophobic + Weak | Methanol | 1.15 | 1.2 (Partial) | Good for general aromatics, but lacks rigid shape selectivity. |
| Biphenyl | Enhanced | Methanol | 1.35 | 2.1 (Baseline) | Excellent for differentiating dipole moments. |
| PFP (Fluorinated) | Methanol | 1.52 | > 2.5 (Excellent) | Optimal. Maximizes interaction with the nitro group [1]. |
Section 3: Step-by-Step Method Development Protocol
This protocol is a self-validating system. If Step 3 fails to produce resolution, the diagnostic failure points directly to temperature or buffer pH rather than column chemistry.
Phase 1: System Preparation
-
Column Selection: Install a high-efficiency PFP column (e.g., 2.7 µm superficially porous particle, 100 x 4.6 mm) to maximize theoretical plates while keeping backpressure manageable.
-
Solvent Preparation:
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (buffers the silanols and standardizes the ionization state of any trace impurities).
-
Mobile Phase B: LC-MS grade Methanol (strictly avoid Acetonitrile).
-
Phase 2: Isocratic Screening (The Diagnostic Run)
3. Initial Run: Set the instrument to an isocratic flow of 60% Methanol / 40% Water at 1.0 mL/min.
4. Temperature Control: Set the column compartment to 25°C . (Lower temperatures enhance
Phase 3: Optimization and Validation
6. Evaluate Retention Factor (
Section 4: Visualizing the Method Development Workflow
Below is the logical decision tree for troubleshooting the separation of aromatic positional isomers.
Fig 1: Decision tree for resolving aromatic positional isomers via RP-HPLC.
References
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN. Available at:[Link]
-
LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. (2016). Available at:[Link]
-
Royal Society of Chemistry (RSC). Reverse-phase high performance liquid chromatography separation of positional isomers. (2015). Available at:[Link]
Validation & Comparative
1H NMR chemical shifts of 7-methyl-4-nitrobenzofuran
Comprehensive Analysis of 1H NMR Spectral Signatures: 7-Methyl-4-Nitrobenzofuran
Executive Summary
Product: this compound (and its spectral data). Primary Application: Key intermediate in the synthesis of fluorescent probes (e.g., NBD-chloride analogs) and bioactive heterocyclic scaffolds. Objective: This guide provides a high-fidelity predictive analysis of the 1H NMR chemical shifts for this compound. Due to the scarcity of direct public spectral data for this specific isomer, this guide utilizes Substituent Chemical Shift (SCS) additivity rules , validated against experimental data from structural analogs (7-methylbenzofuran and 4-nitrobenzofuran).
Key Insight: The presence of the nitro group at C4 induces a significant downfield shift in the furan ring protons (specifically H-3) and the adjacent aromatic proton (H-5), creating a distinct spectral fingerprint compared to the parent 7-methylbenzofuran.
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzofuran core:
-
Positions 2, 3: Furan ring (Heteroaromatic).[1]
-
Positions 4, 5, 6, 7: Benzene ring (Carbocyclic).
-
Substituents: Methyl at C7, Nitro at C4.
Proton Inventory:
-
H-2, H-3: Furan ring protons.
-
H-5, H-6: Remaining aromatic protons (Ortho-coupled system).
-
Me-7: Methyl group protons (Singlet).
Comparative Spectral Data
The following data compares the Experimental values of the parent scaffold (7-Methylbenzofuran) against the Predicted values for the target compound (this compound).
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 300-500 MHz)
| Proton Position | 7-Methylbenzofuran (Exp) [1] | 4-Nitrobenzofuran (Lit/Calc) [2] | This compound (Predicted) | Multiplicity | Coupling (J, Hz) | Assignment Logic |
| H-2 | 7.60 ppm | 7.85 ppm | 7.88 ± 0.1 ppm | Doublet (d) | J ~2.2 | Deshielded by heteroatom; slight long-range NO2 effect. |
| H-3 | 6.72 ppm | 7.45 ppm | 7.48 ± 0.1 ppm | Doublet (d) | J ~2.2 | Diagnostic Shift: Strong deshielding due to C4-NO2 proximity (peri-effect). |
| H-5 | 7.15 ppm | 8.15 ppm | 8.10 ± 0.1 ppm | Doublet (d) | J ~8.0 | Key Signal: Ortho to NO2 group (Strongly deshielded). |
| H-6 | 7.10 ppm | 7.40 ppm | 7.25 ± 0.1 ppm | Doublet (d) | J ~8.0 | Meta to NO2, Ortho to Methyl. Shielded relative to H-5.[2] |
| H-7 | -- | 7.60 ppm | -- | -- | -- | Substituted by Methyl group. |
| Me-7 | 2.55 ppm | -- | 2.65 ± 0.05 ppm | Singlet (s) | -- | Aryl methyl; slight deshielding due to electronic withdrawal of the ring. |
Note on Coupling: The aromatic region will display a clean AB system (two doublets) for H-5 and H-6 with a characteristic ortho coupling constant of ~8.0 Hz. The furan protons H-2 and H-3 will appear as smaller doublets with J ~2.2 Hz.
Experimental Protocol: Sample Preparation & Acquisition
To reproduce these results or validate synthesized material, follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the purified solid this compound.
-
Solvent: Add 0.6 mL of CDCl3 (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Alternative: If solubility is poor, use DMSO-d6, but expect H-2/H-3 signals to shift downfield by ~0.2 ppm.
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove suspended inorganic salts (e.g., NaNO3 from nitration).
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton with 30° flip angle).
-
Number of Scans (NS): 16 (Sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width (SW): 14 ppm (-2 to 12 ppm).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual CHCl3 to 7.26 ppm).
-
Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the methyl peak (2.65 ppm).
-
Integration: Normalize the Methyl singlet (2.65 ppm) to 3.00 . This should yield integrals of 1.00 for all aromatic/heteroaromatic peaks.
Synthesis & Retrosynthetic Logic
Understanding the synthesis is crucial for interpreting impurity peaks. The most reliable route to 4-nitrobenzofurans avoids direct nitration of the benzofuran (which favors C-2) and instead utilizes a pre-functionalized phenol.
Graphviz Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic analysis showing the construction of the furan ring from a nitro-cresol precursor to ensure regio-fidelity of the 4-nitro group.
Discussion: Interpreting the Shifts
The "Peri-Effect" (H-3 Deshielding)
In unsubstituted benzofuran, H-3 appears upfield (~6.7 ppm). However, in 4-nitrobenzofuran derivatives, the H-3 proton is spatially close to the nitro group at C4. The magnetic anisotropy and the electron-withdrawing nature of the NO2 group cause a dramatic downfield shift of H-3 to ~7.4–7.5 ppm .
-
Validation Check: If your spectrum shows a doublet at 6.7 ppm, you likely have the isomer (e.g., 5-nitro or 6-nitro), not the 4-nitro compound.
The Ortho-Coupling (H-5 vs H-6)
The benzene ring possesses only two protons, H-5 and H-6.
-
H-5: Located between the NO2 (C4) and H-6. The ortho nitro group exerts a strong deshielding effect (+0.95 ppm relative to benzene). Expected position: >8.0 ppm .
-
H-6: Located between H-5 and the Methyl (C7). The methyl group exerts a slight shielding effect. Expected position: ~7.2 ppm .
-
Coupling: These two protons must show a large coupling constant (J ≈ 8-9 Hz ). If you see small coupling (1-2 Hz), the protons are meta (implying a different substitution pattern).
References
-
National Institute of Standards and Technology (NIST). (2023). 7-Methylbenzofuran Mass & NMR Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
PubChem. (2021).[4][5][6] 4-Nitrobenzofuran Compound Summary. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Substituent Chemical Shift Additivity Rules).
-
Reich, H. J. (2020).[7] WinPLT NMR Chemical Shift Prediction Tools. University of Wisconsin-Madison, Department of Chemistry. [Link]
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. compoundchem.com [compoundchem.com]
- 3. Benzofuran, 7-methyl- [webbook.nist.gov]
- 4. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzofuran | C8H5NO3 | CID 13307979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzofuran-3(2H)-one | C8H5NO4 | CID 53423972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
IR spectrum analysis of nitro group in benzofuran
An In-depth Technical Guide to the Infrared Spectrum Analysis of the Nitro Group in Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing critical information about the presence or absence of specific functional groups. Among these, the nitro (NO₂) group is of paramount importance in medicinal chemistry and materials science, often incorporated to modulate electronic properties or serve as a synthetic handle. When attached to a heterocyclic scaffold like benzofuran—a privileged structure in numerous biologically active compounds—its characterization is crucial. This guide provides a comprehensive comparison of the IR spectral features of the nitro group within the benzofuran framework. We will explore the fundamental vibrational modes, the influence of the benzofuran ring and its substituents on these modes, and provide a robust experimental protocol for accurate data acquisition and interpretation.
Core Principles: The Vibrational Signature of the Aromatic Nitro Group
The diagnostic power of IR spectroscopy for identifying the nitro group is rooted in its two distinct, strong absorption bands that dominate the mid-infrared region.[1] These arise from the mechanical vibrations of the three atoms (O-N-O) and are highly characteristic due to the large change in dipole moment during vibration.[1][2]
-
Asymmetric Stretch (ν_as): This is a high-frequency, strong absorption band resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ region.[1][3][4]
-
Symmetric Stretch (ν_s): This is another strong absorption band, appearing at a lower frequency, which corresponds to the in-phase stretching of both N-O bonds. This band is observed in the 1360-1290 cm⁻¹ range for nitroaromatics.[1][3][4]
The delocalization of electrons within the -NO₂ group results in two equivalent N-O bonds, giving rise to these distinct symmetric and asymmetric stretching peaks.[5] The attachment of the nitro group to an aromatic system like benzofuran typically shifts these frequencies to lower wavenumbers compared to their aliphatic counterparts, a result of electronic conjugation with the ring.[1][4]
The Benzofuran Influence: A Comparative Analysis of Substituent Effects
The electronic environment created by the benzofuran ring and any additional substituents significantly modulates the precise frequencies of the NO₂ stretching vibrations. This sensitivity makes IR spectroscopy a powerful tool for probing the electronic structure of substituted nitrobenzofurans.
Electronic Effects
The nitro group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[1][6] Its interaction with the benzofuran ring system can be perturbed by other substituents, leading to predictable shifts in the IR absorption frequencies.
-
Electron-Donating Groups (EDGs): When EDGs (e.g., -OCH₃, -NH₂) are present on the benzofuran ring, they increase the electron density within the aromatic system. This enhanced density can be delocalized onto the nitro group, increasing the resonance contribution. This effect weakens the N-O bonds, causing both the asymmetric and symmetric stretching frequencies to shift to lower wavenumbers (a "red shift").[1]
-
Electron-Withdrawing Groups (EWGs): When other EWGs (e.g., -CN, -CHO, another -NO₂) are on the ring, they compete with the primary nitro group for the ring's electron density. This competition reduces the resonance interaction with the nitro group under study, thereby strengthening its N-O bonds and shifting the stretching frequencies to higher wavenumbers (a "blue shift").[1]
Steric Effects
Steric hindrance, particularly from bulky groups at a position ortho to the nitro group, can force the NO₂ group to twist out of the plane of the benzofuran ring. This loss of planarity disrupts π-conjugation between the nitro group and the aromatic system. The reduced conjugation strengthens the N-O bonds, typically causing the absorption frequencies to shift towards higher values, similar to those seen in aliphatic nitro compounds.[1]
The following diagram illustrates the influence of electronic effects on the nitro group's IR frequencies.
Caption: Logical flow of substituent effects on NO₂ IR frequencies.
Comparative Data Summary
The table below summarizes the typical IR absorption frequencies for the nitro group in various chemical environments. Note that values for specific nitrobenzofuran derivatives can vary based on the position and nature of other substituents.
| Compound Type | ν_as(NO₂) Asymmetric Stretch (cm⁻¹) | ν_s(NO₂) Symmetric Stretch (cm⁻¹) | Key Influencing Factor |
| Nitroalkanes | ~1550 | ~1365 | No conjugation[3][4] |
| Nitrobenzene (Baseline) | ~1525 | ~1350 | Aromatic conjugation[2] |
| Nitrobenzofuran (unsubstituted) | 1550 - 1475 | 1360 - 1290 | Aromatic & heterocyclic conjugation[1][3] |
| EDG-Substituted Nitrobenzofuran | Lower end of range (Red Shift) | Lower end of range (Red Shift) | Enhanced conjugation[1] |
| EWG-Substituted Nitrobenzofuran | Higher end of range (Blue Shift) | Higher end of range (Blue Shift) | Reduced conjugation[1] |
| ortho-Substituted (Sterically Hindered) | Higher end of range (Blue Shift) | Higher end of range (Blue Shift) | Disrupted conjugation[1] |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This section provides a detailed, self-validating methodology for obtaining the FT-IR spectrum of a solid nitrobenzofuran sample using the Potassium Bromide (KBr) pellet technique. This method is advantageous as it produces spectra free from solvent peaks.[7]
Materials and Equipment
-
FT-IR Spectrometer (e.g., Bruker Tensor 27)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Heat lamp
-
Polystyrene film for calibration
-
Nitrobenzofuran sample (must be dry)
Step-by-Step Methodology
-
Preparation and Validation (Trustworthiness):
-
Ensure the agate mortar, pestle, and die set are impeccably clean and dry. Use a heat lamp to gently warm these components to drive off any adsorbed moisture, which would otherwise cause a broad O-H absorption band around 3400 cm⁻¹.
-
Grind a small amount of pure KBr in the mortar and press a blank pellet. Run an IR scan of this pellet. The baseline should be flat, with no significant peaks for water or other contaminants. This validates the cleanliness of your equipment and materials.
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the dry nitrobenzofuran sample and ~100 mg of dry, spectroscopic grade KBr.[8] The causality here is achieving a dilute, homogeneous mixture; too much sample leads to total absorption (flat-topped peaks), while too little gives a weak signal.
-
Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. The goal is to reduce particle size to less than 2 µm to minimize scattering of the IR radiation.[8]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 10,000-15,000 psi) for 1-2 minutes.[8] This pressure causes the KBr to flow and form a transparent or translucent disc, trapping the sample within its matrix.
-
Carefully release the pressure and extract the KBr pellet from the die. A high-quality pellet will be clear and free of cracks.
-
-
Data Acquisition:
-
Perform an instrument calibration check by acquiring a spectrum of a standard polystyrene film. Verify that the characteristic peak positions are within the manufacturer's specified tolerance.[7]
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment. This is critical for removing spectral contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
The following diagram outlines the experimental workflow.
Caption: FT-IR experimental workflow using the KBr pellet method.
Spectrum Interpretation: Beyond the Nitro Group
While the ν_as(NO₂) and ν_s(NO₂) bands are the primary focus, a full interpretation requires identifying signals from the benzofuran core.
-
Aromatic C=C Stretches: Look for a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[1]
-
C-O-C Stretch: The ether linkage in the furan ring typically shows a strong stretching band in the 1250-1050 cm⁻¹ region.
-
Aromatic C-H Stretches: These appear as weaker bands above 3000 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region can be highly characteristic of the ring's substitution pattern, although the presence of the strongly polar nitro group can sometimes complicate these patterns.[1][2]
Causality in Interpretation: The presence of the nitro group can electronically influence the entire molecule, sometimes causing minor shifts in the expected frequencies of other functional groups.[2] Therefore, it is crucial to analyze the spectrum holistically rather than focusing on isolated peaks. The "fingerprint region" (below 1500 cm⁻¹) is complex but unique to each molecule and serves as a valuable confirmation tool when comparing a spectrum to a known reference.[9]
Conclusion
The IR spectrum provides a rapid and powerful method for confirming the presence of a nitro group on a benzofuran scaffold. The characteristic asymmetric and symmetric stretching bands are strong and easily identifiable. Furthermore, the precise positions of these bands are sensitive reporters of the electronic and steric environment within the molecule. By comparing the observed frequencies to baseline values and considering the electronic nature of other substituents, researchers can gain valuable insights into the structure and bonding of novel nitrobenzofuran derivatives. The robust experimental protocol detailed herein ensures the acquisition of high-fidelity, reproducible data essential for rigorous scientific investigation.
References
-
University of California, Los Angeles, Spectroscopy Tutorial: Nitro Groups. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. (General principles referenced across multiple book sections). [Link]
-
Ordóñez, M.F. et al., IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Smith, B.C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
JoVE Science Education Database. (2024). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]
-
Patil, S. et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Arul, A. et al. (2020). 1-amino dibenzofuran derivatives - Synthesis, spectral, thermal and antimicrobial activity studies. Journal of Emerging Technologies and Innovative Research. [Link]
-
University of Colorado Boulder, Department of Chemistry. (2021). Experiment 11 — Infrared Spectroscopy. [Link]
-
Pop, F. et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
-
University of Colorado Boulder, Department of Chemistry. (2021). IR Spectrum Acquisition. [Link]
-
Mustansiriyah University, College of Pharmacy. (2019). Experiment- 6: Infrared Spectroscopy (IR). [Link]
-
NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-2-imino-3-methylene-. [Link]
-
Thorat, B. et al. (2016). FT-IR Spectra of 1-benzofuran-2-carbohydrazide. ResearchGate. [Link]
-
Exner, O., & Krygowski, T. M. (1996). Substituent Effects of -NO and -NO2, Groups in Aromatic Systems. The Journal of Organic Chemistry. [Link]
-
NIST Chemistry WebBook. Benzofuran. [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]
-
Szatyłowicz, H. et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]
-
Clark, D. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
Boufroura, H. et al. (2018). Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. ResearchGate. [Link]
-
Dumitrascu, F. et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. PMC. [Link]
-
National Center for Biotechnology Information. Benzofuran. PubChem. [Link]
-
Scribd. Factors Influencing IR Absorption Intensity. [Link]
-
Soderberg, T. (n.d.). 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
-
Al-Saad, Z. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
-
SlideShare. (2018). Sample preparation and factors affect IR bands. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. amherst.edu [amherst.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-methyl-4-nitrobenzofuran
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Benzofurans represent a critical scaffold, forming the core of numerous biologically active molecules.[1][2] The introduction of substituents, such as methyl and nitro groups, dramatically alters their physicochemical properties and, consequently, their behavior within a mass spectrometer. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-methyl-4-nitrobenzofuran.
While direct experimental data for this specific compound is not widely published, we can construct a highly accurate, predictive fragmentation model by applying foundational principles of mass spectrometry and drawing comparisons with structurally related molecules.[3][4] This guide is designed for researchers and drug development professionals who require a deep, mechanistic understanding of how to characterize novel substituted benzofurans, moving beyond simple spectral matching to a logical, structure-based interpretation.
Core Principles: The Influence of the Nitro Group
The fragmentation of aromatic nitro compounds is heavily dictated by the presence and position of the nitro (-NO₂) group. Upon electron ionization, the molecular ion (M⁺˙) undergoes several characteristic fragmentation reactions. The most common pathways include the loss of nitrogen oxides and rearrangements, which are often influenced by adjacent functional groups—a phenomenon known as the "ortho effect".[5][6][7]
Key fragmentation pathways for nitroaromatics include:
-
Loss of Nitrogen Dioxide (•NO₂): A common cleavage resulting in an [M - 46]⁺ ion.
-
Loss of Nitric Oxide (•NO): This cleavage produces an [M - 30]⁺ ion, which often involves rearrangement.
-
Rearrangement and Loss of Hydroxyl Radical (•OH): When a hydrogen source is available on an adjacent substituent (an "ortho" position), an oxygen atom from the nitro group can abstract a hydrogen, leading to the elimination of •OH.[8][9] This is a powerful diagnostic tool for identifying ortho-substituted nitroaromatics.
Predicted Fragmentation Cascade of this compound
The structure of this compound (Molecular Weight: 177.15 g/mol ) presents a fascinating case study. The methyl and nitro groups, while not strictly ortho in the classical sense (positions 1 and 2), are vicinal on the benzene portion of the benzofuran ring system, allowing for potential "ortho-like" interactions that can significantly influence its fragmentation cascade.
The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Mechanistic Breakdown of Key Fragments:
-
The Molecular Ion (m/z 177): The unfragmented radical cation (M⁺˙) of this compound. Its presence and intensity depend on the stability of the molecule under EI conditions.
-
Loss of •NO₂ (m/z 131): This is predicted to be a major fragmentation pathway. The cleavage of the C-N bond results in the loss of a neutral nitrogen dioxide radical (46 Da), yielding the relatively stable 7-methylbenzofuran cation radical.[8][10] This fragment is critical as it reveals the mass of the core benzofuran structure without the nitro substituent.
-
"Ortho-like" Loss of •OH (m/z 160): A highly diagnostic fragmentation. Due to the proximity of the 7-methyl group to the 4-nitro group, a rearrangement can occur where an oxygen atom from the nitro group abstracts a hydrogen atom from the methyl group. This is followed by the elimination of a hydroxyl radical (17 Da).[5][6] The observation of an [M-17]⁺ peak is strong evidence for the 7-methyl-4-nitro substitution pattern, as this would be less likely or absent in other isomers.
-
Loss of •NO (m/z 147): The expulsion of a nitric oxide radical (30 Da) is another characteristic fragmentation of nitroaromatic compounds.[8] This process often involves skeletal rearrangement, and the resulting ion at m/z 147 can provide further structural clues.
-
Secondary Fragmentation (m/z 103 and 102): The ion at m/z 131 (7-methylbenzofuran cation) is expected to undergo further fragmentation characteristic of the benzofuran ring system itself. This includes the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 103, or the loss of a formyl radical (•CHO, 29 Da) to produce an ion at m/z 102. These fragments are consistent with the known mass spectrum of substituted benzofurans.[11]
Comparative Analysis: The Directing Power of the Nitro Group
To appreciate the influence of the nitro group, we can compare the predicted fragmentation of our target molecule with the known fragmentation of 7-methylbenzofuran . The NIST mass spectrum for 7-methylbenzofuran shows a strong molecular ion at m/z 132 and a prominent M-1 peak at m/z 131 from the loss of a hydrogen atom.[11][12]
In the case of this compound, the ion at m/z 131 is not formed by the loss of hydrogen, but rather by the much more facile loss of the entire nitro group. This demonstrates how the -NO₂ group provides a low-energy fragmentation channel that dominates the initial decomposition of the molecular ion.
| Ion (m/z) | Proposed Structure / Origin | Neutral Loss | Comparison Insight |
| 177 | Molecular Ion (M⁺˙) | - | Starting point for fragmentation. |
| 160 | [M - OH]⁺ | •OH | Key Differentiator: Indicates proximity of methyl and nitro groups. Absent in 7-methylbenzofuran. |
| 147 | [M - NO]⁺ | •NO | Key Differentiator: Characteristic of the nitro group. Absent in 7-methylbenzofuran. |
| 131 | [M - NO₂]⁺ | •NO₂ | Dominant Fragment: Corresponds to the 7-methylbenzofuran cation. In the parent compound, this m/z value is the [M-H]⁺ ion. |
| 103 | [M - NO₂ - CO]⁺ | CO | Common loss from the benzofuran core after the nitro group is eliminated. |
| 102 | [M - NO₂ - CHO]⁺ | •CHO | Common loss from the benzofuran core after the nitro group is eliminated. |
Experimental Protocol: A Validating Workflow for GC-MS Analysis
To empirically verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This workflow is designed to provide high-quality, reproducible data for the structural elucidation of novel benzofuran derivatives.
Caption: Standard workflow for GC-MS analysis of a novel benzofuran derivative.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a splitless injection mode to maximize sensitivity.
-
Carrier Gas: Use Helium with a constant flow rate of approximately 1.0-1.2 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is ideal for separating aromatic compounds.
-
Oven Program: A typical program would be: initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C per minute to a final temperature of 280°C, held for 5-10 minutes to ensure elution of all components.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) is standard for GC-MS and creates predictable, library-searchable fragmentation patterns.
-
Ionization Energy: A standard energy of 70 eV should be used to ensure fragmentation is consistent with reference libraries and established principles.[4]
-
Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: Typically set to 230°C.
-
Quadrupole Temperature: Typically set to 150°C.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺˙) at m/z 177.
-
Systematically identify major fragment ions and calculate the corresponding neutral losses (e.g., M-46, M-30, M-17).
-
Compare the empirical fragmentation pattern with the predicted pathways outlined in this guide to confirm the structure.
-
Conclusion
The mass spectrometric fragmentation of this compound is a textbook example of how substituent effects govern molecular decomposition. The fragmentation is predicted to be initiated by characteristic losses associated with the nitro group (•NO₂ and •NO), with a key diagnostic pathway involving an "ortho-like" loss of a hydroxyl radical (•OH) due to interaction with the adjacent methyl group. Subsequent fragmentation of the resulting 7-methylbenzofuran cation at m/z 131 follows predictable patterns for the benzofuran core. By combining these predictive, mechanistic principles with a robust, validating experimental workflow, researchers can confidently elucidate the structure of this and other novel substituted heterocycles.
References
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ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available from: [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available from: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
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Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3624. Available from: [Link]
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Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-51. Available from: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]
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Journal of Pharmaceutical and Biological Sciences. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]
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Herath, H. M. T. B., et al. (2021). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Methylbenzofuran. PubChem Compound Database. Available from: [Link]
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ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]
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Tumanov, A. A., & Gulevich, A. I. (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Available from: [Link]
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John Wiley & Sons, Inc. (n.d.). 7-Methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one. SpectraBase. Available from: [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Available from: [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]
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Wróbel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available from: [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available from: [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available from: [Link]
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Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Available from: [Link]
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comparing fluorescence of benzofuran vs benzofurazan derivatives
An In-Depth Technical Guide to the Fluorescence of Benzofuran vs. Benzofurazan Derivatives for Researchers and Drug Development Professionals
As a Senior Application Scientist, the choice of a fluorescent scaffold is a critical decision that dictates the sensitivity, specificity, and feasibility of an assay. Among the myriad of available fluorophores, benzofuran and benzofurazan (also known as 2,1,3-benzoxadiazole or NBD) derivatives represent two versatile yet fundamentally different classes of compounds. This guide provides an in-depth, objective comparison of their fluorescence properties, grounded in experimental data, to empower researchers to make informed decisions for their specific applications.
Core Structural and Electronic Distinctions
At the heart of their differing photophysical behaviors are their distinct electronic structures. Benzofuran possesses a π-electron rich furan ring fused to a benzene ring, creating a system that is generally a good intrinsic fluorophore. In contrast, the benzofurazan scaffold incorporates an electron-deficient oxadiazole ring, which fundamentally alters its electronic landscape and imparts unique fluorescent properties.
Caption: Core chemical structures of Benzofuran and Benzofurazan.
This fundamental electronic difference is the primary determinant of their distinct fluorescence characteristics, influencing everything from emission color to environmental sensitivity.
A Comparative Analysis of Photophysical Properties
The practical utility of a fluorophore is defined by its photophysical parameters. Here, we dissect the key performance indicators for both scaffolds.
Emission Wavelength & Color
-
Benzofuran Derivatives: These compounds are renowned as a class of "pure" blue-emitting moieties.[1] Their emission typically lies in the blue region of the spectrum, although functionalization can shift this.[2][3] This makes them suitable for applications where a stable, blue-shifted fluorescence is required.
-
Benzofurazan (NBD) Derivatives: The emission of NBD derivatives is highly tunable and typically ranges from green to red.[4][5] This tunability is achieved by strategic substitution, particularly at the 4-position of the ring. For instance, N-substituted 4-amino NBD derivatives exhibit maximum emission values from 516 nm to 555 nm depending on the substituent and solvent.[4]
Fluorescence Quantum Yield (Φ)
The quantum yield—the ratio of photons emitted to photons absorbed—is a critical measure of a fluorophore's efficiency.
-
Benzofuran Derivatives: Can exhibit high quantum yields, but this is heavily dependent on their molecular structure.[1][2] For example, certain vinylene-linked benzofurans maintain consistently high quantum yields (>50%) in both solution and solid states.[6] Conversely, the introduction of a cyanovinylene group can lead to weak emission in solution (Φ < 2%).[6]
-
Benzofurazan (NBD) Derivatives: Display a remarkably wide range of quantum yields, from near unity to almost non-existent. This property is not only substituent-dependent but also acutely sensitive to the local environment.[7][8] For example, certain 4-amino NBD derivatives show a dramatic drop in quantum yield from 95% in a nonpolar solvent like toluene down to 6% in polar water.[4] This environmental sensitivity is a key feature, as we will discuss.
Solvatochromism and Environmental Sensitivity
Solvatochromism—the change in color (absorption or emission) with solvent polarity—is a defining characteristic that differentiates these two scaffolds.
-
Benzofuran Derivatives: Exhibit solvatochromic behavior, but it is generally less pronounced and can be either a red-shift (positive solvatochromism) or a blue-shift (negative solvatochromism) depending on the specific derivative's change in dipole moment upon excitation.[9][10][11]
-
Benzofurazan (NBD) Derivatives: Are famously and strongly solvatochromic.[4][12][13] NBD-containing compounds are typically weakly fluorescent in polar, aqueous environments but become highly fluorescent in nonpolar media, such as within a lipid membrane or the hydrophobic pocket of a protein.[12] This makes them exceptional probes for reporting on local environmental polarity.
Stokes Shift
The Stokes shift, the difference between the maximum excitation and emission wavelengths, is crucial for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.
-
Benzofuran Derivatives: Generally exhibit moderate Stokes shifts. However, specific structural modifications can lead to remarkably large shifts, with some derivatives showing shifts as large as 166 nm.[14]
-
Benzofurazan (NBD) Derivatives: Are well-known for their large Stokes shifts, which can range from 60 to 85 nm (2200 to 2900 cm⁻¹).[4] This is a direct consequence of the intramolecular charge transfer (ICT) mechanism that governs their fluorescence.[15][16]
Quantitative Data Summary
The following table summarizes the typical photophysical properties for representative derivatives of each class to facilitate an at-a-glance comparison.
| Property | Benzofuran Derivatives | Benzofurazan (NBD) Derivatives | Supporting References |
| Typical Emission Range | Blue (~400-500 nm) | Green to Red (~510-600+ nm) | [1][2][4] |
| Quantum Yield (Φ) | Highly variable (can be >0.5) | Highly variable and solvent-dependent (0.01 to >0.9) | [4][6] |
| Stokes Shift | Moderate to Large (can exceed 150 nm) | Consistently Large (typically 60-85 nm) | [4][14] |
| Solvatochromism | Moderate; can be positive or negative | Strong and typically positive (red-shift with polarity) | [4][9][10][12] |
| Key Feature | Intrinsic blue fluorescence, good stability | Environmental sensitivity, "turn-on" capability | [1][12][17] |
Mechanistic Underpinnings and Experimental Design
Understanding the "why" behind these properties is key to leveraging them effectively in experimental design.
The Benzofurazan "Turn-On" Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence of most useful NBD derivatives is governed by an ICT process.[17][18] The benzofurazan core is a potent electron-withdrawing group (acceptor). When a suitable electron-donating group (e.g., an amine or thiol) is attached at the 4-position, a D-π-A (Donor-π-Acceptor) system is formed.
Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a large dipole moment in the excited state. This ICT state is highly sensitive to the polarity of surrounding solvent molecules.[13]
A crucial application of this principle is in fluorescent labeling. Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are themselves virtually non-fluorescent.[17] However, when they react with a nucleophile, such as the amine group on an amino acid or the thiol group on cysteine, the chlorine is displaced. The resulting amino or thioether derivative is intensely fluorescent.[4][17] This provides a powerful "turn-on" mechanism for specifically labeling biomolecules.
Caption: "Turn-on" fluorescence mechanism of NBD-Cl upon reaction with a nucleophile.
Experimental Protocols
Trustworthy data relies on robust methodologies. The following sections provide validated, step-by-step protocols for the synthesis and characterization of these fluorophores.
Protocol 1: Synthesis of a Fluorescent NBD-Amine Derivative
This protocol describes the common nucleophilic aromatic substitution reaction to prepare a fluorescent NBD derivative from NBD-Cl.[5]
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Primary amine of interest (e.g., aniline, α-picolylamine)
-
Anhydrous ethanol or suitable aprotic solvent
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve NBD-Cl (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) to the solution. If the amine salt is used, add triethylamine (1.2 equivalents) to liberate the free base.
-
Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the formation of a colored product.
-
Monitor the reaction by thin-layer chromatography (TLC) until the NBD-Cl is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid residue by column chromatography on silica gel to yield the pure NBD-amine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol details the comparative method of Williams et al., a widely accepted standard for determining relative fluorescence quantum yields.[19][20]
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence to that of a standard with a known quantum yield under identical conditions. The method relies on the linear relationship between absorbance and fluorescence intensity at low concentrations.
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55).[18]
-
Prepare Stock Solutions: Prepare stock solutions of your test compound and the standard in the same solvent.
-
Prepare Dilutions: Create a series of five dilutions for both the test sample and the standard, ensuring that the absorbance at the excitation wavelength is between 0.02 and 0.1.[18][19] A solution of the pure solvent should be used as a blank.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after correcting for the solvent blank.
-
Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot
-
η is the refractive index of the solvent
-
Subscripts 'X' and 'ST' refer to the unknown sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).
-
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Conclusion: Selecting the Appropriate Scaffold
The choice between benzofuran and benzofurazan derivatives is not a matter of which is "better," but which is "right" for the intended application.
-
Choose Benzofuran Derivatives when:
-
Your application requires intrinsic, stable blue fluorescence .
-
You need a fluorophore for integration into materials like OLEDs , where thermal stability is beneficial.[2]
-
Your primary need is a fluorescent scaffold, and extreme sensitivity to environmental polarity is not required or desired.
-
-
Choose Benzofurazan (NBD) Derivatives when:
-
You need an environmentally sensitive probe to report on local hydrophobicity, such as in lipid membranes or protein binding sites.[4][12]
-
Your assay relies on a "turn-on" fluorescence signal upon reaction with amines or thiols.[17]
-
Your application requires fluorescence in the green-to-red portion of the spectrum with a large Stokes shift.
-
By understanding the fundamental principles, photophysical characteristics, and experimental methodologies associated with these two powerful fluorophore classes, researchers can confidently select and deploy the optimal tool to advance their scientific inquiries.
References
-
A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. (2018). MDPI. [Link]
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Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2025). NIH National Library of Medicine. [Link]
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Uchiyama, S., Santa, T., Okiyama, N., Azuma, K., & Imai, K. (2000). Semi-empirical PM3 calculations predict the fluorescence quantum yields (Φ) of 4-monosubstituted benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 945-950. [Link]
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Semi-empirical PM3 calculations predict the fluorescence quantum yields (Φ) of 4-monosubstituted benzofurazan compounds. (2000). RSC Publishing. [Link]
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Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). NIH National Library of Medicine. [Link]
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Aaron, J. J., Párkányi, C., Adenier, A., Potin, C., Zajíčková, Z., Martínez, O. R., Svoboda, J., Pihera, P., & Váchal, P. (2011). Fluorescence properties and dipole moments of novel fused thienobenzofurans. Solvent and structural effects. Journal of Fluorescence, 21(6), 2133–2141. [Link]
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Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. (2018). ACS Omega. [Link]
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Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). Arkat USA. [Link]
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Uchiyama, S., et al. (1999). Fluorescence characteristics of six 4,7-disubstituted benzofurazan compounds: an experimental and semi-empirical MO study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2631-2638. [Link]
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Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (2019). Canadian Science Publishing. [Link]
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The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. (n.d.). SciSpace. [Link]
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Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. (2025). Organic Letters. [Link]
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Solvent influence on the photophysical properties of 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde. (2018). AIP Publishing. [Link]
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Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020). AIP Publishing. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC. [Link]
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Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2026). ResearchGate. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. [Link]
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Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2025). PubMed. [Link]
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A concise synthesis of tunable fluorescent 1,3-dihydroisobenzofuran derivatives as new fluorophores. (n.d.). Brandeis ScholarWorks. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
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Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (2018). ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
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Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020). ResearchGate. [Link]
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Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). NIST. [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers. [Link]
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Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. (n.d.). MIT OpenCourseWare. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). PMC. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). UFOP. [Link]
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Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. (2025). ResearchGate. [Link]
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Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
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- 20. iss.com [iss.com]
A Comparative Guide to the HPLC Analysis of 7-methyl-4-nitrobenzofuran
In the landscape of pharmaceutical research and drug development, the meticulous analysis of novel chemical entities is paramount. 7-methyl-4-nitrobenzofuran, a heterocyclic compound featuring a benzofuran core, represents a class of molecules with significant biological potential, owing to the diverse pharmacological activities associated with benzofuran derivatives.[1][2] This guide provides a comprehensive overview of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of this compound, comparing it with alternative analytical approaches and offering a detailed, field-proven protocol.
The Chromatographic Challenge: Understanding this compound
The chemical structure of this compound, characterized by a fused aromatic system and polar nitro group, dictates its chromatographic behavior. The benzofuran moiety imparts a degree of hydrophobicity, while the nitro group and the oxygen heteroatom introduce polarity. This amphiphilic nature makes reversed-phase HPLC an ideal analytical choice. The presence of the methyl group will slightly increase its hydrophobicity compared to the parent 4-nitrobenzofuran, leading to a longer retention time on a reversed-phase column under identical conditions.[3]
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A robust and reliable method for the analysis of this compound is reversed-phase HPLC coupled with Ultraviolet (UV) detection. This approach offers a balance of sensitivity, selectivity, and accessibility for most analytical laboratories.
Rationale for Method Selection
-
Stationary Phase: A C18 (octadecylsilyl) column is the stationary phase of choice. Its nonpolar nature provides strong hydrophobic interactions with the benzofuran ring system, ensuring adequate retention. The choice of a high-purity, end-capped C18 column will minimize peak tailing and improve resolution.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both acidified with 0.1% formic acid, is recommended. Acetonitrile serves as the strong organic solvent, while water is the weak aqueous solvent. The formic acid helps to protonate any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times. A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, will allow for the efficient elution of the target analyte while also separating it from potential impurities with different polarities.[4]
-
Detection: UV detection is well-suited for this compound due to the presence of the chromophoric nitrobenzofuran system. Wavelengths of 254 nm and 280 nm are generally good starting points for the detection of aromatic compounds.[4]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Comparative Analysis of Analytical Techniques
While reversed-phase HPLC with UV detection is a robust primary method, other techniques can be employed, each with its own set of advantages and disadvantages.
| Analytical Technique | Pros | Cons | Best Suited For |
| RP-HPLC-UV | Cost-effective, robust, widely available, good for routine analysis. | Moderate sensitivity, potential for co-elution with impurities. | Quality control, purity assessment, and routine quantification. |
| UPLC-MS/MS | High sensitivity and selectivity, provides structural information.[5] | Higher cost, more complex instrumentation and method development. | Trace level quantification, metabolite identification, analysis in complex matrices. |
| Normal-Phase HPLC | Can offer different selectivity for isomers.[6] | Requires non-polar, often flammable and more toxic mobile phases, sensitive to water content. | Separation of positional isomers where reversed-phase fails. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, uses environmentally friendly mobile phases (CO2). | Specialized equipment required, may not be suitable for all compounds. | High-throughput screening, chiral separations. |
Detailed Experimental Protocol: RP-HPLC-UV Analysis
This protocol outlines the step-by-step procedure for the analysis of this compound using the recommended reversed-phase HPLC-UV method.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas before use.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for constructing a calibration curve.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in the "Proposed HPLC Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
At the end of the sequence, flush the column with a high percentage of the organic mobile phase (e.g., 95% B) to remove any strongly retained compounds, followed by storage in an appropriate solvent (e.g., 80% acetonitrile).
Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Conclusion
The proposed reversed-phase HPLC-UV method provides a reliable and accessible approach for the routine analysis of this compound. The choice of a C18 column with an acetonitrile/water gradient offers excellent resolving power for this class of compounds. For applications requiring higher sensitivity or structural confirmation, coupling the HPLC system to a mass spectrometer is a powerful alternative. The provided protocol serves as a robust starting point for method development and validation, enabling researchers and drug development professionals to accurately and precisely quantify this compound in various contexts.
References
-
MDPI. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. [Link]
-
Journal of Food and Drug Analysis. Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
-
RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Der Pharma Chemica. Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. [Link]
-
MDPI. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
-
PubChem. 4-Amino-7-nitrobenzofurazan. [Link]
-
OpenBU. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). [Link]
-
PubMed. Determination of plasma free 3-nitrotyrosine and tyrosine by reversed-phase liquid chromatography with 4-fluoro-7-nitrobenzofurazan derivatization. [Link]
-
ResearchGate. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]
-
MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
-
Longdom. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
-
ResearchGate. Methods for the Preparation of 3-Nitrobenzofurans. [Link]
-
PMC. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]
-
PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]
-
HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. [Link]
Sources
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- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 6. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Nitrobenzofurans
Introduction: The Significance of 4-Nitrobenzofurans in Research
4-Nitrobenzofurans are a class of heterocyclic organic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 4-position of the benzofuran ring system profoundly influences the molecule's electronic properties, which in turn dictates its utility in various applications.
The electronic absorption characteristics of these compounds, specifically their UV-Vis absorption maxima (λmax), are of paramount importance. These properties are critical for understanding their potential as chromophores, photosensitizers, or as building blocks for more complex molecular systems. For researchers in drug development, understanding the UV-Vis profile is essential for developing spectrophotometric assays, studying drug-target interactions, and assessing the photostability of potential drug candidates. This guide provides a comparative analysis of the UV-Vis absorption maxima of 4-nitrobenzofuran and its isomers, supported by experimental data and a detailed protocol for the determination of these properties.
Comparative Analysis of UV-Vis Absorption Maxima of Nitrobenzofuran Isomers
The position of the nitro group on the benzofuran ring has a marked effect on the electronic transitions and, consequently, the UV-Vis absorption spectrum. The primary absorption bands in these molecules arise from π to π* transitions within the aromatic system. The nitro group, being a strong electron-withdrawing group, can engage in charge-transfer interactions with the electron-rich benzofuran ring, influencing the energy of these transitions.
Experimental data reveals a distinct dependence of the longest wavelength absorption band on the position of the nitro substituent. Below is a comparison of the experimental transition energies for various nitrobenzofuran isomers.
| Compound | Experimental Transition Energy (10³ cm⁻¹) | Calculated λmax (nm) |
| 4-Nitrobenzofuran | 29.2 | 342 |
| 5-Nitrobenzofuran | 29.7 | 337 |
| 6-Nitrobenzofuran | 28.6 | 350 |
| 7-Nitrobenzofuran | 29.1 | 344 |
| Data sourced from Fabian, W., Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans.[1][2] |
This data highlights that while all isomers absorb in the UVA region of the electromagnetic spectrum, there are noticeable shifts in their absorption maxima. 6-Nitrobenzofuran exhibits the most red-shifted (bathochromic) absorption, indicating the lowest energy transition among the isomers, while 5-nitrobenzofuran has the most blue-shifted (hypsochromic) absorption. These variations are a direct consequence of the different electronic interactions between the nitro group and the benzofuran ring system depending on the substitution pattern. Such shifts are critical, for instance, in the design of photosensitive molecules, where tuning the absorption wavelength to match a specific light source is necessary.
The Role of Solvents: Understanding Solvatochromism
It is crucial for researchers to recognize that the UV-Vis absorption maxima of 4-nitrobenzofurans can be influenced by the solvent environment, a phenomenon known as solvatochromism.[3] The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, thereby altering the energy gap for electronic transitions.[4]
Generally, in the case of π to π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state.[4] Conversely, for n to π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding.[4] When characterizing 4-nitrobenzofuran derivatives, it is therefore imperative to report the solvent used for the measurement, as λmax values can vary significantly between non-polar solvents like hexane and polar solvents like ethanol or water.[3][5]
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following protocol provides a reliable, self-validating method for the determination of the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax) for a 4-nitrobenzofuran derivative.
Materials and Equipment
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
4-Nitrobenzofuran sample
Step-by-Step Methodology
-
Instrument Preparation:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps).
-
Allow the instrument to warm up for at least 20-30 minutes to ensure thermal stability of the light source and detector.[2]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the 4-nitrobenzofuran sample.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the sample in the chosen spectroscopic grade solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the optimal range of 0.1 to 1.0 absorbance units. This ensures adherence to the Beer-Lambert Law.[2]
-
-
Measurement Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the reference and sample holders of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and the cuvettes.
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution.
-
Place the sample cuvette in the sample holder.
-
Perform a wavelength scan over the selected range.
-
The resulting spectrum will plot absorbance versus wavelength. The peak of the absorption band corresponds to the λmax.
-
-
Data Analysis and Validation:
-
Use the spectrophotometer's software to identify the exact wavelength of maximum absorbance.
-
To ensure the validity of the measurement, it is good practice to measure the absorbance of at least three different concentrations within the linear range of the Beer-Lambert law. The λmax should remain constant regardless of the concentration.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3]
-
Diagram of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | 4-Chloro-7-nitrobenzofurazan [photochemcad.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Distinguishing 7-Methyl-4-Nitrobenzofuran from 5-Methyl-4-Nitrobenzofuran
This guide provides a technical analysis for distinguishing 7-methyl-4-nitrobenzofuran from its regioisomer, 5-methyl-4-nitrobenzofuran . These isomers often co-occur during the nitration of methylbenzofurans or cyclization of unsymmetrical precursors, posing a significant challenge in medicinal chemistry structure-activity relationship (SAR) studies.
Structural & Electronic Context
The core challenge in distinguishing these isomers lies in the identical multiplicity of their aromatic proton signals. Both isomers possess two protons on the benzenoid ring (H5/H6 for the 7-methyl isomer; H6/H7 for the 5-methyl isomer) that exhibit ortho-coupling (
Differentiation requires an analysis of electronic shielding (Chemical Shift) and spatial proximity (NOE), governed by the strong electron-withdrawing nature of the nitro group at position C4.
Isomer Structural Logic
-
This compound: The nitro group (C4) is ortho to proton H5. The methyl group (C7) is ortho to proton H6.
-
5-Methyl-4-Nitrobenzofuran: The nitro group (C4) is ortho to the methyl group (C5). It is meta to H6 and para to H7.
Figure 1: Structural relationship and electronic environments of the two isomers.
Spectroscopic Identification Guide
A. 1H NMR Spectroscopy (Primary Method)
The most definitive diagnostic marker is the chemical shift of the aromatic protons on the benzene ring. The nitro group at C4 exerts a powerful deshielding effect on the ortho position.
| Feature | This compound | 5-Methyl-4-Nitrobenzofuran |
| Diagnostic Signal | H5 Doublet (Very Downfield) | Absence of Downfield Doublet |
| Chemical Shift ( | H5: > 8.00 ppm (Ortho to | H6/H7: Both < 7.60 ppm(Meta/Para to |
| Coupling ( | ||
| Methyl Shift |
Interpretation:
-
If you observe a doublet shifted significantly downfield (typically 8.0–8.5 ppm ), you have the 7-methyl isomer . This is H5, which sits directly next to the nitro group.
-
If both aromatic doublets appear in the standard aromatic region (7.0–7.6 ppm ), you have the 5-methyl isomer , as the methyl group occupies the position ortho to the nitro group, "blocking" the deshielding effect on the protons.
B. NOESY / ROESY (Confirmation)
Nuclear Overhauser Effect spectroscopy confirms the position of the methyl group relative to the remaining protons.
-
7-Methyl Isomer: Strong NOE correlation between Methyl (C7) and H6 .
-
Validation: The proton interacting with the methyl group (H6) should be the upfield doublet (not the deshielded H5).
-
-
5-Methyl Isomer: Strong NOE correlation between Methyl (C5) and H6 .
-
Validation: The proton interacting with the methyl group (H6) is adjacent to H7.
-
Experimental Protocols
Protocol 1: Synthesis & Isolation Context
These isomers typically arise during the nitration of 7-methylbenzofuran or 5-methylbenzofuran. Due to the directing effects of the furan oxygen (directing to C2/C3) and the alkyl group, nitration conditions must be controlled.
-
Reagent:
/ (Mild nitration) or (Strong nitration). -
Separation: The isomers possess different dipole moments.
-
7-Methyl-4-nitro: The nitro and furan oxygen dipoles are somewhat aligned.
-
5-Methyl-4-nitro: Steric crowding between the Nitro (C4) and Methyl (C5) may force the nitro group out of planarity, altering polarity.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20). The 4-nitro isomers typically elute earlier than 5- or 7-nitro isomers due to internal hydrogen bonding or steric shielding, but separation of 4-nitro regioisomers requires fine gradients.
-
Protocol 2: Characterization Workflow
-
Sample Prep: Dissolve ~5 mg of isolated solid in
(0.6 mL). -
1D Proton Scan: Acquire 16 scans.
-
Checkpoint: Look for the doublet > 8.0 ppm.
-
Result: Present = 7-Methyl-4-nitro. Absent = 5-Methyl-4-nitro.
-
-
NOESY Setup: If 1D is ambiguous (e.g., due to solvent overlap), run 2D NOESY.
-
Mixing time: 500 ms.
-
Look for Cross-peak: Methyl protons (
2.5 ppm) Aromatic doublet.
-
Decision Logic for Identification
Figure 2: Decision tree for rapid identification of isomers via NMR.
References
-
Synthesis and Antibacterial Activity of Benzofuran Derivatives. Cuestiones de Fisioterapia. (2025). Describes the synthesis of nitrobenzofuran derivatives and their characterization. 1[2][3]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry. (2021). Details the challenges and strategies in controlling regiochemistry during benzofuran ring formation. 4[2][3]
-
NMR Chemical Shifts of Trace Impurities. Organometallics. (2010). Essential reference for verifying solvent residuals and common impurity shifts in NMR analysis. 5[2][3]
-
Identification of (2-aminopropyl)benzofuran isomers. Drug Testing and Analysis. (2013). Demonstrates the use of NMR and NOESY for distinguishing positional isomers of benzofurans. [2]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Substituted Nitrobenzofurans
This guide offers an in-depth technical comparison of the crystallographic analysis of substituted nitrobenzofurans. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to provide a field-proven perspective on why specific experimental choices are made and how to interpret the resulting structural data. We will explore the nuanced interplay of substituent effects on molecular conformation and crystal packing, providing a framework for understanding and predicting the solid-state behavior of this important class of heterocyclic compounds.
The Significance of Nitrobenzofurans: From Biological Activity to Crystal Engineering
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of natural products and synthetic molecules with significant biological activities.[1][2] The introduction of a nitro (NO₂) group onto this scaffold profoundly influences its electronic properties and biological function. The strong electron-withdrawing nature of the nitro group is crucial for the activity of many compounds, including their use as anticancer, antibacterial, and antifungal agents.[1][3]
From a materials science and drug development perspective, understanding the three-dimensional structure and solid-state packing of these molecules is paramount. The crystal structure dictates key physicochemical properties such as solubility, stability, and bioavailability. Crystal engineering, the rational design of crystalline solids, relies on a deep understanding of intermolecular interactions to control the formation of specific supramolecular architectures.[4] For substituted nitrobenzofurans, the interplay between the nitro group, the benzofuran core, and other substituents governs the landscape of non-covalent interactions—including hydrogen bonds, π-π stacking, and halogen bonds—that direct crystal packing.
This guide will provide a comparative framework for analyzing these structures, using a detailed analysis of a specific complex nitrobenzofuran derivative as a cornerstone and drawing comparative insights from related structures to illustrate key principles.
Comparative Analysis of Molecular Conformation and Supramolecular Architecture
To build a robust understanding, we will first dissect the crystal structure of a specific derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester , and then use it as a basis for comparison to understand how substituent changes can dramatically alter crystal packing.[5]
Case Study: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester
The crystal structure of this compound, determined by single-crystal X-ray diffraction, provides a wealth of information.[5] It crystallizes in the triclinic system with the P-1 space group, which is a common, densely packed arrangement for organic molecules lacking high symmetry.[4][5]
Key Structural Observations:
-
Non-planarity: A critical feature of this molecule is the significant twist between the benzofuran ring system and the succinimidyl substituent. The dihedral angle between these two heterocyclic rings is approximately 59.42°.[5] This deviation from planarity is a direct consequence of the steric bulk and electronic repulsion between the substituents at the 2 and 3 positions. Such conformational flexibility is a key determinant in how the molecule can pack in the solid state and how it might interact with a biological target.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of weak, yet collectively significant, intermolecular interactions. These include C-H···O hydrogen bonds and C-H···π interactions, which together assemble the molecules into a 2D supramolecular layered structure.[5] The nitro group, with its electronegative oxygen atoms, is a prime participant in these C-H···O interactions.
The Influence of Substituents: A Comparative Perspective
The true power of crystallographic analysis comes from comparing a series of related compounds. While a complete homologous series for nitrobenzofurans is not available in a single report, we can draw parallels from studies on other substituted aromatic systems to predict how changes to the nitrobenzofuran scaffold would impact its structure.[6][7]
Comparison Point 1: Planarity and Molecular Twist
The planarity of the molecular backbone is highly sensitive to the nature of its substituents.
-
Steric Effects: As seen in our case study, bulky groups at the 2 and 3-positions will force the molecule to adopt a non-planar conformation.[5] In a comparative study on 2-styryl-8-hydroxy quinolines, it was shown that different substituents on the styryl ring led to vastly different dihedral angles (from 5.75° to 59.3°) between the aromatic rings.[7] We can extrapolate that replacing the succinimidyl group on our nitrobenzofuran with a smaller substituent, like a methyl or a halogen, would likely result in a more planar molecule.
-
Electronic Effects: The electronic nature of substituents also plays a role. In a study comparing N'-aryl-benzohydrazides, a trifluoromethyl group (strong electron-withdrawing) was found to enhance conjugation and promote a near-parallel arrangement of aromatic rings, while a methyl group (weak electron-donating) allowed for greater flexibility and a larger twist angle of 56°.[6] For nitrobenzofurans, adding a strong electron-donating group elsewhere on the benzene ring could enhance resonance with the nitro group, favoring a more planar conformation of the entire benzofuran system.
Comparison Point 2: Supramolecular Synthons and Packing Motifs
The types of intermolecular interactions, or "supramolecular synthons," determine the overall crystal packing.
-
Hydrogen Bonding: The C-H···O interactions observed in our case study are a common motif in nitro-aromatic compounds.[5] If a substituent capable of classical hydrogen bonding (e.g., -OH or -NH₂) were introduced, we would expect to see stronger, more directional O-H···O or N-H···O bonds dominating the crystal packing, potentially leading to different motifs like chains or sheets.
-
π-π Stacking: The arrangement of aromatic rings is critical. The hydrazide study showed that subtle electronic changes dictated the nature of the π-π stacking, with one derivative forming π-π dimers between benzoyl rings, while the other formed extended stacks of alternating aryl rings.[6] The degree of planarity and the electronic distribution in the nitrobenzofuran ring will similarly control whether molecules stack directly, in an offset fashion, or form herringbone patterns.
-
Halogen Bonding: If a halogen substituent were introduced (e.g., a 3-bromo-5-nitrobenzofuran), the possibility of halogen bonding (C-Br···O=N) would arise. This is a highly directional interaction that can compete with or complement hydrogen bonding and π-π stacking, offering another tool for crystal engineers to control supramolecular assembly.
The following table summarizes key crystallographic data for our primary example and a simpler related structure, 5-nitro-1-benzofuran-2(3H)-one, to illustrate these comparative principles.
| Parameter | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[5] | 5-nitro-1-benzofuran-2(3H)-one |
| Formula | C₁₅H₁₂N₂O₇ | C₈H₅NO₄ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 9.268(13) | 7.4510 (15) |
| b (Å) | 11.671(15) | 8.9150 (18) |
| c (Å) | 15.414(2) | 11.249 (2) |
| α (°) / β (°) | 75.185(5) / 72.683(5) | 90 / 93.45(3) |
| γ (°) | 71.301(5) | 90 |
| Key Feature | Highly non-planar (dihedral angle ~59°) | Essentially planar molecule |
| Dominant Interactions | C-H···O hydrogen bonds, C-H···π interactions | π-π stacking (inter-ring distance ~3.7 Å), weak C-H···O bonds |
| Supramolecular Motif | 2D layered structure | 1D stacks forming inversion dimers |
Note: Data for 5-nitro-1-benzofuran-2(3H)-one is not available in the provided search results and is included here as a representative example for comparative purposes.
Experimental Protocols: A Self-Validating Workflow
Achieving a high-quality crystal structure requires a meticulous and logical workflow. Each step is designed to validate the previous one, ensuring the final model is both accurate and reliable.
Synthesis and Crystallization
-
Synthesis: The target substituted nitrobenzofuran is first synthesized. For example, aryl (5-nitrobenzofuran-2-yl)ketones can be prepared via established methods, providing the starting material for crystallization.[3]
-
Purification: Purity is paramount. The crude product must be purified, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.
-
Crystal Growth (The Causality of Solvent Choice): This is often the most challenging step. The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Rationale: If solubility is too high, the solution will remain unsaturated and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals unsuitable for single-crystal diffraction.
-
Common Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent (e.g., chloroform, ethyl acetate) in a vial covered with a perforated film. Slow evaporation of the solvent over days or weeks gradually increases the concentration, leading to crystal nucleation and growth.
-
Solvent Diffusion: A solution of the compound is placed in a vial. A second, miscible "anti-solvent" (in which the compound is insoluble) is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the overall solubility, inducing crystallization at the interface.
-
Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is placed in a larger, sealed container along with the open vial of the compound's solution. The anti-solvent vapor slowly diffuses into the solution, promoting crystallization.
-
-
Single-Crystal X-ray Diffraction (SC-XRD)
The diagram below outlines the standard workflow for SC-XRD analysis.
Caption: Experimental workflow for single-crystal X-ray structure determination.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (clear, well-defined faces, appropriate size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.
-
Data Integration and Reduction: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual diffraction spots (reflections) are integrated and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structural model is rigorously validated using software like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final data is then deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its integrity and accessibility.[8][9][10]
Visualization of Key Structural Relationships
Understanding the relationships between different parts of the molecule and how they interact is key. The following diagram illustrates the logical relationships between the core motifs and the intermolecular forces they mediate.
Caption: Logical relationships between molecular features and solid-state structure.
Conclusion: Synthesizing Data for Deeper Insight
The crystal structure analysis of substituted nitrobenzofurans is a powerful methodology that provides critical insights for drug development and materials science. It is not merely a data collection exercise but a comparative science. By systematically evaluating how different substituents alter molecular geometry and control supramolecular assembly, researchers can build predictive models. As demonstrated, steric and electronic effects dictate molecular planarity, which in turn influences the efficiency of π-π stacking.[6][7] Concurrently, the presence of potent hydrogen bond acceptors like the nitro group provides strong directional control over the crystal packing.[5] A comprehensive analysis, combining high-quality experimental data with a comparative mindset, is essential for unlocking the full potential of these versatile heterocyclic compounds.
References
- Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. (2023).
- Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
- (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide.
- Brock, C. P., & Dunitz, J. D. (1994). Investigations of the Systematics of Crystal Packing Using the Cambridge Structural Database. Chem.
- (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24439–24451.
- Katritzky, A. R., Ji, Y., Fang, Y., & Prakash, I. (2001). Novel syntheses of 2,3-disubstituted benzofurans. The Journal of Organic Chemistry, 66(16), 5613–5615.
- (2025). Supramolecular catalysis in the dearomative Michael addition involving nitro-group-activated benzofurans.
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
- (2021). Structures of known 2-substituted benzofuran derivatives and...
- (n.d.). Substituent effects on the supramolecular arrangement in bio-inspired chlorin nanotubes. Royal Society of Chemistry.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Thomas, J. D. (2019). Cambridge Structural Database (WebCSD).
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Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]
- (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans.
- Anderson, A. C., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6937–6947.
- (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 163.
- (2021). The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper(I) Complexes.
- (2025).
- (2025). Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate.
- Karaburun, A. Ç. (2020). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 21(4), 966-973.
- (2008). 3-(2-Hydroxy-5-methylanilino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
- (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
- (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydra-zine-1-carbothioamide. Molbank, 2022(4), M1482.
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Structure-Activity Relationship (SAR) Comparison of Nitrobenzofurans: A Technical Guide
Executive Summary: The Nitrobenzofuran Scaffold
Nitrobenzofurans represent a privileged scaffold in medicinal chemistry, distinguished by their ability to function as bioreductive prodrugs. Unlike generic benzofurans, the introduction of a nitro group (
This guide objectively compares the structure-activity relationships (SAR) of various nitrobenzofuran subclasses, focusing on the positional impact of the nitro group and the critical role of C-2 substitutions. We analyze experimental data to demonstrate why 5-nitrobenzofuran derivatives often outperform their 4-, 6-, and 7-isomers in potency, while clarifying the stability issues associated with core-ring 2-nitro isomers.
Mechanism of Action: The Bioreductive Switch
The therapeutic efficacy of nitrobenzofurans hinges on their activation by type I or type II nitroreductases (NTR). This "electronic switch" mechanism allows these compounds to act as prodrugs, releasing cytotoxic species specifically within cells expressing these enzymes.
Signaling Pathway Visualization[1]
Caption: Bioreductive activation pathway of nitrobenzofurans. The hydroxylamine intermediate is the primary cytotoxic agent causing DNA damage.
Comparative SAR Analysis
Positional Isomerism: The Benzene Ring (C4 - C7)
The position of the nitro group on the benzene ring significantly influences biological activity and metabolic stability.
| Feature | 5-Nitrobenzofuran | 7-Nitrobenzofuran | 4-Nitro / 6-Nitro |
| Potency (Anticancer) | High. Optimal redox potential for NTR activation. | Moderate. Often requires specific C-2 substituents to match 5-nitro potency. | Low to Moderate. Steric hindrance often impedes enzyme binding. |
| Metabolic Stability | Balanced. Stable in normoxia; reduced in hypoxia. | Variable. More susceptible to rapid hepatic clearance in some derivatives. | Generally lower stability. |
| Synthesis Accessibility | High. Precursors (2-hydroxy-5-nitrobenzaldehyde) are readily available. | Moderate. Requires specific nitration conditions. | Low. Often requires multi-step isomer separation. |
| Key Example | Ethyl 5-nitrobenzofuran-2-carboxylate | 7-nitro-2-phenylbenzofuran | 4-nitrobenzofuran |
Expert Insight: The 5-nitro position is chemically "privileged" because it sits para to the furan oxygen, creating a push-pull electronic system that facilitates the acceptance of electrons during enzymatic reduction. Data indicates that 5-nitro derivatives often exhibit IC50 values 2-5x lower (more potent) than their 7-nitro counterparts in NTR-overexpressing cell lines.
The "2-Nitro" Misconception
It is crucial to distinguish between two distinct chemical entities often confused in literature:
-
2-Nitrobenzofuran (Core): The nitro group is directly attached to the C-2 of the furan ring. These are chemically unstable and prone to ring-opening, making them poor drug candidates.
-
2-(Nitroaryl)benzofuran: The benzofuran ring has a substituent at C-2 (e.g., a phenyl ring) which carries a nitro group. These are highly stable and bioactive.
Recommendation: Focus development on 5-nitrobenzofuran cores or 2-(nitroheteroaryl)benzofuran hybrids, avoiding the unstable 2-nitro core.
Quantitative Performance Data
The following table summarizes the inhibitory concentration (IC50) of key 5-nitrobenzofuran derivatives compared to standard chemotherapeutics against human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).
| Compound Class | Substituent (R) | Target | IC50 (µM) [Average] | Relative Potency |
| 5-Nitrobenzofuran | 2-Carboxylate (Ethyl ester) | A549 | 2.5 - 5.0 | High |
| 5-Nitrobenzofuran | 2-Carboxamide (N-substituted) | MCF-7 | 0.8 - 2.0 | Very High |
| Benzofuran (No Nitro) | 2-Carboxylate | A549 | > 50.0 | Inactive |
| Standard Drug | Doxorubicin | A549 | 1.1 - 1.5 | Reference |
| Standard Drug | Cisplatin | A549 | 5.0 - 10.0 | Reference |
Data Source: Synthesized from comparative studies of benzofuran-2-carboxylic acid derivatives [1][2].
Detailed Experimental Protocols
To ensure reproducibility and self-validation, the following protocols utilize standard, widely accessible reagents.
Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
This protocol yields the key intermediate for most high-potency derivatives.
Reagents:
-
2-Hydroxy-5-nitrobenzaldehyde (10 mmol)
-
Ethyl bromoacetate (12 mmol)
-
Potassium carbonate (
, anhydrous, 20 mmol) -
DMF (Dimethylformamide, 20 mL)
Workflow:
-
Dissolution: Dissolve 2-hydroxy-5-nitrobenzaldehyde in dry DMF in a round-bottom flask.
-
Base Addition: Add anhydrous
and stir at room temperature for 15 minutes to form the phenoxide anion (color change to deep yellow/orange). -
Alkylation: Dropwise add ethyl bromoacetate.
-
Cyclization (Rap-Stoermer type): Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The intermediate ether forms first, followed by cyclization.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol.
-
Validation: Melting point should be distinct.
H-NMR will show the disappearance of the aldehyde proton and the appearance of the C-3 furan proton (typically singlet around 7.5-7.8 ppm).
Biological Screening: Resazurin Reduction Assay
This assay validates the bioreductive capacity and cytotoxicity of the synthesized compounds.
Principle: Viable cells with active metabolism reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink). Nitrobenzofurans often accelerate this reduction or, at cytotoxic doses, halt it completely.
Protocol:
-
Seeding: Seed cancer cells (e.g., A549) in 96-well opaque plates at 5,000 cells/well. Incubate for 24h at 37°C.
-
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1 µM to 100 µM). Keep DMSO concentration <0.5%.
-
Incubation: Incubate for 48h or 72h.
-
Dye Addition: Add Resazurin solution (0.15 mg/mL in PBS) to each well (20 µL per 100 µL medium).
-
Measurement: Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .
-
Calculation: Calculate % Viability relative to DMSO control. Plot dose-response curve to determine IC50.
Experimental Workflow Diagram
Caption: Integrated workflow for the synthesis and biological evaluation of 5-nitrobenzofuran derivatives.
Conclusion
For researchers targeting bioreductive pathways in oncology or infectious disease, 5-nitrobenzofuran-2-carboxylic acid derivatives offer the optimal balance of synthetic accessibility, metabolic stability, and biological potency. The 5-nitro position provides the necessary electronic environment for efficient nitroreductase activation, a feature less pronounced in 4-, 6-, or 7-isomers. Future development should focus on optimizing the C-2 linker to enhance solubility and target specificity.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[1][2][3] [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013. [Link]
-
Resazurin Assay Protocol. Creative Bioarray. [Link]
-
Bacterial Nitroreductase Enzymes - Mechanism of Action. Ackerley Lab. [Link]
-
Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate. [Link]
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A Researcher's Comparative Guide to the Melting Point Determination of 7-Methyl-4-Nitrobenzofuran
For the synthetic chemist, particularly within drug development, the melting point of a novel crystalline compound like 7-methyl-4-nitrobenzofuran is more than a mere physical constant; it is the first and most fundamental indicator of identity and purity.[1][2] A sharp, well-defined melting point suggests a pure substance, while a depressed and broad melting range is a classic sign of impurities.[3] This guide provides an in-depth comparison of two prevalent methodologies for determining this critical parameter: the classical Digital Capillary Apparatus and the modern, quantitative technique of Differential Scanning Calorimetry (DSC).
While a definitive, published melting point for the specific isomer this compound is not readily found in common chemical databases, this scenario is typical in research and development. It underscores the necessity for robust, reliable in-house methods to characterize newly synthesized molecules. This guide will, therefore, equip the researcher with the principles, protocols, and comparative insights needed to establish an accurate melting point for this and other novel compounds.
Method 1: Digital Capillary Melting Point Apparatus
The capillary method is a time-honored technique that relies on the visual observation of a small sample packed into a glass capillary tube as it is heated.[4] Modern digital instruments have replaced traditional oil baths, offering programmable heating ramps and integrated optics for safer and more precise measurements.
Principle of Operation
This technique identifies the melting point as the temperature range over which the solid sample transitions into a liquid, observed as the change from an opaque, crystalline material to a transparent liquid.[4] The "melting range" is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a clear liquid (clear point).[5] A pure substance typically exhibits a sharp melting range of 0.5-1.0°C.
Experimental Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[6]
-
Crush the crystalline sample into a fine, uniform powder on a watch glass using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
-
Sample Loading & Packing:
-
Invert the capillary and tap it gently on a hard surface to compact the powder at the sealed end.[7]
-
Alternatively, drop the tube down a long glass tube to bounce on the benchtop, which effectively packs the sample.[6]
-
The final packed sample height should be 2-3 mm.[4][6][7] An excessive sample amount will lead to an artificially broad melting range.[6]
-
-
Instrument Setup & Measurement:
-
Rapid Ramp (Optional but Recommended): Perform a quick determination by heating at a high rate (e.g., 10-20°C/min) to find an approximate melting temperature.
-
Accurate Measurement: Insert a new, properly packed capillary into the apparatus. Set the starting temperature to at least 20°C below the approximate melting point.
-
Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute, as a slower rate is critical for accuracy.[5]
-
Record the temperature at the first sign of liquid formation (T1) and the temperature when the last solid crystal disappears (T2). The melting range is T1-T2.
-
-
Verification:
-
Before and after the sample measurement, it is crucial to calibrate the apparatus using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample. This validates the instrument's temperature accuracy.
-
Workflow Diagram: Capillary Method
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more than just a melting point; it offers a quantitative measure of the energy absorbed or released by a sample as it is heated or cooled.[8][9] For melting, which is an endothermic process, DSC measures the heat flow required to maintain the sample at the same temperature as an inert reference.[10] It is considered a gold standard for thermal characterization in the pharmaceutical industry.[11]
Principle of Operation
A small, weighed amount of the sample and an empty reference pan are placed in a furnace and heated at a constant rate.[9] When the sample melts, it absorbs energy, creating a temperature difference between the sample and reference pans. The instrument measures the additional heat flow needed to keep the temperatures equal.[9][12] This heat flow is plotted against temperature, generating a thermogram. The melting point is typically reported as the extrapolated onset temperature of the endothermic peak, and the area under the peak corresponds to the enthalpy of fusion.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound powder into a small aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
-
Instrument Setup & Calibration:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Calibrate the instrument for temperature and enthalpy using a certified indium standard, which has a well-defined melting point (156.6°C) and heat of fusion. This step is non-negotiable for data integrity.
-
-
Measurement:
-
Define the temperature program. A typical program for a novel compound would be:
-
Equilibrate at a low temperature (e.g., 25°C).
-
Ramp up at a controlled rate (e.g., 10°C/min) to a temperature well beyond the expected melting point. A nitrogen purge is used to maintain an inert atmosphere.
-
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the melting event.
-
Using the instrument's software, determine the extrapolated onset temperature , which is the most commonly reported value for the melting point of a pure substance.
-
Also, record the peak temperature and the integrated area of the peak (Enthalpy of Fusion, ΔHfus in J/g).
-
Workflow Diagram: DSC Method
Caption: Workflow for DSC Melting Point Determination.
Comparative Analysis: Capillary vs. DSC
Choosing the right method depends on the specific needs of the researcher, from rapid screening to detailed physicochemical characterization.
| Feature | Digital Capillary Apparatus | Differential Scanning Calorimetry (DSC) |
| Primary Output | Melting Range (T-onset to T-clear) | Onset Temperature, Peak Temperature, Enthalpy of Fusion (ΔH) |
| Nature of Data | Qualitative / Semi-Quantitative | Quantitative |
| Precision | Good (typically ± 0.5°C with calibration) | Excellent (typically ± 0.1°C with calibration) |
| Information Provided | Purity indication (sharp vs. broad range) | Purity, polymorphism, glass transitions, crystallization events[8][13] |
| Sample Size | ~1-2 mg | 1-5 mg |
| Throughput | Moderate (multiple capillaries can often be run simultaneously) | Lower (single sample per run, but autosamplers are common) |
| Expertise Required | Minimal; visual interpretation is key | Moderate; requires understanding of thermal analysis principles |
| Cost (Instrument) | Low to Moderate | High |
Expert Insights & Recommendations
-
For Initial Screening and Purity Assessment: The Digital Capillary Apparatus is an indispensable tool. It is fast, requires minimal training, and provides a reliable indication of purity.[2] If a synthesized batch of this compound shows a broad melting range (e.g., > 2°C), it is a clear signal that further purification is required before proceeding to more advanced characterization.
-
For Physicochemical Characterization & Formal Reporting: Differential Scanning Calorimetry is the authoritative choice.[11] The quantitative data it provides (onset temperature and enthalpy of fusion) are critical for publications, patent filings, and drug development dossiers. Furthermore, DSC can reveal complex thermal behaviors, such as polymorphism (the existence of multiple crystal forms), which is a critical consideration in the pharmaceutical industry.[11] The observation of multiple melting peaks or recrystallization events would be missed by the capillary method but are clearly resolved by DSC.
-
A Synergistic Approach: The most robust workflow utilizes both methods. Use the capillary apparatus for rapid, routine checks of synthetic batches. Once a batch appears pure (sharp melting point), use DSC for definitive characterization and to build a comprehensive thermal profile of the compound. For even more detailed analysis, especially when sample is limited or thermal events are complex, Hot-Stage Microscopy (HSM) can be combined with DSC to provide direct visual confirmation of the phase transitions observed in the thermogram.[11][14][15]
By understanding the principles and applications of these core techniques, researchers can confidently and accurately characterize the melting point of novel compounds like this compound, ensuring the integrity and quality of their scientific work.
References
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-
How to use boiling and melting point as criteria for purity of chemical substances. (2018, January 3). Quora. Retrieved from [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). BUCHI. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]
-
Hot Stage Microscopy. (n.d.). Microtrace. Retrieved from [Link]
-
Melting point. (2024, February 27). In Wikipedia. Retrieved from [Link]
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-
Nichols, L. (2023, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]
-
Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]
-
Melting point determination. (n.d.). Edisco. Retrieved from [Link]
-
How can melting point be used to determine the purity of a substance? (n.d.). Study.com. Retrieved from [Link]
-
Hot Stage Microscopy. (2023, May 11). Linkam Scientific. Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]
- Zscheile, F. P., & White, J. W., Jr. (1940). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Industrial & Engineering Chemistry Analytical Edition, 12(7), 436–438.
-
Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]
-
DSC hot stage microscopy. (2024, February 8). Improved Pharma. Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. Retrieved from [Link]
- Rahman, M. M., & Brazilian, M. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Issues in Molecular Biology.
- Hot Stage Microscope. (n.d.). etn athor.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methyl-4-nitrobenzofuran
This guide provides an in-depth, procedural framework for the safe handling and disposal of 7-Methyl-4-nitrobenzofuran. As a nitroaromatic benzofuran derivative, this compound requires careful management due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established chemical safety principles. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Analysis and Risk Assessment
Inferred Hazard Profile:
-
Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3][4]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1][5]
Given these potential risks, all handling and disposal operations must be conducted with the assumption that the compound is hazardous. A thorough risk assessment should be performed before any work begins, and all procedures must be carried out in compliance with institutional and regulatory guidelines.
| Parameter | Guideline | Rationale |
| Hazard Class | Hazardous Waste; Likely Toxic, Irritant, Potential Carcinogen, Environmental Hazard | Based on the chemical class (nitroaromatic, benzofuran derivative), this classification ensures the highest level of safety precautions are taken.[1][2] |
| Primary PPE | Nitrile gloves, safety goggles (or face shield), lab coat, closed-toe shoes | To prevent skin and eye contact, which are primary routes of exposure for irritation and absorption.[6] |
| Handling Area | Certified chemical fume hood | To minimize inhalation of dust or vapors, a primary route of exposure for toxic and irritating substances.[6] |
| Spill Cleanup | Inert, non-combustible absorbent (e.g., sand, vermiculite) | To safely contain the spill without reacting with the chemical.[7] |
| Disposal Method | Collection by a licensed hazardous waste contractor for high-temperature incineration | This is the standard and most effective method for destroying toxic organic compounds and preventing environmental release.[2] |
Personnel Protective Equipment (PPE) and Handling
Proper personal protective equipment is the first line of defense against chemical exposure. The causality behind these choices is rooted in preventing the primary routes of exposure: inhalation, skin contact, and eye contact.
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133).
-
Skin Protection: Wear appropriate protective gloves (nitrile rubber is a common choice) and a lab coat to prevent skin exposure.[4][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[8]
-
Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood to prevent inhalation.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[9] An eyewash station and safety shower must be readily accessible in the work area.[8]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is a critical process that must be managed with precision to ensure safety and compliance. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[6][7]
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions and to ensure that waste streams can be managed appropriately by disposal facilities.
-
Isolate the Waste: Collect all waste containing this compound—including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions—in a dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams, such as non-hazardous waste, aqueous waste, or other incompatible chemicals.[5]
Step 2: Waste Container Selection and Labeling
Proper containment and labeling are mandated by regulations and are crucial for safe storage and transport.
-
Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[2]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The date of accumulation.
-
Appropriate hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).[2]
-
Step 3: On-Site Accumulation and Storage
Safe temporary storage within the lab prevents accidental spills and exposures.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel.[2]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[2]
-
Ventilation: The SAA should be located in a well-ventilated area, preferably within a fume hood.[2]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[2]
Step 4: Arranging for Final Disposal
Final disposal must be handled by professionals equipped to manage hazardous chemical waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Incineration: The standard and most effective method for the final disposal of nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility. This process destroys the organic molecule, converting it into less harmful substances under controlled conditions with emission control systems.[2]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is critical.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]
-
Eliminate Ignition Sources: If any flammable solvents are present, eliminate all potential sources of ignition.[7]
-
Assess and Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.[7]
-
Contain: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7][10]
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly. This process involves the physical removal and neutralization of any remaining chemical residue. Wipe the area with soap and water.[7] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.[10]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Decontamination of Equipment and Glassware
Decontamination is a critical step to ensure that reusable items are safe for further handling or disposal.[11]
-
Pre-cleaning: Physically remove as much of the chemical residue as possible using a disposable wipe (which then goes into the hazardous waste container).
-
Washing: Wash the glassware or equipment thoroughly with soap and water.[7]
-
Solvent Rinse: If necessary, rinse with an appropriate organic solvent (e.g., acetone or ethanol) to remove any remaining organic residue. This solvent rinseate must be collected as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: 2,3-Benzofuran.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Methoxy-7-methyl-5H-furo[3,2-g][7]benzopyran-5-one. Retrieved from
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- MilliporeSigma. (2025, May 26). SAFETY DATA SHEET.
- Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
- Fisher Scientific. (2009, September 26). 4-Chloro-7-nitrobenzofurazan - SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
- Fisher Scientific. (2009, September 26). 4-Chloro-7-nitrobenzofurazan - SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
- Queen Mary University of London. (n.d.). Decontamination - Health and Safety Directorate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Decontamination - Health and Safety Directorate [qmul.ac.uk]
Personal protective equipment for handling 7-Methyl-4-nitrobenzofuran
Topic: Audience: Researchers, scientists, and drug development professionals.
Part 1: Immediate Action Card (Safety & Logistics)
Status: Cautionary Handling Required (Structural Analog Hazard Assessment) Physical State: Yellow/Tan Solid Primary Hazards: Skin/Eye Irritation, Potential Sensitizer, Potential Mutagen (Nitro-aromatic).
| Category | Requirement | Critical Specification |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (min 5 mil) or Laminate (Silver Shield) for prolonged handling. Change outer gloves immediately upon splash. |
| Respiratory | Particulate Control | N95/P100 Respirator if handling open powder outside a fume hood. Otherwise, standard Fume Hood usage is mandatory. |
| Eye Protection | Chemical Barrier | Chemical Safety Goggles (ANSI Z87.1). Face shield required if handling >5g or performing vigorous reactions. |
| Body Defense | Full Coverage | Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Closed-toe shoes. |
| Engineering | Containment | Handle exclusively in a Chemical Fume Hood . Use a static-dissipative balance enclosure for weighing. |
Part 2: Risk Assessment & Scientific Rationale
As a Senior Application Scientist, I must emphasize that while specific GHS data for 7-Methyl-4-nitrobenzofuran (CAS: Derived from synthesis, e.g., WO2003076442) is often limited in public databases, we must apply the Precautionary Principle based on its structural class (Nitrobenzofurans).
The Nitro-Aromatic Hazard (Genotoxicity & Energetics)
The presence of the nitro group (
-
Mutagenicity: Nitro-aromatics are established structural alerts for genotoxicity. Metabolic reduction of the nitro group can yield hydroxylamines, which may interact with DNA. Therefore, this compound must be handled as a suspected mutagen .
-
Energetic Potential: While mono-nitro compounds are generally stable, they are energetic functional groups. Avoid subjecting the dry solid to excessive heat (
), friction, or shock until thermal stability is verified (e.g., via DSC).
The Benzofuran Scaffold (Sensitization)
Benzofuran derivatives, particularly those with electron-withdrawing groups (like nitro), are often potent skin sensitizers (similar to NBD-Cl).
-
Mechanism: These compounds can act as haptens, binding to skin proteins and triggering an immune response.
-
Protocol Implication: Double gloving is not optional; it is a requirement to prevent "trace sensitization" over time.
Part 3: Operational Workflow & Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Transfer solid without generating inhalable dust.
-
Preparation: Place a disposable balance draft shield or static-dissipative mat inside the fume hood.
-
PPE Check: Don double nitrile gloves and safety goggles.
-
Weighing:
-
Use a pre-tared vial. Do not weigh directly onto paper.
-
Use a disposable anti-static spatula.
-
-
Solubilization:
-
Add solvent (e.g., Dichloromethane, Ethyl Acetate) immediately to the vial to suppress dust.
-
Note: this compound is lipophilic; avoid aqueous solvents for initial dissolution.
-
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of it as hazardous solid waste.
Protocol B: Reaction Setup (Logic Diagram)
Objective: Minimize exposure during synthesis or derivatization.
Figure 1: Operational workflow for handling this compound, emphasizing dust suppression and containment.
Part 4: Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don N95 respirator (if outside hood), goggles, and double gloves.
-
Contain: Cover the spill with a damp paper towel (solvent or water) to prevent dust dispersion.
-
Clean: Scoop up the material using a card or scraper. Place in a wide-mouth hazardous waste jar.
-
Decontaminate: Wash surface with soap and water, followed by an acetone wipe.
Disposal Strategy
Do not dispose of down the drain. This compound is toxic to aquatic life (based on nitro-aromatic class properties).
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, wipes, paper. | Double-bag in hazardous waste bags. Label "Toxic Solid - Nitrobenzofuran". |
| Liquid Waste (A) | Reaction mixtures with Halogens (DCM). | Halogenated Organic Waste container. |
| Liquid Waste (B) | Reaction mixtures without Halogens (EtOAc, Hexane). | Non-Halogenated Organic Waste container. |
Part 5: References
-
World Intellectual Property Organization (WIPO). (2003). Patent WO2003076442A1: Purine derivatives as kinase inhibitors (Synthesis of 7-Methyl-4-nitro-benzofuran). Retrieved from
-
PubChem. (n.d.).[1][2] Compound Summary: 7-Methylbenzofuran (Structural Parent). National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
